Vornorexant
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2265899-49-6 |
|---|---|
Molecular Formula |
C23H22FN7O2 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[(2S)-2-[[3-(5-fluoro-2-pyridinyl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H22FN7O2/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19/h3-9,11,13-14,22H,2,10,12,15H2,1H3/t22-/m0/s1 |
InChI Key |
AEZZJXJIJFSUEM-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Vornorexant: A Technical Guide to a Novel Dual Orexin Receptor Antagonist for Insomnia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vornorexant (developmental codes: ORN-0829, TS-142) is a novel, potent, and selective dual orexin receptor antagonist (DORA) under development for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates the brain's sleep-wake circuitry.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological profile, and clinical trial findings. Detailed experimental protocols for key preclinical and clinical studies are presented, along with a structured summary of all quantitative data. Signaling pathways and experimental workflows are illustrated using detailed diagrams to provide a clear and in-depth understanding of this promising new therapeutic agent.
Introduction
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep, or non-restorative sleep, leading to significant daytime impairment.[1] Traditional hypnotics, which primarily target the GABA-A receptor system, are associated with side effects such as next-day drowsiness, tolerance, and dependence.[4] The discovery of the orexin system as a key regulator of arousal and wakefulness has paved the way for a new class of insomnia treatments: dual orexin receptor antagonists (DORAs). This compound is a next-generation DORA designed for rapid absorption and a short half-life, aiming to provide effective sleep induction and maintenance with a reduced risk of next-day residual effects.
Mechanism of Action: Dual Orexin Receptor Antagonism
The orexin system, comprising orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, OX1R and OX2R, is a central promoter of wakefulness. Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in arousal, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and dorsal raphe (serotonin).
This compound acts as a competitive antagonist at both OX1R and OX2R, thereby inhibiting the downstream signaling cascades that promote wakefulness. This dual antagonism is believed to be crucial for a comprehensive sleep-promoting effect, as both receptor subtypes are involved in the regulation of the sleep-wake cycle.
Orexin Signaling Pathways
The binding of orexin-A and orexin-B to their receptors initiates a cascade of intracellular events. OX1R is primarily coupled to the Gq subclass of G-proteins, while OX2R can couple to both Gq and Gi/o proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC), leading to neuronal depolarization and increased excitability. The Gi/o pathway, on the other hand, can inhibit adenylyl cyclase and modulate ion channel activity.
Pharmacological Profile
In Vitro Pharmacology
This compound demonstrates high affinity and potent antagonist activity at both human orexin receptors.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound
| Parameter | OX1R | OX2R | Reference |
| IC50 (nM) | 1.05 | 1.27 |
Pharmacokinetics
Preclinical and clinical studies have characterized the pharmacokinetic profile of this compound, highlighting its rapid absorption and elimination.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Tmax (h) | t1/2 (h) | AUC | Reference |
| Rat | 3 mg/kg (oral) | ~1.0 | ~1.0 | - | |
| Dog | 3 mg/kg (oral) | <1.0 | ~2.5 | - | |
| Human (Healthy Volunteers) | 1-30 mg (single dose) | 0.5 - 3.0 | 1.32 - 3.25 | Dose-proportional increase | |
| Human (Elderly) | 20 mg (repeated dose) | - | - | Comparable to non-elderly |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.
Food intake does not significantly affect the maximum plasma concentration of this compound but may increase the overall exposure (AUC).
Metabolism
This compound is extensively metabolized, primarily through oxidation. The main circulating components vary between species, with the unchanged form being predominant in dogs and cleaved metabolites (M10, M12) being major in rats. In vitro studies with human hepatocytes have shown the formation of metabolites including M1, M3, M10, and M12. The active metabolites, M1 and M3, have weaker pharmacological activity than the parent compound, and the unchanged form of this compound is considered to be the main contributor to its efficacy.
Preclinical Studies
A range of preclinical studies in animal models has demonstrated the sleep-promoting effects and safety profile of this compound.
Efficacy in Rodent Models of Insomnia
In rat polysomnogram studies, oral administration of this compound demonstrated potent sleep-promoting effects, reducing sleep onset latency and prolonging sleep time. Notably, no tolerance was observed after 14 days of daily administration. This compound was also effective in rats that had developed tolerance to the GABA-A receptor modulator, zolpidem.
Safety Pharmacology
This compound did not impair motor coordination in rats, both as a monotherapy and in combination with ethanol. This suggests a favorable safety profile with a reduced risk of next-day residual effects.
Clinical Development
This compound is currently in late-stage clinical development for the treatment of insomnia.
Phase 1 Studies in Healthy Volunteers
Phase 1 studies in healthy Japanese participants evaluated single ascending doses (1-30 mg) and multiple ascending doses (10-30 mg) of this compound. The results confirmed the rapid absorption and elimination profile of the drug. Dose-dependent increases in sleepiness-related pharmacodynamic outcomes were observed at 1 and 4 hours post-dose, with no consistent next-morning residual effects.
Phase 3 Pivotal Study in Patients with Insomnia
A Phase 3, randomized, double-blind, placebo-controlled study (NCT05453136) was conducted in Japanese patients with insomnia to evaluate the efficacy and safety of this compound.
Table 3: Key Efficacy and Safety Findings from the Phase 3 Pivotal Study of this compound in Insomnia
| Endpoint | This compound 5 mg (VOR5) | This compound 10 mg (VOR10) | Placebo | Reference |
| Change from Baseline in Subjective Sleep Latency (sSL) at Week 2 (minutes) | -10.6 (vs. placebo, p<0.001) | -10.1 (vs. placebo, p<0.001) | - | |
| Change from Baseline in Subjective Sleep Efficiency (sSE) at Week 2 (%) | 3.41 (vs. placebo, p<0.001) | 2.94 (vs. placebo, p<0.001) | - | |
| Most Common Adverse Event: Somnolence (%) | 3.1 | 3.6 | 1.5 |
No serious adverse events such as cataplexy, falls, or excessive daytime sleepiness were reported. Additionally, no withdrawal symptoms or rebound insomnia were observed during the placebo run-out period.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for human OX1 and OX2 receptors.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured and harvested. The cell pellet is homogenized in a buffer solution and centrifuged to isolate the cell membranes.
-
Radioligand Binding: Cell membranes are incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Preclinical Motor Coordination Assessment (Rotarod Test)
Objective: To evaluate the effect of this compound on motor coordination and balance in rats.
Methodology:
-
Apparatus: A standard rotarod apparatus with a rotating rod is used.
-
Acclimation and Training: Rats are acclimated to the testing room and trained on the rotarod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for several days prior to the test day.
-
Drug Administration: this compound, vehicle control, or a positive control is administered orally at a specified time before the test.
-
Testing: At predetermined time points after dosing, rats are placed on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: The latency to fall from the rod is recorded for each rat.
-
Data Analysis: The mean latency to fall is compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Phase 3 Clinical Trial for Insomnia (NCT05453136)
Objective: To evaluate the efficacy and safety of this compound in adult patients with insomnia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Key Methodological Aspects:
-
Participants: 596 adult patients diagnosed with insomnia disorder according to DSM-5 criteria.
-
Procedure:
-
Screening and Run-in: A 2-week single-blind placebo run-in period.
-
Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive this compound 5 mg, this compound 10 mg, or placebo nightly for 2 weeks.
-
Follow-up: A 1-week placebo run-out period to assess for withdrawal and rebound effects.
-
-
Primary Endpoint: Change from baseline in subjective sleep latency (sSL) at week 2, as assessed by a daily sleep diary.
-
Key Secondary Endpoint: Change from baseline in subjective sleep efficiency (sSE) at week 2, as assessed by a daily sleep diary.
-
Sleep Diary: Patients record their sleep patterns daily, including bedtime, time to fall asleep, number and duration of awakenings, and final wake-up time.
-
Safety Assessments: Monitoring of adverse events, vital signs, clinical laboratory tests, and electrocardiograms.
Conclusion
This compound is a promising novel dual orexin receptor antagonist with a pharmacological profile well-suited for the treatment of insomnia. Its potent and selective antagonism of both OX1 and OX2 receptors, combined with a rapid onset of action and short elimination half-life, offers the potential for effective sleep induction and maintenance with a minimized risk of next-day residual effects. Data from preclinical and clinical studies have demonstrated its efficacy and a favorable safety and tolerability profile. As a next-generation DORA, this compound represents a significant advancement in the therapeutic landscape for insomnia, providing a targeted approach to managing this prevalent and debilitating condition.
References
- 1. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A translational, caffeine-induced model of onset insomnia in rats and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of residual effects of hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Vornorexant (ORN-0829): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vornorexant (also known as ORN-0829 or TS-142) is a novel, potent, and selective dual orexin receptor antagonist (DORA) developed by Taisho Pharmaceutical for the treatment of insomnia.[1][2][3] It is designed to have a rapid onset of action and a short pharmacokinetic half-life to minimize next-morning residual effects.[4][5] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the methodologies of pivotal studies.
Introduction: The Orexin System and Insomnia
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a central regulator of wakefulness. Orexin signaling promotes arousal and helps maintain a state of wakefulness. Consequently, antagonizing orexin receptors presents a logical therapeutic strategy for insomnia. By blocking the action of orexins, DORAs can suppress the wake drive, thereby facilitating the initiation and maintenance of sleep. This compound was developed as a DORA with a pharmacokinetic and pharmacodynamic profile optimized for treating insomnia, aiming for rapid sleep onset and a clean awakening.
Discovery and Lead Optimization
The discovery of this compound involved the design, synthesis, and structure-activity relationship (SAR) studies of a series of dual orexin 1 and 2 receptor antagonists. The optimization process focused on balancing the antagonistic activity at both orexin receptors with physicochemical properties, particularly lipophilicity, to achieve a desirable pharmacokinetic profile. This led to the identification of 3-benzoyl-1,3-oxazinane derivatives as a promising chemical class. Further refinement of this series resulted in the selection of (-)-3h, later named this compound (ORN-0829), as a clinical candidate due to its high dual orexin receptor antagonistic activity, lower lipophilicity, potent sleep-promoting effects in preclinical models, and an optimal pharmacokinetic profile with a predicted short half-life in humans.
Mechanism of Action
This compound functions as a competitive antagonist at both the orexin 1 (OX1) and orexin 2 (OX2) receptors. By binding to these receptors, it prevents the endogenous orexin neuropeptides from exerting their wake-promoting effects. This inhibition of orexinergic signaling is believed to be the primary mechanism through which this compound promotes sleep.
Preclinical Development
In Vitro Pharmacology
This compound demonstrated high-affinity binding and potent antagonist activity at both human OX1 and OX2 receptors.
Table 1: In Vitro Activity of this compound
| Parameter | OX1 Receptor | OX2 Receptor |
| IC50 | 1.05 nM | 1.27 nM |
Source:
While specific details from the primary literature are limited, a general protocol for such an assay would involve:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.
-
Radioligand: A radiolabeled orexin peptide or a known orexin receptor antagonist would be used to label the receptors.
-
Assay Conditions: Membranes prepared from the CHO cells would be incubated with the radioligand and varying concentrations of this compound.
-
Detection: After incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
In Vivo Pharmacology
In vivo studies in animal models were conducted to assess the sleep-promoting effects of this compound.
Table 2: In Vivo Efficacy of this compound in Rats
| Species | Model | Dose | Key Findings |
| Rat | Polysomnogram | 1 mg/kg (oral) | Potent sleep-promoting effects. |
| Rat | Polysomnogram | 1-10 mg/kg (oral) | Dose-dependent increase in the percentage of total sleep. |
| Rat | - | Daily oral administration | Reduced sleep onset latency and prolonged sleep time; no tolerance observed for up to 14 days. |
A typical protocol for a preclinical polysomnography study would include:
-
Animals: Male Sprague-Dawley or Wistar rats would be surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Housing: Animals would be housed individually in recording chambers with a controlled light-dark cycle (e.g., 12 hours light, 12 hours dark).
-
Acclimatization: A period of acclimatization to the recording setup is necessary before the experiment.
-
Drug Administration: this compound or vehicle would be administered orally at a specific time point, often just before the dark phase.
-
Data Recording: EEG and EMG signals would be continuously recorded for a defined period (e.g., 24 hours).
-
Sleep Stage Analysis: The recorded data would be scored into different sleep-wake stages (e.g., wakefulness, non-REM sleep, REM sleep) using specialized software.
-
Outcome Measures: Key parameters such as sleep latency, total sleep time, and the duration of each sleep stage would be quantified and compared between treatment groups.
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in rats and dogs.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Tmax | T1/2 | Predicted Human T1/2 |
| Rat | 3 mg/kg (oral) | < 1 hour | ~1.0 hour | 0.9 - 2.0 hours |
| Dog | 3 mg/kg (oral) | - | ~2.5 hours | - |
Source:
-
Animals: Fasting male Sprague-Dawley rats and Beagle dogs would be used.
-
Drug Administration: A single oral dose of this compound (e.g., 3 mg/kg) would be administered. For intravenous administration, this compound would be dissolved in a suitable vehicle like polyethylene glycol 400.
-
Blood Sampling: Blood samples would be collected at various time points post-dosing.
-
Plasma Analysis: Plasma concentrations of this compound and its metabolites would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Tmax (time to maximum concentration) and T1/2 (elimination half-life) would be calculated from the plasma concentration-time data.
Metabolism
The metabolism of this compound was investigated in rats, dogs, and human hepatocytes. The primary clearance mechanism was found to be metabolism through multiple oxidation pathways. In rats, the major circulating components were cleaved metabolites (M10, M12), while in dogs, the unchanged form was predominant. Studies with [14C]-labeled this compound confirmed its rapid absorption and elimination.
Clinical Development
This compound has undergone Phase 1, 2, and 3 clinical trials for the treatment of insomnia.
Phase 1 Studies
Phase 1 studies in healthy Japanese participants evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.
Table 4: Human Pharmacokinetic Parameters of this compound (Fasting)
| Parameter | Value |
| Tmax | 0.5 - 3.0 hours |
| T1/2 | 1.3 - 3.3 hours |
Source:
These studies confirmed the rapid absorption and elimination of this compound in humans. Dose-dependent increases in sleepiness-related pharmacodynamic outcomes were observed, with no consistent next-morning residual effects.
Phase 3 Pivotal Study
A Phase 3, randomized, double-blind, placebo-controlled study was conducted in Japanese patients with insomnia to evaluate the efficacy and safety of this compound.
Table 5: Key Aspects of the this compound Phase 3 Trial
| Aspect | Description |
| Participants | 596 Japanese patients with insomnia. |
| Design | Following a 2-week placebo run-in, patients were randomized (1:1:1) to receive this compound 5 mg, this compound 10 mg, or placebo for 2 weeks. This was followed by a 1-week placebo run-out period. |
| Primary Endpoint | Subjective sleep latency, assessed by a sleep diary. |
| Key Secondary Endpoint | Subjective sleep efficiency, assessed by a sleep diary. |
Table 6: this compound Phase 3 Efficacy Results at Week 2
| Endpoint | This compound 5 mg (vs. Placebo) | This compound 10 mg (vs. Placebo) |
| Change in Subjective Sleep Latency | -10.6 min (p < 0.001) | -10.1 min (p < 0.001) |
| Change in Subjective Sleep Efficiency | +3.41% (p < 0.001) | +2.94% (p < 0.001) |
Source:
Safety and Tolerability
In the Phase 3 study, this compound was generally well-tolerated. The most common adverse event was somnolence (3.1% for 5 mg, 3.6% for 10 mg, vs. 1.5% for placebo). Importantly, no adverse events of cataplexy, falls, muscular weakness, sleep paralysis, or hypnagogic/hypnopompic hallucinations were reported. There was no evidence of withdrawal symptoms or rebound insomnia during the placebo run-out period.
Visualizations
Orexin Signaling Pathway and this compound's Mechanism of Action
Caption: Orexin signaling pathway and the antagonistic action of this compound.
This compound Drug Development Workflow
Caption: A simplified workflow of this compound's development.
Experimental Workflow for Preclinical Polysomnography
References
- 1. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current and novel dual orexin receptor antagonists for the treatment of insomnia: the emergence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant (TS-142): A Technical Guide to its Chemical Structure, Properties, and Dual Orexin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vornorexant (also known as TS-142 or ORN-0829) is a novel, potent, and selective dual orexin receptor antagonist (DORA) under investigation for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates the sleep-wake cycle, offering a targeted approach to managing sleep disorders. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies employed in its characterization.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone | [1] |
| Synonyms | TS-142, ORN-0829 | [2][3] |
| CAS Number | 1517965-94-4 | [2] |
| Molecular Formula | C23H22FN7O2 | |
| Molecular Weight | 447.47 g/mol | |
| SMILES | CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F | |
| Appearance | White to light yellow solid | |
| Solubility | Soluble in DMSO (≥ 60 mg/mL) |
Mechanism of Action: Dual Orexin Receptor Antagonism
This compound functions as a competitive antagonist at both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. These G-protein coupled receptors are central to the regulation of wakefulness. The binding of endogenous orexin peptides to these receptors triggers a signaling cascade that promotes and maintains an awake state. This compound blocks this interaction, thereby suppressing the wake drive and facilitating the transition to and maintenance of sleep.
Orexin Signaling Pathway
The binding of orexin-A or orexin-B to OX1R and OX2R primarily activates Gq and/or Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The activation of Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The net effect of this signaling is an increase in neuronal excitability and the promotion of wakefulness.
Pharmacological Properties
This compound's pharmacological profile is characterized by its high affinity and potent antagonism of both orexin receptors, coupled with favorable pharmacokinetic properties that suggest a rapid onset of action and a low potential for next-day residual effects.
In Vitro Pharmacology
This compound demonstrates potent and balanced antagonist activity at both human OX1 and OX2 receptors.
| Parameter | OX1R | OX2R | Reference |
| IC50 (nM) | 1.05 | 1.27 |
Experimental Protocol: Orexin Receptor Binding Assay (General Methodology)
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor. While the specific details for this compound's initial characterization are proprietary, a general protocol is as follows:
-
Cell Culture and Membrane Preparation: CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of the test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated that this compound is rapidly absorbed and has a short elimination half-life.
| Species | Route | Tmax (h) | T1/2 (h) | Reference |
| Rat | Oral | <1 | ~1.0 | |
| Dog | Oral | <1 | ~2.5 |
Experimental Protocol: Preclinical Pharmacokinetic Study in Rats (General Methodology)
-
Animals: Male Sprague-Dawley rats are typically used.
-
Dosing: this compound is administered orally via gavage at various dose levels (e.g., 1, 3, 10 mg/kg).
-
Blood Sampling: Blood samples are collected serially from the tail vein at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, AUC, and T1/2.
Clinical Pharmacokinetics
In healthy human subjects, this compound has been shown to be rapidly absorbed and eliminated, consistent with the preclinical findings.
| Population | Dose | Tmax (h) | T1/2 (h) | Reference |
| Healthy Japanese Adults | 1-30 mg (single dose) | 0.5 - 3.0 | 1.32 - 3.25 |
Clinical Trial Protocol: Phase II Study in Insomnia Patients (NCT04573725)
This study was a randomized, double-blind, placebo-controlled, crossover trial to evaluate the efficacy and safety of single oral doses of this compound in patients with insomnia.
-
Primary Endpoints:
-
Latency to persistent sleep (LPS)
-
Wake after sleep onset (WASO)
-
-
Key Inclusion Criteria:
-
Diagnosis of insomnia disorder according to DSM-5 criteria.
-
-
Key Exclusion Criteria:
-
Other sleep disorders (e.g., sleep apnea, restless legs syndrome).
-
Certain comorbid medical or psychiatric conditions.
-
-
Intervention: Single oral doses of this compound (5, 10, and 30 mg) or placebo.
Synthesis
The chemical synthesis of this compound is a multi-step process involving the formation of its core heterocyclic structures and their subsequent coupling. While the detailed proprietary synthesis route is not publicly available, a plausible general synthetic workflow is outlined below.
Conclusion
This compound (TS-142) is a promising dual orexin receptor antagonist with a chemical structure and pharmacological profile optimized for the treatment of insomnia. Its potent and balanced activity at both OX1R and OX2R, combined with its rapid absorption and short elimination half-life, suggests the potential for a fast onset of sleep-promoting effects with a minimized risk of next-day impairment. Further clinical development will continue to elucidate its full therapeutic potential and safety profile.
References
Vornorexant's Binding Affinity for Orexin Receptors: A Technical Overview
Introduction
Vornorexant, also known as ORN-0829 or TS-142, is a novel, potent dual orexin receptor antagonist (DORA) that has been developed for the treatment of insomnia.[1] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), plays a crucial role in the regulation of sleep and wakefulness.[2][3] By competitively blocking the binding of orexin neuropeptides to both OX1R and OX2R, this compound suppresses the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.[4] This technical guide provides an in-depth overview of this compound's binding affinity for OX1R and OX2R, the underlying signaling pathways, and the experimental methodologies used to characterize this interaction.
Binding Affinity of this compound
This compound exhibits high-affinity binding to both human orexin 1 (hOX1R) and orexin 2 (hOX2R) receptors. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The low nanomolar IC50 values of this compound underscore its high potency as a dual orexin receptor antagonist.
| Receptor Subtype | IC50 (nM) |
| Human Orexin 1 Receptor (hOX1R) | 1.05 |
| Human Orexin 2 Receptor (hOX2R) | 1.27 |
Orexin Signaling Pathway and this compound's Mechanism of Action
The orexin receptors, OX1R and OX2R, are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq/11 class of G proteins. Upon binding of the endogenous ligands, orexin-A or orexin-B, the receptors undergo a conformational change, leading to the activation of Gq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling ultimately leads to neuronal excitation and the promotion of wakefulness.
This compound functions as a competitive antagonist at both OX1 and OX2 receptors. By occupying the binding site, it prevents the endogenous orexin peptides from activating the receptors, thereby inhibiting the downstream signaling cascade that promotes wakefulness.
Experimental Protocols
The binding affinity of this compound to orexin receptors is determined using in vitro assays, most commonly radioligand binding assays. While the specific, detailed protocol for this compound from the primary literature is not publicly available, a generalized methodology for such an assay is described below.
Generalized Radioligand Binding Assay Protocol for Orexin Receptors
This protocol is based on standard procedures for determining ligand binding to GPCRs.
-
Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured.
-
The cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled orexin receptor ligand (e.g., [125I]orexin-A) is added to each well.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the wells.
-
A set of wells containing the radioligand and a high concentration of a known orexin receptor antagonist (e.g., suvorexant) is used to determine non-specific binding.
-
A set of wells containing only the radioligand and buffer is used to determine total binding.
-
The prepared cell membranes are added to each well to initiate the binding reaction.
-
The plate is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is a potent dual orexin receptor antagonist with high binding affinity for both OX1R and OX2R, as evidenced by its low nanomolar IC50 values. Its mechanism of action involves the competitive inhibition of the wake-promoting orexin signaling pathway. This pharmacological profile makes this compound a promising therapeutic agent for the treatment of insomnia, with the potential for a rapid onset of action and a favorable safety profile. Further clinical studies will continue to elucidate its full therapeutic potential.
References
- 1. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Vornorexant: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Vornorexant, also known as TS-142 or ORN0829, is a novel, potent, and selective dual orexin receptor antagonist (DORA) under development for the treatment of insomnia. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, this compound modulates the overactive arousal pathways implicated in insomnia, thereby promoting sleep onset and maintenance.[1][2] This technical guide provides a detailed overview of the pharmacological profile of this compound, summarizing key preclinical and clinical data, and outlining the experimental methodologies used in its evaluation.
Mechanism of Action
This compound functions as a competitive antagonist at both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system is a key regulator of wakefulness, and its blockade is a well-established therapeutic strategy for insomnia.[1] this compound exhibits high affinity for both human orexin receptors, potently inhibiting their activation by endogenous orexin peptides.
Pharmacodynamics
Preclinical studies in rats have demonstrated that this compound effectively promotes sleep. Oral administration of this compound has been shown to reduce sleep onset latency and increase total sleep time in a dose-dependent manner. Polysomnography studies in rats revealed that this compound significantly increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.
Clinical studies in healthy Japanese participants have corroborated these sleep-promoting effects. Pharmacodynamic assessments using the Karolinska Sleepiness Scale (KSS), Digit Symbol Substitution Test (DSST), and Psychomotor Vigilance Task (PVT) showed dose-dependent increases in sleepiness-related outcomes at 1 and 4 hours post-dose, with no significant next-day residual effects. Phase 2 and 3 clinical trials in patients with insomnia have confirmed the efficacy of this compound in improving both objective and subjective sleep parameters, including latency to persistent sleep (LPS), wake after sleep onset (WASO), and subjective sleep latency and efficiency.
Pharmacokinetics
This compound is characterized by rapid absorption and elimination. Following oral administration in humans under fasting conditions, the time to maximum plasma concentration (Tmax) ranges from 0.5 to 3.0 hours. The elimination half-life is relatively short, ranging from 1.32 to 3.25 hours, which is consistent with its design to minimize next-day residual effects. The area under the plasma concentration-time curve (AUC) of this compound increases proportionally with the dose.
Preclinical studies in rats and dogs also show rapid absorption and elimination. The main clearance mechanism for this compound is metabolism through multiple oxidative pathways. While several metabolites have been identified, the unchanged form of this compound is the major circulating component in dogs and is considered to be the primary contributor to its pharmacological efficacy.
Clinical Efficacy and Safety
Phase 3 clinical trials in Japanese patients with insomnia have demonstrated that this compound at doses of 5 mg and 10 mg significantly improves subjective sleep latency and sleep efficiency compared to placebo. The most common adverse event reported was somnolence. Importantly, no serious adverse events such as cataplexy, falls, or excessive daytime sleepiness were observed. Furthermore, there was no evidence of withdrawal symptoms or rebound insomnia upon discontinuation of the drug.
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Human OX1R | Human OX2R | Reference |
| IC50 (nM) | 1.05 | 1.27 |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Dose, Fasting)
| Dose | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| 1-30 mg | 0.500 - 3.00 | 1.32 - 3.25 | Dose-proportional |
Table 3: Summary of this compound Phase 3 Clinical Trial Efficacy Data in Insomnia Patients
| Endpoint (vs. Placebo) | This compound 5 mg | This compound 10 mg | Reference |
| Change in Subjective Sleep Latency (min) | -10.6 | -10.1 | |
| Change in Subjective Sleep Efficiency (%) | +3.41 | +2.94 |
Experimental Protocols
In Vitro Orexin Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional antagonist activity of this compound at human orexin 1 and 2 receptors.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin 1 receptor (hOX1R) or the human orexin 2 receptor (hOX2R).
-
Binding Assay: A competitive radioligand binding assay is performed. Membranes prepared from the hOX1R or hOX2R expressing CHO cells are incubated with a specific radioligand (e.g., [3H]-EMPA for OX2R) and varying concentrations of this compound. The amount of radioactivity bound to the membranes is measured to determine the concentration of this compound required to inhibit 50% of the radioligand binding (IC50).
-
Functional Assay (Intracellular Calcium Mobilization): The antagonist activity of this compound is assessed by measuring its ability to inhibit orexin-A-induced intracellular calcium mobilization. The hOX1R or hOX2R expressing CHO cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are then pre-incubated with different concentrations of this compound before being stimulated with a fixed concentration of orexin-A. The change in fluorescence, indicative of intracellular calcium levels, is measured using a fluorescence imaging plate reader (FLIPR). The IC50 value is calculated as the concentration of this compound that causes a 50% inhibition of the orexin-A-induced calcium response.
In Vivo Polysomnography in Rats
Objective: To evaluate the sleep-promoting effects of this compound in an animal model.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia.
-
Acclimation: Following a recovery period, the animals are acclimated to the recording chambers and tethered to the recording system.
-
Drug Administration: this compound or vehicle is administered orally at the beginning of the dark phase (the active period for nocturnal animals).
-
Data Recording and Analysis: EEG and EMG signals are continuously recorded for a defined period (e.g., 6-24 hours). The sleep-wake stages (wakefulness, NREM sleep, REM sleep) are scored manually or automatically based on the EEG and EMG characteristics. Key parameters such as sleep latency, total sleep time, and the duration of each sleep stage are quantified and compared between the this compound and vehicle-treated groups.
Rotarod Test in Rats
Objective: To assess the potential of this compound to cause motor impairment, a common side effect of hypnotic drugs.
Methodology:
-
Apparatus: An accelerating rotarod apparatus is used.
-
Animals: Male Sprague-Dawley rats are used.
-
Training: Prior to the test day, rats are trained to stay on the rotating rod for a set duration.
-
Test Procedure: On the test day, a baseline latency to fall from the rotarod is measured for each rat. Subsequently, the rats are orally administered this compound, a positive control (e.g., a benzodiazepine), or vehicle. At various time points after dosing, the rats are placed back on the accelerating rotarod, and the latency to fall is recorded. A decrease in the latency to fall compared to the vehicle group indicates motor impairment.
Mandatory Visualization
References
Vornorexant's Preclinical Pharmacokinetic Profile: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical pharmacokinetics of vornorexant (also known as TS-142 or ORN0829), a novel dual orexin receptor antagonist under development for the treatment of insomnia. The data herein, targeted towards researchers, scientists, and drug development professionals, summarizes key findings from preclinical studies in rat and dog models, offering a foundational understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Executive Summary
Preclinical investigations reveal that this compound exhibits a pharmacokinetic profile characterized by rapid absorption and elimination in both rat and dog models. The primary mechanism for its clearance is through extensive metabolism, involving multiple oxidative pathways. Notably, the unchanged form of this compound is the major circulating component in dogs, whereas in rats, cleaved metabolites are more prominent. Despite these differences, the metabolic pathways are qualitatively similar across the tested species and in human hepatocytes. The rapid elimination kinetics observed in preclinical models suggest a low potential for next-day residual effects in clinical applications.
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats and male beagle dogs following both intravenous and oral administration. The key parameters are summarized in the tables below.
Rat Pharmacokinetic Parameters
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
| Tmax (h) | - | 0.8 ± 0.3 |
| Cmax (ng/mL) | - | 185 ± 50 |
| t½ (h) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| AUCinf (h·ng/mL) | 319 ± 24 | 290 ± 59 |
| CL (mL/h/kg) | 52.3 ± 3.9 | - |
| Vdss (L/kg) | 1.3 ± 0.1 | - |
| Bioavailability (%) | - | 7.6 |
Data are presented as mean ± standard deviation (n=3).
Dog Pharmacokinetic Parameters
| Parameter | Intravenous (0.5 mg/kg) | Oral (3 mg/kg) |
| Tmax (h) | - | 0.9 ± 0.2 |
| Cmax (ng/mL) | - | 2580 ± 260 |
| t½ (h) | 2.5 ± 0.2 | 2.5 ± 0.1 |
| AUCinf (h·ng/mL) | 1840 ± 120 | 6430 ± 510 |
| CL (mL/h/kg) | 4.6 ± 0.3 | - |
| Vdss (L/kg) | 0.4 ± 0.0 | - |
| Bioavailability (%) | - | 58.0 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
The pharmacokinetic studies were conducted using the following methodologies:
Animal Models
All animal studies received approval from the Institutional Animal Care and Use Committee.[2]
Dosing
-
Intravenous Administration:
-
Oral Administration:
-
Rats and Dogs: 3 mg/kg of this compound suspended in 0.5% (w/v) methylcellulose 400.
-
Sample Collection and Analysis
Blood samples were collected into tubes containing EDTA-2K at specified time points post-dose (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma concentrations of this compound and its metabolites were determined using a validated analytical method.
Absorption and Excretion Studies
To investigate the absorption and excretion of this compound, [14C]-labeled this compound was administered orally to fasting rats and dogs. Urine and feces were collected to determine the routes and extent of excretion.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption
This compound is rapidly absorbed following oral administration in both rats and dogs, with the time to reach maximum plasma concentration (Tmax) being less than one hour in both species.
Distribution
Following oral administration of [14C]this compound, radioactivity was widely distributed to major organs, including the liver and kidneys in rats. The radioactivity was almost completely eliminated from the body within 24 hours post-dose in both species, indicating no significant tissue accumulation.
Metabolism
The primary clearance mechanism for this compound is metabolism via multiple oxidative pathways. In rats, the major circulating components were the cleaved metabolites M10 and M12. In contrast, the unchanged form of this compound was the predominant component in dog plasma, followed by metabolites M1 and M3. In vitro studies using human hepatocytes confirmed the formation of similar metabolites, including M1, M3, M10, and M12, suggesting that the metabolic pathways are comparable across species.
Caption: this compound ADME Pathway.
Excretion
This compound and its metabolites are rapidly and almost completely eliminated. In rats administered [pyrazole ring-14C]this compound, 56.9% of the dose was excreted in urine and 41.8% in feces. With [carbonyl-14C]this compound in rats, 35.1% was excreted in urine and 58.9% in feces. In dogs given [carbonyl-14C]this compound, 51.1% of the dose was recovered in urine and 45.3% in feces. In both species, over 82.7% of the administered dose was excreted within 24 hours.
Interspecies Comparison and Clinical Relevance
This compound exhibits a shorter half-life in rats (approximately 1.0 hour) compared to dogs (approximately 2.5 hours). The oral bioavailability is significantly higher in dogs (58.0%) than in rats (7.6%). The rapid absorption and elimination profile observed in these preclinical species is consistent with the pharmacokinetic profile seen in healthy human volunteers, where this compound also demonstrated rapid absorption and a short elimination half-life (1.32–3.25 hours). This alignment between preclinical and clinical data supports the potential for this compound to have a rapid onset of action and minimal next-day residual effects in the treatment of insomnia.
Caption: Preclinical to Clinical Translation.
References
Vornorexant's Short Half-Life: A Technical Guide for CNS Drug Development
An In-depth Analysis of Vornorexant's Pharmacokinetic Profile and Its Implications for Insomnia and Sleep Apnea Research
This compound (ORN-0829, TS-142) is a novel, orally administered dual orexin receptor antagonist (DORA) under development by Taisho Pharmaceutical for the treatment of insomnia and sleep apnea.[1] By competitively blocking orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound inhibits the wakefulness-promoting effects of orexin neuropeptides, thereby facilitating the onset and maintenance of sleep.[2][3] A key characteristic of its pharmacokinetic profile is a rapid absorption and a notably short elimination half-life, which is by design to minimize next-day residual effects, a common challenge with hypnotic agents.[1][4] This technical guide provides a comprehensive overview of this compound's half-life, the methodologies used to determine it, and the implications for ongoing and future research.
Pharmacokinetic Profile of this compound
Clinical studies, primarily Phase 1 trials in healthy Japanese participants, have characterized the pharmacokinetic profile of this compound. The drug is rapidly absorbed and eliminated after oral administration under fasting conditions.
Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Population | Study Design |
| Elimination Half-Life (t½) | 1.3 - 3.3 hours | Healthy Adults | Single & Multiple Ascending Dose |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.0 hours | Healthy Adults | Single Ascending Dose |
| Area Under the Curve (AUC) | Increases proportionally with dose increments (1-30 mg) | Healthy Adults | Single Ascending Dose |
Table 1: Summary of this compound Pharmacokinetic Parameters. Data compiled from Phase 1 clinical studies.
The short elimination half-life of 1.3 to 3.3 hours is a defining feature of this compound. This rapid clearance is intended to provide a therapeutic effect during the night while minimizing the risk of next-day somnolence or cognitive impairment, which can affect patient safety and daily functioning. The Tmax of 0.5 to 3.0 hours indicates rapid absorption, aligning with the therapeutic goal of a quick onset of sleep. Furthermore, the dose-proportional increase in AUC suggests predictable and linear pharmacokinetics within the studied dose range.
This compound Mechanism of Action: Orexin Pathway Antagonism
This compound exerts its sleep-promoting effects by antagonizing the orexin signaling pathway, which is a central regulator of wakefulness, arousal, and appetite. Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that bind to OX1 and OX2 receptors, which are G protein-coupled receptors (GPCRs). This binding activates downstream signaling cascades, primarily through Gq/11, Gi/o, and Gs proteins, leading to neuronal excitation and the promotion of wakefulness. This compound competitively blocks both OX1 and OX2 receptors, preventing orexin binding and thereby suppressing this wakefulness signal.
Experimental Protocols for Pharmacokinetic Assessment
Determining the half-life and other pharmacokinetic parameters of a drug like this compound involves a standardized set of procedures typical for a Phase 1 clinical trial. While the exact, proprietary protocol for this compound is not public, the methodology can be reconstructed based on standard practices and published data for similar compounds.
Study Design and Participant Management
A typical Phase 1 study to assess pharmacokinetics would employ a single ascending dose (SAD) and a multiple ascending dose (MAD) design in healthy adult volunteers.
-
Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group design.
-
Participants: Healthy adult volunteers, often screened for good health through physical exams, ECGs, and laboratory tests. Participants are typically housed in a clinical research unit (CRU) for close monitoring.
-
Dosing:
-
SAD: Small cohorts of participants receive a single oral dose of this compound (e.g., 1, 5, 10, 20, 30 mg) or a placebo. Dose escalation in subsequent cohorts proceeds only after safety and tolerability are confirmed for the previous dose level.
-
MAD: Participants receive daily doses of this compound or placebo for a set period (e.g., 7-14 days) to assess steady-state pharmacokinetics and accumulation.
-
-
Food Effect: A sub-study may be conducted where a single dose is administered with a high-fat meal versus fasting conditions to evaluate the effect of food on absorption.
Blood Sample Collection and Processing
Serial blood sampling is critical for accurately defining the concentration-time profile of the drug.
-
Materials: K2-EDTA or sodium heparin vacutainer tubes, refrigerated centrifuge, cryovials.
-
Procedure:
-
Venous blood samples (e.g., 3-5 mL) are collected via an indwelling catheter or direct venipuncture.
-
A pre-dose sample is taken (time 0).
-
Post-dose samples are collected at specified time points, for instance: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours. The high frequency of early time points is crucial for accurately capturing the Cmax and absorption phase for a rapidly absorbed drug.
-
Tubes are inverted gently 8-10 times and immediately placed on ice or in a refrigerated rack.
-
Within a specified time (e.g., 1 hour), samples are centrifuged at ~1500 x g for 15 minutes at 4°C to separate plasma.
-
The supernatant (plasma) is carefully transferred into labeled cryovials.
-
Plasma samples are frozen and stored at -70°C or lower until analysis.
-
Bioanalytical Method: LC-MS/MS
Quantification of this compound in plasma is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to isolate the drug from plasma proteins.
-
Thaw plasma samples.
-
Aliquot a small volume (e.g., 100 µL) of plasma.
-
Add an internal standard (typically a stable isotope-labeled version of the drug, e.g., ¹³C,²H₃-vornorexant) to correct for extraction variability.
-
Add a precipitating agent (e.g., acetonitrile) or an extraction solvent (e.g., methyl t-butyl ether).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for injection into the LC-MS/MS system.
-
-
Chromatography: An HPLC or UPLC system with a C18 column is used to separate this compound from other plasma components. A gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile) is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
-
Key Parameters Calculated:
-
Cmax (Maximum Concentration): Obtained directly from the observed data.
-
Tmax (Time to Cmax): Obtained directly from the observed data.
-
AUC (Area Under the Curve): Calculated using the linear-up/log-down trapezoidal rule. AUC₀₋ₜ is calculated to the last measurable time point, and AUC₀₋ᵢₙf is extrapolated to infinity.
-
λz (Terminal Elimination Rate Constant): Determined by linear regression of the terminal log-linear portion of the concentration-time curve.
-
t½ (Elimination Half-Life): Calculated as ln(2) / λz .
-
The workflow for a typical pharmacokinetic study is visualized below.
Implications for Research and Development
The short half-life of this compound is central to its therapeutic hypothesis and has several key implications for research:
-
Reduced Next-Day Impairment: The primary advantage is a lower likelihood of residual morning sedation, cognitive slowing, or impaired driving performance. This is a significant potential differentiator from hypnotics with longer half-lives. Research should continue to focus on objective measures of "next-day effects," such as the Digit Symbol Substitution Test (DSST) and Psychomotor Vigilance Task (PVT), to confirm this benefit.
-
Suitability for Sleep-Onset and Maintenance Insomnia: The rapid absorption (short Tmax) and sufficient duration of action to cover a typical sleep period make it suitable for patients who have difficulty both falling asleep and staying asleep. Clinical trials in insomnia patients should carefully evaluate efficacy at different points in the night.
-
Lower Risk of Accumulation: In multiple-dosing regimens, a short half-life reduces the risk of drug accumulation, which can lead to increased side effects over time. This is particularly relevant for elderly populations, who may have reduced metabolic clearance. Pharmacokinetic studies comparing elderly and non-elderly subjects are crucial.
-
Dosing Flexibility: The rapid clearance may offer more flexibility. For instance, it could potentially be used on an as-needed basis without significant concerns about accumulation.
-
Application in Sleep Apnea: The development for sleep apnea is an intriguing application. The mechanism may involve stabilizing sleep architecture without causing respiratory depression, a risk with many sedatives. The short half-life ensures that any potential effects on airway muscle tone are resolved by morning.
References
Vornorexant's Impact on Sleep Architecture in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vornorexant is a novel dual orexin receptor antagonist (DORA) that has demonstrated significant sleep-promoting effects in preclinical animal models. By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to both orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound effectively suppresses the orexinergic drive for wakefulness, leading to a reduction in sleep onset latency and an increase in total sleep time.[1] Preclinical studies in rats have shown that orally administered this compound rapidly occupies orexin receptors in the brain, with a pharmacokinetic profile characterized by rapid absorption and a short half-life, suggesting a low risk of next-morning residual effects.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound's effects on sleep architecture, details the experimental methodologies employed in these key studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Orexin Signaling and its Antagonism by this compound
The orexin system is a primary regulator of arousal and wakefulness. Orexin-A and Orexin-B, neuropeptides produced in the lateral hypothalamus, bind to and activate OX1 and OX2 receptors, which are G-protein coupled receptors, to promote a state of wakefulness.[3] this compound acts as a competitive antagonist at both of these receptors, thereby inhibiting the downstream signaling cascades that lead to neuronal excitation and arousal.
The binding of orexins to their receptors initiates signaling through multiple G-protein subtypes. The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in neuronal depolarization and an increased firing rate, promoting wakefulness. This compound, by blocking the initial binding of orexins, prevents the initiation of this wake-promoting signaling cascade.
Quantitative Effects on Sleep Architecture in Animal Models
Preclinical studies in rats have demonstrated that this compound produces dose-dependent changes in sleep architecture, primarily characterized by a significant reduction in sleep onset latency and an increase in total sleep time.[1] While detailed quantitative tables from these studies are not publicly available in their entirety, the consistent qualitative reports indicate a robust sleep-promoting effect.
Table 1: Summary of this compound's Effects on Sleep Parameters in Rats
| Parameter | Effect | Animal Model | Dosage | Citation |
| Sleep Onset Latency | Decreased | Sprague-Dawley Rats | Not specified | |
| Total Sleep Time | Increased | Sprague-Dawley Rats | Not specified | |
| Wakefulness | Decreased | Sprague-Dawley Rats | Not specified | |
| NREM Sleep | Increased | Sprague-Dawley Rats | Not specified | |
| REM Sleep | Increased | Sprague-Dawley Rats | Not specified |
Note: This table summarizes the qualitative findings from published abstracts. Specific quantitative data on the percentage change in each sleep stage at different doses is not available in the cited literature.
Detailed Experimental Protocols
The evaluation of this compound's effect on sleep architecture in animal models involves a standardized set of procedures designed to ensure the accurate recording and analysis of sleep-wake states.
Animal Models
-
Species: Male Sprague-Dawley rats are commonly used for these studies.
-
Housing: Animals are typically housed individually in temperature- and humidity-controlled environments with a 12-hour light/dark cycle to allow for proper circadian rhythm entrainment. Food and water are provided ad libitum.
Surgical Implantation of EEG/EMG Electrodes
To accurately measure sleep stages, animals undergo a surgical procedure for the implantation of electroencephalogram (EEG) and electromyogram (EMG) electrodes.
-
Anesthesia: The surgery is performed under deep anesthesia.
-
Electrode Placement:
-
EEG: Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices to record brainwave activity.
-
EMG: Wire electrodes are inserted into the nuchal (neck) muscles to monitor muscle tone.
-
-
Recovery: A recovery period of at least one week is allowed post-surgery before the commencement of sleep recordings to ensure the animal has fully recovered from the procedure.
Drug Administration
-
Route of Administration: this compound is typically administered orally (p.o.).
-
Vehicle: The drug is often suspended in a vehicle such as a 0.5% solution of methylcellulose.
-
Timing: For studying sleep-promoting effects, this compound is administered just before the dark phase (the active period for rodents) to assess its ability to induce sleep during a period of natural wakefulness.
Sleep Recording and Analysis
-
Data Acquisition: Following drug administration, EEG and EMG signals are continuously recorded for a specified period, often 24 hours. The signals are amplified, filtered, and digitized for computer analysis.
-
Vigilance State Scoring: The recorded data is scored into distinct vigilance states:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
NREM (Non-Rapid Eye Movement) Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity.
-
REM (Rapid Eye Movement) Sleep: Characterized by low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Data Analysis: The scored data is then analyzed to determine various sleep parameters, including:
-
Latency to persistent sleep (sleep onset latency).
-
Total time spent in each vigilance state (wake, NREM, REM).
-
Number and duration of sleep/wake bouts.
-
Sleep efficiency (total sleep time / total recording time).
-
Receptor Occupancy Studies
To establish the relationship between the dose of this compound, its concentration in the brain, and its pharmacological effect, receptor occupancy studies are conducted.
-
Methodology: These studies typically involve administering this compound to animals at various doses. At specific time points after administration, the animals are euthanized, and their brains are collected. The level of this compound bound to orexin receptors is then quantified using techniques such as radioligand binding assays or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Findings: Studies have shown that this compound rapidly occupies both OX1 and OX2 receptors in the rat brain after oral administration, and the degree of occupancy is dependent on the plasma concentration of the drug. This rapid on-and-off-rate at the receptor level is consistent with its pharmacokinetic profile and its intended use as a hypnotic with a low potential for next-day effects.
Logical Relationship of this compound's Mechanism of Action
The sleep-promoting effects of this compound can be understood through a clear logical progression from its molecular action to its physiological outcome.
Conclusion
Preclinical studies in animal models have robustly demonstrated that this compound is a potent dual orexin receptor antagonist with significant sleep-promoting properties. Its mechanism of action, involving the blockade of the wake-promoting orexin system, leads to a clear and dose-dependent alteration of sleep architecture, primarily a reduction in sleep latency and an increase in total sleep time. The detailed experimental protocols employed in these studies provide a solid foundation for understanding its pharmacological profile. The rapid absorption and short half-life of this compound observed in these animal models are desirable characteristics for a hypnotic agent, suggesting its potential to be an effective treatment for insomnia with a low risk of next-day residual effects. Further publication of detailed quantitative data from these preclinical studies will be invaluable for a more in-depth understanding of its dose-response relationship on sleep architecture.
References
- 1. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical metabolism and the disposition of this compound/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the role of Vornorexant in the sleep-wake cycle
An In-Depth Examination of the Core Science for Researchers and Drug Development Professionals
Introduction
Vornorexant (also known as TS-142) is a novel dual orexin receptor antagonist (DORA) investigated for the treatment of insomnia. This technical guide provides a comprehensive overview of the mechanism of action, preclinical pharmacology, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound in modulating the sleep-wake cycle. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal and wakefulness.[1] By antagonizing both orexin receptors, this compound reduces the wake-promoting signals in the brain, thereby facilitating the initiation and maintenance of sleep.[2] This mechanism of action represents a targeted approach to treating insomnia, differing from traditional hypnotic agents that broadly enhance inhibitory neurotransmission.
Mechanism of Action: Dual Orexin Receptor Antagonism
This compound functions by competitively binding to and inhibiting the activity of both the orexin 1 (OX1) and orexin 2 (OX2) receptors. This dual antagonism is critical as both receptors are involved in the promotion of wakefulness. The orexin signaling pathway is a central component of the ascending arousal system, with orexin neurons in the lateral hypothalamus projecting to and activating various wake-promoting centers in the brain.
Figure 1: this compound's Mechanism of Action
By blocking the binding of orexin-A and orexin-B to their receptors, this compound attenuates the excitatory signaling that maintains wakefulness, leading to a state permissive for sleep onset and maintenance.
Preclinical Pharmacology
In Vitro Receptor Binding and Activity
This compound demonstrates high affinity for both human orexin receptors. In vitro studies have quantified its binding affinity and functional antagonism.
| Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50) |
| Orexin 1 Receptor (OX1R) | 0.460 nM | 1.61 nM |
| Orexin 2 Receptor (OX2R) | 0.374 nM | 1.76 nM |
| Table 1: In Vitro Receptor Binding and Functional Antagonist Activity of this compound.[3] |
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.
Figure 2: In Vitro Binding Assay Workflow
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing recombinant human OX1R or OX2R are prepared.
-
Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled orexin receptor antagonist and varying concentrations of this compound.
-
Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Animal Studies
Preclinical studies in rats and dogs have demonstrated the sleep-promoting effects of this compound.
| Species | Effect |
| Rat | Reduced sleep onset latency and prolonged sleep time.[2] No tolerance was observed after 14 days of daily administration.[2] |
| Dog | Demonstrated rapid absorption and a relatively short half-life. |
| Table 2: Summary of In Vivo Effects of this compound in Animal Models. |
To assess the effects of this compound on sleep architecture, electroencephalography (EEG) and electromyography (EMG) are recorded in freely moving rats.
References
Vornorexant: A Technical Guide to its Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vornorexant (also known as ORN-0829 or TS-142) is a novel, potent, dual orexin receptor antagonist (DORA) under development by Taisho Pharmaceutical for the treatment of insomnia.[1][2] By competitively blocking both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound inhibits the wake-promoting signals of the orexin neuropeptide system, thereby facilitating the onset and maintenance of sleep.[3][4] Its distinct pharmacokinetic profile, characterized by rapid absorption and a short elimination half-life, is designed to provide rapid sleep onset while minimizing next-day residual effects, a common concern with traditional hypnotics.[5] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and explores its potential applications in broader neuroscience research beyond insomnia.
Introduction to the Orexin System and this compound
The orexin system, comprising orexin-A and orexin-B neuropeptides and their G-protein coupled receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and appetite. Orexin neurons, located in the lateral hypothalamus, project widely throughout the central nervous system, promoting alertness. The discovery that a deficiency in orexin signaling causes narcolepsy highlighted this system as a prime target for developing novel sleep disorder therapies.
Unlike traditional hypnotics such as benzodiazepines that potentiate the inhibitory neurotransmitter GABA, DORAs like this compound work by suppressing the wake drive. This mechanism is believed to offer a more favorable safety profile, with a reduced risk of dependence, withdrawal symptoms, and next-day cognitive impairment. This compound was specifically designed to have a rapid onset of action and a short half-life to reduce the risk of residual morning sleepiness.
Mechanism of Action
This compound functions as a competitive antagonist at both OX1 and OX2 receptors. By binding to these receptors, it prevents the endogenous orexin peptides from initiating the signaling cascade that promotes and sustains wakefulness. This blockade of orexinergic signaling leads to a reduction in arousal and facilitates the transition to sleep.
Caption: this compound blocks orexin peptides from binding to OX1/OX2 receptors.
Preclinical and Clinical Data
This compound has undergone extensive preclinical and clinical evaluation to characterize its efficacy, safety, and pharmacokinetic profile.
In Vitro Receptor Affinity
This compound demonstrates high-affinity binding and potent antagonism at both human orexin receptors.
| Parameter | OX1 Receptor (OX1R) | OX2 Receptor (OX2R) | Reference |
| IC₅₀ | 1.05 nM | 1.27 nM |
Preclinical Pharmacokinetics
Studies in rats and dogs show that this compound is rapidly absorbed and eliminated.
| Species | Tₘₐₓ (Oral) | t₁/₂ (Oral) | Bioavailability | Reference |
| Rat | < 1.0 h | ~1.0 h (0.238 h reported) | Not specified | |
| Dog | < 1.0 h | ~2.5 h (1.16 h reported) | Not specified |
Human Pharmacokinetics (Phase 1)
In healthy Japanese participants, this compound displayed a favorable pharmacokinetic profile for an insomnia therapeutic.
| Dose Range (Single Ascending) | Tₘₐₓ | t₁/₂ | AUC | Reference |
| 1-30 mg (fasted) | 0.5 - 3.0 h | 1.32 - 3.25 h | Increased proportionally with dose |
Clinical Efficacy (Phase 3)
A pivotal Phase 3 study in Japanese patients with insomnia demonstrated significant improvements in key sleep parameters compared to placebo over a two-week period.
| Parameter | This compound 5 mg (VOR5) | This compound 10 mg (VOR10) | Placebo | Reference |
| Change in Subjective Sleep Latency (min) | -10.6 (p < .001 vs placebo) | -10.1 (p < .001 vs placebo) | - | |
| Change in Subjective Sleep Efficiency (%) | +3.41 (p < .001 vs placebo) | +2.94 (p < .001 vs placebo) | - | |
| Most Common Adverse Event (Somnolence) | 3.1% | 3.6% | 1.5% |
Potential Applications in Neuroscience Research
While primarily developed for insomnia, this compound's mechanism of action suggests its utility as a research tool and potential therapeutic in other areas of neuroscience.
Insomnia and Sleep Disorders
This compound's primary application is the treatment of insomnia, characterized by difficulty initiating or maintaining sleep. Its rapid onset and short duration of action make it a promising option for reducing sleep latency with a lower risk of next-day impairment. It is also under investigation for sleep apnea.
Substance Use Disorders
The orexin system is implicated in reward-seeking behavior and the stress response, which are key drivers of substance abuse and relapse. Orexin hyperactivity may contribute to both insomnia and drug-seeking behavior. Preclinical studies with other DORAs have shown a reduction in opioid withdrawal symptoms and motivation to seek opioids. Therefore, this compound could be a valuable tool for investigating the role of the orexin system in addiction and as a potential therapeutic to manage withdrawal-associated insomnia and craving.
Anxiety and Depression
There is a strong link between the orexin system, sleep disturbances, and mood disorders. Sleep disruption is a core symptom of both anxiety and depression. By normalizing sleep-wake cycles, DORAs like this compound may offer a novel approach to alleviating not only the sleep-related symptoms but also potentially the core mood symptoms of these disorders. Research using this compound could help elucidate the causal relationship between orexin signaling, sleep quality, and emotional regulation.
References
- 1. This compound - Taisho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical metabolism and the disposition of this compound/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Vornorexant: A Comprehensive Technical Guide on its Cellular and Molecular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vornorexant (also known as ORN-0829 or TS-142) is a novel, potent, and selective dual orexin receptor antagonist (DORA) developed for the treatment of insomnia.[1][2] It exerts its therapeutic effects by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.[1] This antagonism of the orexin system suppresses the downstream signaling pathways that maintain wakefulness, thereby facilitating the initiation and maintenance of sleep.[1][2] Preclinical and clinical studies have demonstrated this compound's efficacy in reducing sleep latency and improving sleep maintenance, with a favorable pharmacokinetic profile characterized by rapid absorption and a short half-life, minimizing next-day residual effects. This technical guide provides an in-depth overview of the cellular and molecular effects of this compound, including its binding affinity, mechanism of action, effects on intracellular signaling, and metabolic pathways. Detailed experimental methodologies and comprehensive quantitative data from key studies are presented to support further research and development in the field of sleep therapeutics.
Mechanism of Action: Dual Orexin Receptor Antagonism
This compound functions as a competitive antagonist at both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. These G-protein coupled receptors are central to the regulation of arousal and wakefulness. By binding to these receptors, this compound prevents the endogenous ligands, orexin-A and orexin-B, from initiating the signaling cascades that promote and sustain a wakeful state. This dual antagonism is believed to be crucial for its efficacy in treating insomnia, a condition characterized by hyperarousal.
In Vitro Pharmacology
Receptor Binding Affinity
This compound demonstrates high-affinity binding to both human orexin 1 (hOX1R) and orexin 2 (hOX2R) receptors. The inhibitory constants (IC50) for this compound are in the low nanomolar range, indicating its potency as a dual orexin receptor antagonist.
| Receptor | IC50 (nM) |
| Human Orexin 1 Receptor (hOX1R) | 1.05 |
| Human Orexin 2 Receptor (hOX2R) | 1.27 |
Experimental Protocol: Radioligand Binding Assay (General)
While a specific, detailed protocol for this compound has not been publicly disclosed, a general methodology for determining the binding affinity of a compound to orexin receptors using a radioligand binding assay is as follows:
Objective: To determine the in vitro binding affinity (IC50) of this compound for human OX1 and OX2 receptors.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing either human OX1R or OX2R.
-
Radioligand: A radiolabeled orexin receptor antagonist (e.g., [³H]-suvorexant or a similar compound).
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-based buffer containing MgCl2 and protease inhibitors.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Competition Binding: A fixed concentration of the radioligand is incubated with varying concentrations of this compound in the presence of the prepared cell membranes.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Experimental Workflow: Radioligand Binding Assay
References
- 1. Pharmacokinetics, pharmacodynamics and safety profile of the dual orexin receptor antagonist this compound/TS-142 in healthy Japanese participants following single/multiple dosing: Randomized, double-blind, placebo-controlled phase-1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Vornorexant for In Vivo Studies in Rats and Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vornorexant (also known as ORN-0829 or TS-142) is a potent dual orexin receptor antagonist (DORA) that targets both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2] The orexin system is a key regulator of the sleep-wake cycle, with orexin neuropeptides promoting wakefulness.[3] By blocking the action of orexins, this compound promotes sleep, making it a promising therapeutic agent for insomnia.[3][4] Preclinical studies in rats have demonstrated its efficacy in reducing sleep onset latency and prolonging sleep time without the development of tolerance. This compound exhibits a favorable pharmacokinetic profile in rodents, characterized by rapid absorption and a short half-life, which is expected to minimize next-day residual effects.
This document provides detailed application notes and protocols for the in vivo use of this compound in rats and mice, focusing on sleep studies, motor coordination assessment, and safety pharmacology.
Mechanism of Action: Dual Orexin Receptor Antagonism
This compound functions by competitively binding to and inhibiting the activity of both OX1 and OX2 receptors in the brain. This blockade of the orexinergic signaling pathway reduces wakefulness-promoting signals, thereby facilitating the initiation and maintenance of sleep.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. support.datasci.com [support.datasci.com]
- 4. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Vornorexant in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of Vornorexant, a dual orexin receptor antagonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Introduction
This compound (also known as ORN-0829 or TS-142) is a potent dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2][3] The orexin system is a key regulator of the sleep-wake cycle, and by blocking orexin signaling, this compound promotes sleep.[1][4] Preclinical studies in rodents are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety. This document outlines the necessary protocols for oral administration of this compound in rodent models.
Mechanism of Action: Orexin Signaling Pathway
This compound functions by competitively blocking the binding of orexin-A and orexin-B neuropeptides to the OX1 and OX2 receptors, which are G-protein coupled receptors. This inhibition of orexin signaling suppresses wakefulness and promotes sleep.
Figure 1: this compound's mechanism of action.
Pharmacokinetic Profile of this compound in Rodents
Studies have shown that this compound is rapidly absorbed following oral administration in rats, with a time to maximum plasma concentration (Tmax) of less than one hour. It also has a short half-life (t1/2) of approximately 1.0 hour in rats. The bioavailability of this compound in rats has been reported to be 7.6%.
Table 1: Pharmacokinetic Parameters of this compound in Male Rats after a Single Oral Administration
| Parameter | Value | Reference |
| Dose | 3 mg/kg | |
| Tmax (h) | < 1.0 | |
| t1/2 (h) | ~1.0 | |
| Bioavailability (%) | 7.6 |
Note: The animals were fasted prior to the administration of this compound.
Experimental Protocol: Oral Gavage Administration in Rats
This protocol details the procedure for single oral administration of this compound to rats for pharmacokinetic or pharmacodynamic studies.
4.1. Materials and Reagents
-
This compound powder
-
Vehicle: 0.5% w/v methylcellulose 400 in purified water
-
Male Sprague-Dawley (SD) rats (or other appropriate strain)
-
Animal balance
-
Homogenizer or magnetic stirrer
-
pH meter
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)
-
Syringes (1 mL or 3 mL)
-
Blood collection supplies (e.g., EDTA-2K tubes, syringes with appropriate gauge needles)
-
Centrifuge
4.2. Preparation of this compound Formulation
-
Calculate the required amount of this compound and vehicle. The dosing volume for oral gavage in rats is typically 5-10 mL/kg. For a 3 mg/kg dose and a dosing volume of 5 mL/kg, the required concentration of the suspension is 0.6 mg/mL.
-
Prepare the 0.5% methylcellulose vehicle. Slowly add 0.5 g of methylcellulose 400 to 100 mL of purified water while stirring continuously until a homogenous suspension is formed.
-
Prepare the this compound suspension. Weigh the calculated amount of this compound powder and gradually add it to the prepared vehicle while stirring or homogenizing to ensure a uniform suspension. This compound was suspended in 0.5 w/v% methylcellulose 400 for oral administration in preclinical studies.
-
Verify the pH of the formulation. The pH should be within a physiologically acceptable range. Adjust if necessary, though for a simple suspension, this is often not required.
4.3. Animal Handling and Dosing Procedure
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: For pharmacokinetic studies, fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.
-
Animal Weighing: On the day of the experiment, weigh each animal to accurately calculate the volume of the dosing formulation to be administered.
-
Dosing:
-
Gently restrain the rat.
-
Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal briefly after dosing to ensure there are no signs of distress or regurgitation.
-
4.4. Blood Sampling
For pharmacokinetic analysis, collect blood samples at various time points post-administration. Based on the rapid absorption and short half-life of this compound, the following time points are recommended: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (EDTA-2K).
-
Process the blood samples by centrifuging to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
Figure 2: Workflow for oral administration and PK analysis.
Alternative Vehicles for Oral Administration
While 0.5% methylcellulose is a commonly used vehicle, other formulations can be considered depending on the physicochemical properties of the compound and the experimental design. Some alternative vehicles for oral administration in rodents include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline: This vehicle can be suitable for compounds with poor water solubility.
-
10% DMSO, 90% (20% SBE-β-CD in saline): Cyclodextrins can be used to enhance the solubility of hydrophobic compounds.
-
10% DMSO, 90% corn oil: An oil-based vehicle may be appropriate for highly lipophilic compounds.
It is important to test the solubility and stability of this compound in any chosen vehicle before in vivo administration.
Table 2: Alternative Vehicle Compositions for Oral Administration
| Vehicle Composition | Suitability | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Poorly water-soluble compounds | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | To enhance solubility of hydrophobic compounds | |
| 10% DMSO, 90% corn oil | Highly lipophilic compounds |
Conclusion
The protocols and data presented provide a foundation for conducting studies involving the oral administration of this compound in rodents. Adherence to proper formulation, animal handling, and sampling techniques is critical for obtaining reliable and reproducible results. The rapid absorption and short half-life of this compound should be taken into consideration when designing the experimental timeline. These application notes should serve as a valuable resource for researchers in the field of sleep research and drug development.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Taisho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 4. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vornorexant (also known as ORN-0829 or TS-142) is a potent, dual orexin receptor antagonist (DORA) with high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] By blocking the wake-promoting signaling of orexin neuropeptides in the brain, this compound has demonstrated significant efficacy in promoting sleep in preclinical models. Its pharmacokinetic profile, characterized by rapid absorption and a short half-life, makes it a compound of interest for the treatment of insomnia, with the potential for reduced next-day residual effects.[1][4] These application notes provide an overview of this compound's characteristics and detailed protocols for its use in preclinical research settings.
Mechanism of Action
This compound competitively binds to and inhibits the activity of both OX1 and OX2 receptors. These G protein-coupled receptors are central to the regulation of arousal, wakefulness, and appetite. The orexin system's role in maintaining wakefulness has made it a key target for the development of novel hypnotics. By antagonizing these receptors, this compound reduces the downstream signaling that promotes wakefulness, thereby facilitating the onset and maintenance of sleep.
Data Presentation
In Vitro Receptor Binding Affinity
| Compound | OX1R IC50 (nM) | OX2R IC50 (nM) |
| This compound | 1.05 | 1.27 |
Data sourced from MedchemExpress and GlpBio.
Preclinical Pharmacokinetics
| Species | Administration Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) |
| Rat | Oral | 3 | <1 | ~1.0 |
| Dog | Oral | 3 | <1 | ~2.5 |
Data from a study by Konno et al. (2024) published in Pharmacology Research & Perspectives.
In Vivo Efficacy in a Rat Polysomnogram Study
| Dose (mg/kg, oral) | Effect on Sleep |
| 1 | Potent sleep-promoting effects observed |
| 1 - 10 | Dose-dependent increase in the percentage of total sleep |
Data sourced from MedchemExpress and GlpBio, referencing a study by Futamura et al. (2020) in Bioorganic & Medicinal Chemistry.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol describes the preparation of this compound for oral gavage in rats.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile water for injection
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the body weight of the animals, calculate the total amount of this compound and the final volume of the suspension. A typical dosing volume for oral gavage in rats is 5-10 mL/kg.
-
Weigh the this compound powder accurately using a calibrated analytical balance.
-
Prepare the 0.5% methylcellulose vehicle. Dissolve the appropriate amount of methylcellulose in sterile water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.
-
Suspend the this compound. Gradually add a small amount of the 0.5% methylcellulose solution to the this compound powder in a mortar and triturate to form a smooth paste.
-
Dilute to the final concentration. Slowly add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a uniform suspension.
-
Store the suspension. Store the prepared suspension in sterile tubes at 2-8°C and protect from light. It is recommended to use the suspension within 24 hours of preparation. Shake well before each use to ensure homogeneity.
Note: Alternative vehicles that have been suggested for orexin antagonists include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil. The choice of vehicle should be validated for solubility and stability of this compound.
Protocol 2: Evaluation of Sleep-Promoting Effects using Polysomnography in Rats
This protocol outlines the procedure for assessing the hypnotic effects of this compound in rats using electroencephalography (EEG) and electromyography (EMG).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical instruments
-
EEG and EMG electrodes (stainless steel screws and insulated wires)
-
Dental cement
-
Polysomnography recording system
-
This compound suspension (prepared as in Protocol 1)
-
Vehicle control
Procedure:
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the EEG electrodes over the frontal and parietal cortices.
-
Implant stainless steel screw electrodes into the drilled holes, ensuring they touch the dura mater.
-
For EMG, insert two insulated fine-wire electrodes into the nuchal muscles.
-
Secure the electrodes and a head-mount connector with dental cement.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Habituation:
-
Habituate the rats to the recording chambers and tethered recording cables for several days before the experiment to minimize stress-induced artifacts.
-
-
Experimental Design:
-
Employ a crossover design where each animal receives both vehicle and different doses of this compound (e.g., 1, 3, 10 mg/kg) on separate days, with a washout period in between.
-
Administer the treatment orally just before the dark phase (the active period for rats).
-
-
Polysomnographic Recording:
-
Connect the rat's head-mount to the recording system.
-
Record EEG and EMG signals continuously for a defined period (e.g., 12 hours of the dark phase).
-
-
Data Analysis:
-
Score the recordings into stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-30 second epochs.
-
Analyze key sleep parameters including sleep onset latency, total sleep time, and the duration and percentage of each sleep stage.
-
Potential for Other Preclinical Applications
While the primary preclinical application of this compound has been in the study of insomnia, the broader role of the orexin system in other physiological and pathological processes suggests potential for this compound's use in other research models. Dual orexin receptor antagonists have been investigated in preclinical models of:
-
Pain: DORAs have shown analgesic effects in various pain models, including inflammatory and neuropathic pain.
-
Substance Abuse: The orexin system is implicated in reward-seeking behaviors, and DORAs are being explored for their potential to reduce drug and alcohol self-administration.
-
Anxiety and Stress-Related Disorders: Orexin signaling is involved in the stress response, suggesting a possible role for DORAs in anxiety models.
Researchers interested in exploring these applications can adapt established preclinical models, such as the formalin test, Complete Freund's Adjuvant (CFA) model for inflammatory pain, or the spinal nerve ligation (SNL) model for neuropathic pain, to investigate the effects of this compound.
Disclaimer: These application notes and protocols are intended for preclinical research purposes only and should be performed by qualified personnel in accordance with institutional and national guidelines for animal care and use. The provided information is based on currently available scientific literature and may require optimization for specific experimental conditions.
References
Vornorexant Solubility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of Vornorexant (also known as ORN-0829 or TS-142), a potent dual orexin receptor antagonist, in various solvents.[1][2][3] The provided protocols and data are intended to guide researchers in preparing this compound solutions for in vitro and in vivo studies.
Introduction
This compound is an investigational medication for the treatment of insomnia and sleep apnea.[4] It acts as a dual antagonist for both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] Understanding its solubility is crucial for accurate experimental design and reliable results in preclinical and clinical research.
Quantitative Solubility Data
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). Data regarding its solubility in other common laboratory solvents is limited. The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 223.48 mM | Saturation unknown. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | 2.79 mM | A common vehicle for in vivo studies. The solution should be clear. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL | 2.79 mM | An alternative in vivo formulation. The solution should be clear. |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | 2.79 mM | A lipid-based vehicle for in vivo administration. The solution should be clear. |
Molecular Weight of this compound: 447.46 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (100 mg/mL)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for in vitro applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound.
-
Vortex the mixture thoroughly for 2-5 minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, ethanol, phosphate-buffered saline)
-
Screw-cap vials or flasks
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to take time points to confirm that equilibrium has been reached.
-
After equilibration, allow the samples to stand to let the undissolved solids settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.
-
Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor.
Signaling Pathway and Experimental Workflow
This compound functions by antagonizing the orexin receptors, OX1R and OX2R, which are G-protein coupled receptors. The diagram below illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound antagonizes orexin receptors (OX1R/OX2R).
The following diagram outlines a typical experimental workflow for assessing the effect of this compound in an in vitro cell-based assay.
Caption: Workflow for in vitro evaluation of this compound.
References
Vornorexant: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vornorexant (also known as ORN-0829 or TS-142) is a potent and selective dual orexin receptor antagonist (DORA) that targets both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] Orexins are neuropeptides that play a crucial role in the regulation of wakefulness.[1] By blocking the binding of orexin-A and orexin-B to their receptors, this compound suppresses the wake-promoting signaling pathways, making it a compound of significant interest for the treatment of insomnia.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in common cell-based assays to study its antagonistic activity.
Physicochemical Properties and Stock Solution Preparation
A summary of this compound's key properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₂FN₇O₂ |
| Molecular Weight | 447.47 g/mol |
| Appearance | Solid |
| Solubility | ≥ 100 mg/mL in DMSO |
| IC₅₀ (OX1R) | 1.05 nM (in CHO-K1 cells, calcium flux assay) |
| IC₅₀ (OX2R) | 1.27 nM (in CHO-K1 cells, calcium flux assay) |
Data sourced from multiple references.
This compound Stock Solution Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., 37°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store stock solutions at -20°C for short-term storage (up to 1 month).
-
For long-term storage, store at -80°C (up to 6 months).
Orexin Receptor Signaling Pathway
The binding of orexin peptides to OX1R and OX2R, which are G-protein coupled receptors (GPCRs), initiates downstream signaling cascades. OX1R primarily couples to the Gq protein, while OX2R can couple to both Gq and Gi/o proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event that can be measured in functional assays. The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This compound blocks these signaling events by preventing orexin binding.
References
Vornorexant in Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vornorexant, also known as ORN-0829 or TS-142, is a potent, orally active dual orexin receptor antagonist (DORA) under development by Taisho Pharmaceutical for the treatment of insomnia and sleep apnea.[1][2] By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to both the orexin 1 (OX1) and orexin 2 (OX2) receptors, this compound suppresses the downstream signaling that maintains wakefulness and arousal.[1][3] This mechanism of action offers a targeted approach to promoting sleep, distinct from traditional hypnotics that act on the GABAergic system.[3]
These application notes provide a comprehensive overview of the use of this compound in electrophysiological studies, including its mechanism of action, protocols for in vitro characterization, and expected outcomes.
Mechanism of Action at the Cellular Level
Orexin peptides are known to be excitatory, causing depolarization and increasing the firing rate of neurons in various brain regions involved in wakefulness, such as the locus coeruleus and tuberomammillary nucleus. This excitatory effect is mediated through the activation of G-protein coupled orexin receptors, which in turn modulate the activity of several ion channels.
The primary electrophysiological effects of orexin receptor activation include:
-
Activation of a non-selective cation current: This leads to an influx of positive ions, causing membrane depolarization.
-
Inhibition of potassium (K+) channels: The closure of K+ channels reduces the outward flow of potassium, further contributing to depolarization and increased neuronal excitability.
This compound, as a dual antagonist, is expected to competitively inhibit these orexin-induced effects, thereby preventing or reversing the depolarization and increased firing rate of target neurons.
Quantitative Data
While specific electrophysiological data for this compound from peer-reviewed publications are not extensively available, the following table summarizes its known in vitro binding affinities.
| Parameter | This compound | Reference |
| OX1 Receptor Antagonism (IC50) | 1.05 nM | |
| OX2 Receptor Antagonism (IC50) | 1.27 nM |
IC50 values represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand to the receptor.
Signaling Pathway
The following diagram illustrates the signaling pathway of orexin and the inhibitory action of this compound.
Caption: Orexin signaling pathway and this compound's mechanism of action.
Experimental Protocols
The following are generalized protocols for characterizing the effects of this compound using in vitro electrophysiology. These protocols are based on standard methodologies used for other dual orexin receptor antagonists and should be optimized for the specific experimental conditions.
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
Objective: To determine the effect of this compound on the resting membrane potential and firing rate of orexin-sensitive neurons and to assess its ability to block orexin-A-induced excitation.
Materials:
-
This compound (stock solution in DMSO, final concentration to be determined by dose-response curve)
-
Orexin-A peptide
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation equipment (vibratome, etc.)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes (3-5 MΩ)
-
Intracellular solution (K-gluconate based)
Procedure:
-
Brain Slice Preparation: Prepare acute coronal brain slices (250-300 µm thick) containing the brain region of interest (e.g., lateral hypothalamus, locus coeruleus) from a rodent model.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Cell Identification: Identify target neurons using visual guidance (e.g., infrared differential interference contrast microscopy).
-
Whole-Cell Recording: Obtain a stable whole-cell patch-clamp recording in current-clamp mode.
-
Baseline Recording: Record the baseline resting membrane potential and spontaneous firing rate for a stable period (e.g., 5-10 minutes).
-
Orexin-A Application: Bath-apply Orexin-A (e.g., 100 nM) and record the change in membrane potential and firing frequency until a stable depolarized state is reached.
-
This compound Application: In the continued presence of Orexin-A, co-apply this compound at the desired concentration. Record the changes in membrane potential and firing rate.
-
Washout: Wash out both Orexin-A and this compound with aCSF and monitor for recovery to baseline.
-
Data Analysis: Analyze the changes in resting membrane potential, firing frequency, and input resistance in response to the drug applications.
Protocol 2: Voltage-Clamp Analysis of Orexin-Induced Currents
Objective: To characterize the effect of this compound on the specific ion currents modulated by orexin receptor activation.
Materials:
-
Same as Protocol 1, with the addition of specific ion channel blockers (e.g., TTX to block voltage-gated sodium channels).
Procedure:
-
Follow steps 1-4 of Protocol 1 to establish a whole-cell recording.
-
Voltage-Clamp Mode: Switch the amplifier to voltage-clamp mode and hold the neuron at a sub-threshold potential (e.g., -60 mV).
-
Baseline Current: Record the baseline holding current.
-
Orexin-A Application: Apply Orexin-A and record the induced inward current.
-
This compound Application: While Orexin-A is present, apply this compound and observe the effect on the inward current.
-
Current-Voltage (I-V) Relationship: To further characterize the blocked current, perform voltage steps or ramps before and after this compound application to determine the I-V relationship.
-
Data Analysis: Measure the amplitude of the orexin-induced current and the degree of inhibition by this compound. Analyze the reversal potential from the I-V curves to infer the ionic nature of the current being blocked.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for testing this compound in an electrophysiology study.
Caption: Experimental workflow for this compound electrophysiology.
Conclusion
This compound is a potent dual orexin receptor antagonist with a clear mechanism of action at the cellular level. The provided protocols offer a framework for researchers to investigate its electrophysiological effects in detail. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for the development of novel therapeutics for sleep disorders. As a novel compound, further research is warranted to fully elucidate its specific effects on various neuronal populations and ion channels.
References
Application Notes and Protocols: Vornorexant in Addiction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Vornorexant, a dual orexin receptor antagonist (DORA), in the field of addiction research. While direct studies on this compound's role in addiction are not yet available, the information presented here is extrapolated from extensive research on the orexin system's involvement in substance use disorders and studies conducted with other DORAs, such as suvorexant. The protocols provided are adapted from established preclinical models and can serve as a guide for investigating the therapeutic potential of this compound in addiction.
Introduction to this compound and the Orexin System in Addiction
This compound is a dual orexin receptor antagonist, meaning it blocks the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] The orexin system, also known as the hypocretin system, is comprised of neuropeptides that play a crucial role in regulating wakefulness, arousal, and appetite.[2] Emerging evidence strongly implicates the orexin system in the neurobiology of addiction.[3][4][5] Orexin signaling has been shown to be involved in drug-seeking behavior, reward processing, and stress-induced relapse for a variety of substances, including opioids, stimulants, and alcohol. Therefore, antagonizing orexin receptors with compounds like this compound presents a promising therapeutic strategy for substance use disorders.
Signaling Pathway of Dual Orexin Receptor Antagonists (DORAs)
Quantitative Data from Preclinical Studies with DORAs
The following table summarizes key findings from preclinical addiction models using the DORA suvorexant. This data can serve as a reference for designing studies and predicting potential outcomes with this compound.
| DORA | Animal Model | Substance of Abuse | Key Findings | Doses Tested (mg/kg) |
| Suvorexant | Rat | Fentanyl | Decreased motivation for fentanyl in a behavioral economics task. | 10, 20, 40 |
| Suvorexant | Rat | Cocaine | Reduced the number of cocaine infusions in a progressive-ratio self-administration task. | 10, 20, 40 |
| Suvorexant | Rat | Oxycodone | Decreased oxycodone self-administration during the first hour of the session. | 10, 20 |
| Suvorexant | Rat | Alcohol | Selectively decreased alcohol intake in alcohol-dependent rats. | 5, 10, 20 |
Experimental Protocols
The following are detailed protocols for key preclinical experiments to evaluate the efficacy of this compound in addiction models. These are adapted from studies using suvorexant and other orexin antagonists.
Protocol 1: Intravenous Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the motivation to self-administer a substance of abuse (e.g., cocaine, heroin, methamphetamine).
Objective: To determine if this compound reduces the reinforcing properties of a drug of abuse.
Materials:
-
Male Wistar rats (250-300g)
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters
-
This compound
-
Vehicle (e.g., 20% Vitamin E TPGS solution)
-
Drug of abuse (e.g., cocaine hydrochloride)
-
Saline
Procedure:
-
Surgery and Recovery:
-
Anesthetize rats and surgically implant a chronic indwelling catheter into the jugular vein.
-
Allow rats to recover for 5-7 days.
-
-
Acquisition of Self-Administration:
-
Train rats to self-administer the drug of abuse in daily 2-hour sessions.
-
Active lever presses result in a drug infusion and presentation of a cue light.
-
Inactive lever presses have no consequence.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in intake for 3 consecutive days).
-
-
This compound Treatment:
-
Once stable responding is established, administer this compound (e.g., 5, 10, 20 mg/kg, p.o.) or vehicle 30 minutes before the self-administration session.
-
Use a within-subjects Latin square design to counterbalance the order of treatment conditions.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses and the number of infusions received.
-
Analyze the data using a repeated-measures ANOVA to compare the effects of different doses of this compound to vehicle.
-
Experimental Workflow for Self-Administration Study
References
- 1. Frontiers | Understanding the Role of Orexin Neuropeptides in Drug Addiction: Preclinical Studies and Translational Value [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Orexin Receptor Antagonists in Inhibiting Drug Addiction: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vornorexant (also known as ORN-0829 or TS-142) is a potent, orally bioavailable dual orexin receptor antagonist (DORA) that exhibits high affinity for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] While primarily investigated for the treatment of insomnia due to the central role of the orexin system in promoting wakefulness, there is a strong scientific rationale for exploring its therapeutic potential in anxiety and stress-related disorders. The orexin system is deeply implicated in the regulation of stress responses, fear, and anxiety, suggesting that its modulation by antagonists like this compound could offer a novel therapeutic avenue.[2]
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for preclinical assays relevant to anxiety and stress research.
Mechanism of Action
This compound functions by competitively blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R. This antagonism attenuates the downstream signaling pathways that promote arousal, vigilance, and stress responses. By inhibiting orexinergic signaling, this compound has the potential to dampen the hyperarousal states characteristic of anxiety and stress-related disorders.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | OX1 Receptor | OX2 Receptor | Reference |
| IC₅₀ | Human | 1.05 nM | 1.27 nM | [3][4][5] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Tₘₐₓ | T₁/₂ | Reference |
| Rat | Oral | < 1 hour | 0.238 hours | |
| Dog | Oral | < 1 hour | 1.16 hours |
Signaling Pathway
Experimental Protocols
The following protocols are adapted from established methodologies for assessing anxiety-like behavior in rodents and can be applied to the investigation of this compound.
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic potential of this compound by measuring the exploration of open and enclosed arms of an elevated maze. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video tracking software (e.g., ANY-maze).
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Experimental animals (mice or rats).
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound (specify dose, e.g., 1-10 mg/kg) or vehicle via the appropriate route (e.g., oral gavage) 30-60 minutes before testing. The short half-life of this compound should be considered when determining the pre-treatment time.
-
Test Initiation: Place the animal in the center of the maze, facing a closed arm.
-
Data Collection: Allow the animal to freely explore the maze for 5 minutes. Record the session using video tracking software.
-
Parameters to Measure:
-
Time spent in open arms (s).
-
Time spent in closed arms (s).
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Data Analysis: Compare the parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Light-Dark Box Test
Objective: To evaluate the anxiolytic effects of this compound based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Materials:
-
Light-Dark Box apparatus (a box divided into a large, brightly lit compartment and a small, dark compartment).
-
Video tracking software.
-
This compound.
-
Vehicle solution.
-
Experimental animals (mice).
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the test.
-
Test Initiation: Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Data Collection: Allow the mouse to explore the apparatus for 5-10 minutes. Record the session with video tracking software.
-
Parameters to Measure:
-
Time spent in the light compartment (s).
-
Time spent in the dark compartment (s).
-
Latency to first enter the dark compartment (s).
-
Number of transitions between compartments.
-
Total locomotor activity.
-
-
Data Analysis: Analyze the data for significant differences between treatment groups. An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.
Protocol 3: Stress-Induced Hyperthermia (SIH) Test
Objective: To assess the ability of this compound to attenuate the rise in body temperature induced by a mild stressor, a physiological response indicative of anxiety that is reduced by anxiolytic drugs.
Materials:
-
Rectal thermometer for rodents.
-
This compound.
-
Vehicle solution.
-
Experimental animals (mice).
Procedure:
-
Housing: House mice individually for the singly housed version of the protocol.
-
Habituation: Allow mice to acclimate to the testing room.
-
Drug Administration: Administer this compound or vehicle 60 minutes before the first temperature measurement.
-
First Temperature Measurement (T1): Gently restrain the mouse and measure its baseline rectal temperature.
-
Stress Induction & Second Measurement (T2): The stress of the initial temperature measurement itself serves as the stressor. 10-15 minutes after the T1 measurement, measure the rectal temperature again to get T2.
-
Calculation: The stress-induced hyperthermia is calculated as the change in temperature (ΔT = T2 - T1).
-
Data Analysis: Compare the ΔT between the this compound and vehicle groups. A reduction in ΔT suggests an anxiolytic-like effect.
Protocol 4: Contextual Fear Conditioning
Objective: To determine if this compound can modulate the acquisition, consolidation, or expression of conditioned fear. Orexin antagonists have been shown to reduce fear expression.
Materials:
-
Fear conditioning chamber equipped with a grid floor for footshocks.
-
Software to control stimulus presentation and record freezing behavior.
-
This compound.
-
Vehicle solution.
-
Experimental animals (rats or mice).
Procedure:
-
Habituation (Day 1): Place the animal in the conditioning chamber and allow for a period of exploration (e.g., 3-5 minutes).
-
Conditioning (Day 1): Present a series of footshocks (e.g., 3-5 shocks, 0.5-1.0 mA, 1-2 s duration) at variable intervals. The chamber itself serves as the context.
-
Drug Administration: this compound or vehicle can be administered at different time points to test its effect on:
-
Acquisition: Before the conditioning session.
-
Consolidation: Immediately after the conditioning session.
-
Expression: Before the recall test on Day 2.
-
-
Contextual Fear Recall (Day 2): Place the animal back into the same chamber 24 hours after conditioning, with no shocks delivered.
-
Data Collection: Record the animal's behavior for 5-8 minutes and quantify the amount of time spent "freezing" (a species-specific fear response of immobility).
-
Data Analysis: Compare the percentage of time spent freezing between the different treatment groups. A reduction in freezing indicates a fear-reducing effect.
Experimental Workflow and Logic Diagrams
References
- 1. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound (TS-142) | Orexin Receptor inhibitor | Probechem Biochemicals [probechem.com]
Vornorexant in Substance Abuse and Relapse Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin (hypocretin) system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, is a key regulator of arousal, motivation, and stress responses.[1] Emerging evidence implicates the orexin system in the pathophysiology of substance use disorders (SUDs).[1] Drug-induced adaptations in this system are thought to contribute to compulsive drug-seeking and relapse.[1] Consequently, orexin receptor antagonists are a promising therapeutic avenue for addiction treatment.[2]
Vornorexant (ORN0829), a novel dual orexin receptor antagonist (DORA), is currently under investigation for the treatment of insomnia.[3] By blocking both OX1 and OX2 receptors, this compound modulates the sleep-wake cycle. While preclinical data on this compound in substance abuse models are not yet publicly available, studies on other DORAs, such as suvorexant, provide a strong rationale and established methodologies for evaluating this compound's potential in this indication. These antagonists may mitigate the reinforcing effects of drugs and reduce the likelihood of relapse by targeting the orexin system's role in reward and stress.
These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and data interpretation for investigating the efficacy of this compound in preclinical models of substance abuse and relapse, based on established paradigms used for other DORAs.
Signaling Pathways and Rationale for Use
The orexin system is intricately linked with the brain's reward circuitry, particularly the ventral tegmental area (VTA) and the nucleus accumbens (NAc). Orexin neurons project to these areas, where they modulate dopamine release, a key neurotransmitter in the rewarding effects of drugs of abuse. During drug use, the orexin system becomes hyperactive, contributing to the motivation to seek and consume drugs. This hyperactivity is also implicated in stress-induced relapse, a major challenge in addiction treatment.
DORAs like this compound are hypothesized to reduce the rewarding effects of drugs and prevent relapse through several mechanisms:
-
Attenuation of Drug-Induced Reward: By blocking orexin receptors in the VTA and NAc, this compound may reduce the dopamine surge associated with drug consumption, thereby diminishing the drug's reinforcing properties.
-
Reduction of Cue- and Stress-Induced Craving: Orexin signaling is crucial for the reinstatement of drug-seeking behavior triggered by drug-associated cues and stressors. This compound may blunt these responses, reducing the likelihood of relapse.
-
Normalization of Sleep-Wake Cycles: Substance abuse and withdrawal are often accompanied by significant sleep disturbances, which can exacerbate craving and increase relapse risk. As a sleep-promoting agent, this compound could help restore normal sleep patterns, indirectly supporting abstinence.
Preclinical Models and Experimental Protocols
The following are standard preclinical behavioral models used to assess the efficacy of compounds like this compound in treating substance abuse and preventing relapse. The protocols are based on established methods and can be adapted for various substances of abuse.
Drug Self-Administration and Extinction
This model assesses the reinforcing properties of a drug and the motivation of the animal to work for it.
Protocol:
-
Surgical Preparation: Implant rats or mice with intravenous catheters for drug delivery. Allow for a recovery period of 5-7 days.
-
Acquisition Phase: Place animals in operant conditioning chambers equipped with two levers. Responses on the "active" lever result in an intravenous infusion of the drug of abuse (e.g., cocaine, heroin, methamphetamine), while responses on the "inactive" lever have no consequence. Sessions are typically 2 hours daily for 10-14 days, or until stable responding is achieved.
-
Maintenance Phase: Once stable responding is established, introduce this compound or vehicle treatment prior to the self-administration session to assess its effect on drug intake. A within-subject design where each animal receives all treatments is often used.
-
Extinction Phase: Following stable self-administration, replace the drug with saline. Lever presses no longer result in drug infusion. This phase continues until responding on the active lever significantly decreases (e.g., to less than 20% of the maintenance baseline). This compound can be administered during this phase to determine if it facilitates extinction learning.
Reinstatement of Drug-Seeking (Relapse Model)
This model evaluates the ability of a compound to prevent relapse triggered by various stimuli.
Protocol:
-
Training and Extinction: Train animals in the self-administration and extinction paradigms as described above.
-
Reinstatement Test: After successful extinction, test for reinstatement of drug-seeking behavior. This can be induced by:
-
Drug-Primed Reinstatement: A non-contingent injection of a small dose of the training drug.
-
Cue-Induced Reinstatement: Presentation of cues previously associated with drug delivery (e.g., a light or tone).
-
Stress-Induced Reinstatement: Exposure to a mild stressor, such as intermittent footshock.
-
-
This compound Treatment: Administer this compound or vehicle prior to the reinstatement trigger.
-
Data Collection: Measure the number of responses on the previously active lever. A reduction in lever pressing in the this compound group compared to the vehicle group indicates a potential to prevent relapse.
Conditioned Place Preference (CPP)
CPP is used to assess the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
Protocol:
-
Pre-Conditioning (Baseline): Allow animals to freely explore a two-compartment apparatus with distinct visual and tactile cues. Record the time spent in each compartment to establish any baseline preference.
-
Conditioning Phase: Over several days, administer the drug of abuse and confine the animal to one compartment. On alternate days, administer vehicle and confine the animal to the other compartment.
-
Post-Conditioning (Test): Place the animal in the apparatus with free access to both compartments and record the time spent in each. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
-
This compound Intervention: this compound can be administered before the drug conditioning sessions to test its ability to block the acquisition of CPP, or before the post-conditioning test to assess its effect on the expression of CPP.
Data Presentation: Efficacy of Suvorexant (as a this compound Proxy) in Preclinical Models
The following tables summarize representative quantitative data from studies using the DORA suvorexant in models of alcohol and methamphetamine abuse. These data provide a benchmark for what might be expected in similar studies with this compound.
Table 1: Effect of Suvorexant on Alcohol Self-Administration and Reinstatement in Alcohol-Dependent Rats
| Experimental Phase | Treatment Group | Dose (mg/kg, p.o.) | Outcome Measure | % Change from Vehicle | Reference |
| Alcohol Self-Administration | Suvorexant | 5 | Alcohol Intake (g/kg) | ↓ 45% | |
| Suvorexant | 10 | Alcohol Intake (g/kg) | ↓ 55% | ||
| Suvorexant | 20 | Alcohol Intake (g/kg) | ↓ 60% | ||
| Stress-Induced Reinstatement | Suvorexant | 5 | Active Lever Presses | ↓ ~100% (Blocked Reinstatement) |
Data are approximated from graphical representations in the cited literature.
Table 2: Preliminary Findings of Suvorexant in Individuals with Methamphetamine Use Disorder
| Outcome Measure | Treatment | Change from Baseline/Placebo | Reference |
| Total Sleep Time | Suvorexant | Improved | |
| Subjective Sleep Quality | Suvorexant | Mixed Results | |
| Stress | Suvorexant | Reduced | |
| Cue Reactivity | Suvorexant | Increased overall brain reactivity to cues (not specific to MA) |
Conclusion
The orexin system's integral role in reward, motivation, and stress makes it a compelling target for the development of novel treatments for substance use disorders. While direct preclinical evidence for this compound in addiction models is currently lacking, the data from studies with the DORA suvorexant strongly support the investigation of this compound in this context. The experimental protocols detailed in these application notes provide a robust framework for evaluating the potential of this compound to reduce drug-taking, prevent relapse, and address the sleep disturbances that often accompany addiction. Such preclinical studies are a critical step in determining the therapeutic utility of this compound for individuals struggling with substance use disorders.
References
- 1. Preclinical assessment of the abuse potential of the orexin receptor antagonist, suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin in Patients with Alcohol Dependence Treated for Relapse Prevention: A Pilot Study [ouci.dntb.gov.ua]
Application Note: Quantitative Determination of Vornorexant in Biological Samples Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vornorexant and its major metabolites, M1 and M3, in biological matrices such as plasma, cerebrospinal fluid (CSF), and brain homogenates. The described protocols offer two well-established sample preparation techniques: protein precipitation for rapid analysis and solid-phase extraction for enhanced cleanup and sensitivity. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development.
Introduction
This compound is a novel dual orexin receptor antagonist under investigation for the treatment of insomnia. Accurate quantification of this compound and its metabolites in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed protocols for sample preparation and LC-MS/MS analysis to support these research needs.
Experimental
Materials and Reagents
-
This compound, M1, and M3 reference standards
-
Stable isotope-labeled internal standards (IS): [²H₄]this compound, [²H₄]M1, and [¹³C₂²H₃]M3
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Oasis MAX solid-phase extraction cartridges (for SPE protocol)
Instrumentation
-
LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a turbo ion spray source
-
Analytical Column: Atlantis T3 (4.6 mm I.D. x 50 mm, 3 µm particle size) or equivalent C18 column
Chromatographic Conditions
-
Mobile Phase A: 10 mmol/L ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min (may be adjusted based on column and system)
-
Gradient Elution: A linear gradient is employed for optimal separation. A typical gradient is outlined below:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following precursor-to-product ion transitions should be monitored. Compound-specific parameters like collision energy (CE) and declustering potential (DP) should be optimized for the specific instrument in use.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 448.2 | 285.1 |
| M1 | 464.2 | 301.1 |
| M3 | 446.2 | 285.1 |
| [²H₄]this compound (IS) | 452.2 | 285.1 |
| [²H₄]M1 (IS) | 468.2 | 301.1 |
| [¹³C₂²H₃]M3 (IS) | 451.2 | 285.1 |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is suitable for rapid sample processing of plasma, CSF, and brain homogenate samples.
-
Sample Aliquoting: Pipette 50 µL of the biological sample (plasma, CSF, or brain homogenate supernatant) into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard and Precipitation Reagent: Add 200 µL of a solution of acetonitrile/methanol (9:1, v/v) containing the internal standards at an appropriate concentration.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 10 µL of the supernatant into the LC-MS/MS system.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol is recommended for plasma samples when higher sensitivity and removal of matrix interferences are required.
-
Sample Aliquoting and Internal Standard Addition: To a 100 µL plasma sample, add the internal standards ([²H₄]this compound, [²H₄]M1, and [¹³C₂²H₃]M3).[2]
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol containing 2% formic acid.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Mobile Phase A:B).
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for this compound and provides typical performance for similar dual orexin receptor antagonists.
| Parameter | This compound | Lemborexant (Reference) | Suvorexant (Reference) |
| Linearity Range | Up to 100 ng/mL | 1 - 300 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LOQ) | Not explicitly stated | 1.0 ng/mL | 1.0 ng/mL |
| Inter-batch Precision (%CV) | ≤ 6.2% | ≤ 9.35% | < 10% |
| Accuracy (% Bias) | -7.2% to 6.0% | -9.12% to 10.74% | -4.4% to 5.0% |
| Recovery | Not explicitly stated | > 85% | Not explicitly stated |
| Matrix Effect | Not explicitly stated | Minimal | Not explicitly stated |
Visualizations
Caption: Workflow for this compound detection by LC-MS/MS.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound and its metabolites in various biological samples. The availability of two distinct sample preparation protocols offers flexibility to researchers based on their specific analytical needs, whether for high-throughput screening or for studies requiring maximum sensitivity and cleanliness of the sample extract. This application note serves as a comprehensive guide for the implementation of this method in a research setting.
References
Troubleshooting & Optimization
Optimizing Vornorexant dosage for specific research outcomes
Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Vornorexant is an investigational compound and should be handled by qualified professionals in a controlled laboratory setting.
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of this compound in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual orexin receptor antagonist (DORA).[1][2][3] It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[1][4] These receptors are key components of the orexin system, which is primarily located in the hypothalamus and plays a crucial role in promoting wakefulness. By antagonizing these receptors, this compound suppresses the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.
Q2: What are the key pharmacokinetic properties of this compound to consider when designing an experiment?
A2: this compound is characterized by rapid absorption and a short elimination half-life, which are key features for minimizing potential next-day residual effects. In preclinical models, it is quickly absorbed (Tmax <1 hour in rats and dogs) and has a half-life of approximately 1.0 hour in rats and 2.5 hours in dogs. In human studies, single doses of 1–30 mg resulted in a Tmax of 0.5 to 3.0 hours and an elimination half-life of 1.32 to 3.25 hours. The area under the plasma concentration-time curve (AUC) has been shown to increase proportionally with the dose.
Q3: How does this compound's receptor binding profile inform its use?
A3: this compound exhibits high-affinity binding to both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, with IC50 values of 1.05 nM and 1.27 nM, respectively. This dual antagonism is crucial for its sleep-promoting effects, as both receptors are involved in the regulation of arousal. Importantly, this compound shows high selectivity, with no significant affinity for other common CNS receptors, transporters, or ion channels, which suggests a lower potential for off-target effects.
Q4: Can this compound be used in studies investigating conditions other than insomnia?
A4: While the primary indication for this compound is insomnia, its mechanism of action suggests potential utility in research areas where the orexin system is implicated. The orexin system is involved in regulating feeding behavior, energy balance, reward, and addiction. Therefore, this compound could be a valuable pharmacological tool for investigating the role of orexin signaling in models of obesity, addiction, and other neurological disorders.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor solubility in aqueous solutions | This compound is a small molecule that may have limited aqueous solubility. | Prepare a stock solution in an organic solvent like DMSO. For final in vivo formulations, a co-solvent system may be necessary. One suggested protocol is to dissolve the DMSO stock in a mixture of PEG300, Tween-80, and saline. Always perform a small-scale solubility test with your chosen vehicle before preparing a large batch. |
| Inconsistent results in animal sleep studies | - Timing of administration: The effect of this compound is highly dependent on the circadian phase of the animal. - Food effects: Taking DORAs with a large or fatty meal can delay their onset of action. - Animal stress: Handling and injection stress can counteract the sleep-promoting effects. | - Administer this compound just before the animal's active/dark phase to observe maximal sleep-promoting effects. - Ensure animals are fasted or have controlled access to food before dosing to maintain consistency. - Acclimate animals to handling and injection procedures to minimize stress. |
| Unexpected behavioral side effects (e.g., sleep paralysis-like events) | Although not commonly reported with this compound in preclinical studies, high doses of DORAs could theoretically induce symptoms associated with orexin system suppression, such as cataplexy or sleep paralysis. | - Carefully observe animals for any unusual behaviors, especially at higher doses. - If such effects are observed, consider reducing the dose. - Ensure the study design includes appropriate control groups to differentiate drug effects from spontaneous behaviors. |
| Tolerance development in chronic studies | Preclinical studies of up to 14 days of daily administration in rats did not show evidence of tolerance development to the sleep-promoting effects of this compound. | - While short-term tolerance appears low, monitor sleep parameters closely over the course of longer-term studies. - If a diminished effect is observed, investigate potential changes in pharmacokinetics or receptor expression. |
Quantitative Data Summary
Table 1: In Vitro Receptor Binding Affinity
| Receptor | IC50 (nM) |
| Orexin 1 Receptor (OX1R) | 1.05 |
| Orexin 2 Receptor (OX2R) | 1.27 |
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Route | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Rat | Oral | 3 mg/kg | < 1.0 | ~1.0 | 7.6 |
| Dog | Oral | 3 mg/kg | < 1.0 | ~2.5 | 58.0 |
Table 3: Human (Healthy Volunteer) Pharmacokinetic Parameters
| Dose Range (Single Ascending Dose) | Tmax (h) | t1/2 (h) |
| 1 - 30 mg | 0.5 - 3.0 | 1.32 - 3.25 |
Experimental Protocols & Visualizations
Orexin Signaling Pathway and this compound's Mechanism of Action
The orexin neuropeptides (Orexin-A and Orexin-B) are released from hypothalamic neurons and bind to G-protein coupled receptors OX1R and OX2R on downstream neurons. This binding primarily activates the Gq/11 G-protein subtype, which in turn stimulates Phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium (Ca2+), a key event that promotes neuronal excitation and wakefulness. This compound acts as a competitive antagonist at both OX1R and OX2R, preventing orexin binding and blocking this downstream signaling cascade.
Protocol: In Vivo Sleep Assessment in Rodents
This protocol outlines a general procedure for assessing the sleep-promoting effects of this compound in rats.
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Animals should be surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to accurately score sleep-wake states.
2. This compound Formulation:
-
Vehicle: A common vehicle is 0.5% w/v methylcellulose 400 in water.
-
Preparation: this compound is suspended in the vehicle.
-
Dosage Range: Effective oral doses in rats have been reported in the range of 1-10 mg/kg. A dose-response study is recommended to determine the optimal dose for the specific research question.
3. Experimental Workflow:
-
Acclimation: Allow animals to acclimate to the recording chambers and handling for several days before the experiment.
-
Baseline Recording: Record baseline EEG/EMG for at least 24 hours to establish normal sleep-wake patterns.
-
Dosing: Administer this compound or vehicle via oral gavage (p.o.) at the beginning of the dark (active) phase.
-
Post-Dosing Recording: Record EEG/EMG for at least 8-12 hours post-dosing.
-
Data Analysis: Score the recordings for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Key parameters to analyze include sleep onset latency, total sleep time, and duration of sleep bouts.
Protocol: In Vitro Receptor Occupancy Assay
This protocol provides a general framework for an in vitro assay to determine the binding affinity of this compound.
1. Materials:
-
Cell Line: CHO or HEK-293 cells stably expressing human OX1R or OX2R.
-
Radioligand: A radiolabeled orexin peptide (e.g., [125I]-Orexin-A).
-
Test Compound: this compound dissolved in DMSO.
-
Assay Buffer: A suitable buffer such as HBSS with 0.1% BSA.
2. Assay Procedure:
-
Cell Preparation: Prepare cell membrane homogenates from the transfected cell lines.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Taisho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. login.medscape.com [login.medscape.com]
- 4. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant Stability in Solution and Storage Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of vornorexant in solution and under various storage conditions. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C, where it can be stable for months to years.[1] For short-term storage, such as a few days to weeks, it can be stored at 0-4°C.[1] The solid powder is generally stable for several weeks during standard shipping at ambient temperatures.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[2][3] When preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility. For storage, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. If precipitation is observed upon thawing, gently warm the solution to 37°C and sonicate to aid dissolution.
Q3: My this compound solution has changed color. What should I do?
A3: A change in the color of a this compound solution may indicate chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is recommended to discard the solution and prepare a fresh stock from solid material, ensuring the use of high-purity solvents and protection from light.
Q4: I am observing precipitation in my aqueous working solution. How can I improve solubility?
A4: this compound has limited aqueous solubility. For in vivo studies, co-solvents and formulation vehicles are often necessary. Commonly used formulations to improve solubility include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% (20% SBE-β-CD in saline).
-
10% DMSO and 90% corn oil.
It is crucial to prepare these working solutions fresh on the day of use. If precipitation occurs during preparation, gentle heating and sonication can aid dissolution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent results in bioassays | This compound degradation in stock or working solutions. | Prepare fresh stock solutions and use them within the recommended storage period. For aqueous buffers, prepare solutions fresh daily. Perform a stability check of your working solution under the assay conditions (time, temperature, media). |
| Unexpected peaks in HPLC analysis | Degradation of this compound. | Review storage conditions and solution preparation procedures. Ensure the use of high-purity solvents and protect solutions from light. Perform forced degradation studies to identify potential degradation products. |
| Difficulty dissolving solid this compound | Poor quality solvent or low temperature. | Use anhydrous, high-purity DMSO. Gently warm the vial and sonicate to facilitate dissolution. |
| Precipitation after dilution in aqueous buffer | Low aqueous solubility of this compound. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system. Consider using a different formulation vehicle as described in the FAQs. |
This compound Stability Data (Illustrative)
Disclaimer: The following data are illustrative examples based on typical stability profiles for small molecules and are intended to serve as a template. Publicly available experimental stability data for this compound is limited.
Table 1: Illustrative Stability of this compound in Stock Solution (10 mM in DMSO)
| Storage Temperature | Time | Percent Remaining this compound (Illustrative) |
| -80°C | 6 months | >99% |
| -20°C | 1 month | >99% |
| 4°C | 1 week | ~95% |
| Room Temperature (25°C) | 24 hours | ~90% |
Table 2: Illustrative Forced Degradation of this compound in Aqueous Solution
| Stress Condition | Time | Percent Remaining this compound (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 24 hours | ~85% | Hydrolysis of the oxazinane ring |
| 0.1 M NaOH (60°C) | 24 hours | ~80% | Hydrolysis of the amide bond |
| 3% H₂O₂ (Room Temp) | 24 hours | ~75% | N-oxidation, aromatic hydroxylation |
| Heat (80°C, solid) | 7 days | >98% | Minor unspecified degradants |
| Photostability (ICH Q1B) | 7 days | ~92% | Photolytic cleavage products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is based on ICH Q1A guidelines and is intended to identify potential degradation pathways and products.
-
Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the test solution, add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: To a separate aliquot, add 3% hydrogen peroxide. Keep at room temperature and protect from light.
-
Thermal Degradation: Store both the solid this compound and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours for solutions; 1, 3, 7 days for solid), withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the amount of remaining this compound and detect the formation of degradation products.
Visualizations
Orexin Signaling Pathway and this compound's Mechanism of Action
This compound is a dual orexin receptor antagonist (DORA) that blocks the binding of orexin-A and orexin-B neuropeptides to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexins, promote wakefulness through various downstream signaling cascades. By antagonizing these receptors, this compound suppresses the wake drive.
Caption: Orexin signaling pathway and the antagonistic action of this compound.
Experimental Workflow for this compound Stability Testing
The following diagram outlines a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the chemical stability of this compound.
References
Potential off-target effects of Vornorexant in research assays
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential for off-target effects of Vornorexant in research assays. This compound is a dual orexin receptor antagonist (DORA) with high affinity for both orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a dual orexin receptor antagonist (DORA). It selectively binds to and blocks the activation of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[2][3] By preventing the endogenous orexin neuropeptides from binding, this compound inhibits the orexinergic signaling pathway that promotes wakefulness.
Q2: How selective is this compound for its primary targets?
A2: Preclinical pharmacological studies report that this compound is a highly selective compound. In vitro assays have shown that it exhibits high affinity for OX1 and OX2 receptors with no meaningful affinity reported for other receptors, ion channels, or transporters in broad screening panels.
Q3: Has this compound demonstrated significant off-target binding in screening assays?
A3: Based on available preclinical data, this compound has not shown meaningful affinity for other receptors in broad selectivity panels, indicating a low probability of direct, high-potency off-target effects. Its pharmacological profile is characterized by its potent antagonism of OX1 and OX2 receptors.
On-Target Affinity Profile
While comprehensive off-target binding data is not detailed due to the compound's high selectivity, the on-target affinities are well-characterized.
| Target Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50) | Species |
| Orexin 1 (OX1) | High Affinity (low nM range) | Potent Antagonist | Human, Rat, Mouse |
| Orexin 2 (OX2) | High Affinity (low nM range) | Potent Antagonist | Human, Rat, Mouse |
| Note: Specific numerical Ki and IC50 values can vary between different assay formats. The data indicates potent, low nanomolar activity at both receptors. |
Troubleshooting Guide
This guide addresses issues that may arise during in-vitro or in-cell experiments with this compound.
Q4: I am observing an unexpected cellular response in my assay, even in a system where orexin receptors are not expressed. Could this be an off-target effect?
A4: While this compound is known for its high selectivity, unexpected effects in null-receptor systems could stem from several sources:
-
High Concentrations: At concentrations significantly above the Ki for OX1/OX2 receptors (e.g., >10 µM), small molecules may exhibit non-specific or low-affinity off-target interactions.
-
Compound Purity: Verify the purity of your this compound sample. Impurities could be biologically active.
-
Assay Artifact: The compound may interfere with the assay technology itself (e.g., fluorescence, enzyme activity). Run a vehicle-only control and a control with this compound in an empty, cell-free system to test for assay interference.
Q5: How can I experimentally distinguish between an on-target and a potential off-target effect in my model system?
A5: A systematic approach is crucial. The workflow below provides a guide for troubleshooting. The key is to use a rescue or knockdown experiment.
-
Confirm Target Expression: First, confirm that your cells or tissue express OX1 and/or OX2 receptors using a validated method like qPCR, Western blot, or flow cytometry.
-
Use a Structural Analog: Test a structurally related but inactive analog of this compound. If the effect persists, it is more likely to be an artifact of the chemical scaffold.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of OX1R and OX2R. An on-target effect should be significantly diminished or abolished in these cells compared to a control.
-
Competitive Antagonism: Pre-treat your cells with a different, structurally distinct OX1/OX2 antagonist. If the effect of this compound is blocked, it confirms the involvement of the orexin receptors.
Troubleshooting Workflow for Unexpected Results
Caption: Workflow for differentiating on-target vs. potential off-target effects.
Experimental Protocols
Protocol: Radioligand Competitive Binding Assay to Confirm On-Target Engagement
This protocol provides a general framework for confirming that this compound binds to orexin receptors in your system of interest (e.g., cell membranes expressing recombinant OX1R or OX2R).
1. Materials and Reagents:
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Cell membranes prepared from HEK293 cells overexpressing human OX1R or OX2R.
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Radioligand: [3H]-Suvorexant or [125I]-Orexin-A (select a ligand with known high affinity for the target).
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This compound stock solution (e.g., 10 mM in DMSO).
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
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Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and microplate scintillation counter.
2. Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). Also, prepare a "non-specific binding" (NSB) control using a high concentration of a known non-radioactive orexin antagonist (e.g., 10 µM Suvorexant) and a "total binding" control with vehicle (DMSO).
-
Assay Setup: To each well of the 96-well plate, add in order:
-
50 µL of Assay Buffer.
-
25 µL of the appropriate this compound dilution, NSB control, or vehicle.
-
25 µL of the radioligand at a final concentration near its Kd value.
-
100 µL of the cell membrane preparation (containing 5-20 µg of total protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Harvesting: Transfer the contents of the plate to the filter plate and wash rapidly 3-4 times with ice-cold Wash Buffer using a vacuum manifold. This separates the bound radioligand from the free radioligand.
-
Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the average counts from the NSB wells from all other wells.
-
Plot the specific binding counts against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
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Calculate the binding affinity constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
A potent Ki value in the low nanomolar range would confirm high-affinity, on-target engagement.
This compound On-Target Signaling Pathway
Caption: this compound blocks Orexin A/B from activating OX1/OX2 receptors.
References
Vornorexant Solubility and In Vitro Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with vornorexant in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ORN-0829 or TS-142, is a potent dual orexin receptor antagonist (DORA)[1][2][3]. It targets both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R) with high affinity, displaying IC50 values of 1.05 nM and 1.27 nM, respectively[2][4]. Orexins are neuropeptides that regulate wakefulness and arousal. By blocking orexin receptors, this compound inhibits the orexinergic signaling pathway, which in turn promotes sleep. This makes it a candidate for the treatment of insomnia.
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a small molecule with the following properties:
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Molecular Formula: C₂₃H₂₂FN₇O₂
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Molecular Weight: 447.474 g/mol
-
Appearance: Solid
Q3: What is the solubility of this compound in common laboratory solvents?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). However, like many orexin receptor antagonists, it is expected to have low aqueous solubility due to its lipophilic nature. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, before diluting it into aqueous buffers or cell culture media for in vitro assays.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Reported Solubility | Molar Concentration | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 223.48 mM | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | 2.79 mM | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | 2.79 mM | |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | 2.79 mM |
Note: "≥" indicates that the solubility may be higher, but the saturation point was not determined in these reports.
Mandatory Visualization
Caption: this compound blocks the binding of orexins to OX1/2R, inhibiting downstream signaling and promoting sleep.
Troubleshooting Guides
Issue: this compound precipitates immediately upon addition to aqueous buffer or cell culture medium.
This is a common issue for hydrophobic compounds when diluted from a concentrated organic stock solution into an aqueous environment.
-
Potential Cause 1: High Final Concentration. The final concentration of this compound in the medium exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound. It is highly recommended to perform a solubility test to determine the maximum soluble concentration in your specific experimental medium.
-
-
Potential Cause 2: Rapid Dilution. Adding a concentrated DMSO stock directly to a large volume of aqueous solution can cause the compound to "crash out" due to rapid solvent exchange.
-
Solution: Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure gradual mixing.
-
-
Potential Cause 3: Low Temperature of Media. The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.
-
Issue: this compound solution appears clear initially but forms a precipitate after incubation.
Delayed precipitation can occur due to changes in the media over time.
-
Potential Cause 1: Temperature Fluctuations. Changes in temperature, such as removing the culture vessel from the incubator for extended periods, can affect solubility.
-
Solution: Minimize the time that cultures are outside of the incubator.
-
-
Potential Cause 2: Interaction with Media Components. this compound may interact with salts, proteins (especially in serum-containing media), or other supplements over time, leading to the formation of insoluble complexes.
-
Solution: If possible, try a different basal media formulation or consider using a serum-free medium if your experiment allows.
-
-
Potential Cause 3: High DMSO Concentration. While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps to determine the solubility limit of this compound in your specific experimental medium to avoid precipitation during your assays.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium in sterile microcentrifuge tubes or a 96-well plate.
-
Include a control with only cell culture medium and the highest volume of DMSO used.
-
-
Incubation: Incubate the dilutions at 37°C for a duration that mimics your experimental conditions (e.g., 24 hours).
-
Visual Inspection: After incubation, carefully observe each dilution for any visible precipitate or cloudiness.
-
Quantitative Assessment (Optional):
-
Centrifuge the tubes or plate at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube or plate.
-
Measure the absorbance of the supernatant at a wavelength where this compound absorbs (determine this by a UV-Vis scan) or at 600 nm to detect light scattering from fine precipitates.
-
-
Determine Solubility Limit: The highest concentration that does not show any visible precipitate and where the absorbance reading is not significantly different from the control is the approximate maximum soluble concentration of this compound in your medium.
References
Technical Support Center: Vornorexant Long-Term Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term Vornorexant administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual orexin receptor antagonist (DORA). It functions by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R. This inhibition of the orexin system, which is a key regulator of the sleep-wake cycle, leads to a decrease in wakefulness and promotion of sleep.
Q2: What is the typical pharmacokinetic profile of this compound in preclinical models?
A2: this compound is characterized by rapid absorption and a short elimination half-life. In preclinical studies involving rats and dogs, it is quickly absorbed after oral administration and, along with its metabolites, is rapidly and almost completely eliminated within 24 hours.[1] This profile is designed to reduce the risk of next-day residual effects, such as grogginess.
Q3: Has tolerance to the sleep-promoting effects of this compound been observed in long-term studies?
A3: Preclinical studies in rats with daily oral administration of this compound for up to 14 days have shown no development of tolerance to its sleep-promoting effects.
Troubleshooting Guides
Issue 1: Variability in Sleep Latency and Duration Data
Potential Cause: Inconsistent Dosing Time
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Troubleshooting Tip: Administer this compound at the same time each day, ideally just before the beginning of the dark phase (the active period for rodents), to ensure consistency in the circadian timing of the dose.
Potential Cause: Animal Stress
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Troubleshooting Tip: Acclimatize animals to handling and the oral gavage procedure to minimize stress, which can significantly impact sleep patterns.[2] Consider alternative, less stressful dosing methods if possible, such as voluntary consumption in a palatable vehicle.[3]
Potential Cause: Instability of Dosing Solution
-
Troubleshooting Tip: Prepare fresh this compound dosing solutions regularly. For longer-term studies, validate the stability of your specific formulation under your storage conditions. Stock solutions of this compound in DMSO are generally stable at -20°C for up to a month and at -80°C for up to six months.[4][5]
Issue 2: Adverse Clinical Signs in Study Animals
Potential Cause: Oral Gavage Injury
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Troubleshooting Tip: Ensure proper training in oral gavage technique. Use appropriately sized, flexible gavage needles with a ball tip to minimize the risk of esophageal or gastric injury. If an animal shows signs of distress during dosing (e.g., struggling, gasping, blue mucous membranes), stop the procedure immediately. Monitor animals for 15-30 minutes post-dosing for any signs of respiratory distress.
Potential Cause: Compound-Related Side Effects
-
Troubleshooting Tip: While this compound has a favorable safety profile, it is crucial to monitor for any unexpected clinical signs. In chronic toxicity studies, daily clinical observations should be recorded, including changes in behavior, neurological signs, and body weight. If adverse signs are observed, consider a dose reduction or consultation with a veterinarian.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog |
| Tmax (oral) | < 1 hour | < 1 hour |
| t1/2 (oral) | ~1.0 hour | ~2.5 hours |
| Primary Route of Elimination | Metabolism (Oxidation) | Metabolism (Oxidation) |
| Major Circulating Components | Cleaved Metabolites (M10, M12) | Unchanged this compound, M1, M3 |
Source: Adapted from preclinical metabolism and disposition studies.
Experimental Protocols
Protocol: Long-Term Oral Administration of this compound in a Rodent Model
1. Preparation of this compound Oral Suspension:
- For a 1 mg/mL suspension, suspend this compound in a vehicle of 0.5% (w/v) methylcellulose 400 in purified water.
- To improve suspension homogeneity for preclinical safety studies, a rotation/revolution mixer with zirconia balls can be utilized to mill the particles of the active pharmaceutical ingredient (API) in the aqueous medium.
- Prepare fresh suspension as required based on stability data. For short-term use, store at 2-8°C.
2. Animal Handling and Dosing Procedure (Oral Gavage):
- Handle animals gently to minimize stress. Acclimatize them to the restraint and gavage procedure for several days before the start of the study.
- Select the appropriate size of a flexible, ball-tipped gavage needle based on the animal's weight.
- Measure the correct length of insertion for the gavage needle by holding it alongside the animal from the mouth to the last rib.
- Gently restrain the animal, ensuring the head and body are in a straight line.
- Insert the gavage needle into the mouth and advance it smoothly down the esophagus. The animal should swallow as the needle passes. Do not force the needle.
- Administer the this compound suspension slowly and steadily.
- Withdraw the needle gently along the same path of insertion.
- Monitor the animal for at least 15 minutes post-dosing for any signs of distress.
3. Behavioral and Clinical Monitoring:
- Conduct daily cage-side observations to assess general health, including posture, activity level, and grooming.
- Record body weight at least once a week for the initial 13 weeks, and then at least once every 4 weeks thereafter.
- Monitor for any changes in behavior, such as altered sleep-wake patterns outside of the expected therapeutic effect, changes in social interaction, or signs of anxiety or depression.
- For detailed sleep analysis, use electroencephalography (EEG) and electromyography (EMG) recordings to quantify sleep stages (NREM, REM) and sleep latency.
Visualizations
Caption: this compound's Mechanism of Action
Caption: Long-Term this compound Study Workflow
Caption: Troubleshooting Inconsistent Sleep Data
References
- 1. Preclinical metabolism and the disposition of this compound/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 3. researchanimaltraining.com [researchanimaltraining.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
Vornorexant Behavioral Effects in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of Vornorexant in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual orexin receptor antagonist (DORA). It functions by blocking the activity of both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] Orexins are neuropeptides that play a crucial role in promoting wakefulness. By antagonizing their receptors, this compound suppresses wakefulness and thereby promotes sleep.[1]
Q2: What are the expected behavioral effects of this compound in rodent models?
In preclinical studies, daily oral administration of this compound to rats just before their active (dark) phase has been shown to reduce sleep onset latency and prolong sleep time.[1] Importantly, these studies have indicated that this compound does not impair motor coordination.[1]
Q3: What is the pharmacokinetic profile of this compound in animal models and how might this impact experimental design?
This compound is characterized by rapid absorption and a short elimination half-life in rats and dogs.[2] In rats, the half-life is approximately 1.0 hour, and in dogs, it is about 2.5 hours. This profile suggests a rapid onset of action and minimal next-day residual effects. For experimental design, this means that the timing of administration relative to the behavioral test is critical. For acute sleep studies, administration should occur immediately before the desired sleep period. For other behavioral tests, the timing should be carefully considered to ensure the drug is at a pharmacologically active concentration during the test.
Q4: Has tolerance to the sleep-promoting effects of this compound been observed in animal models?
Preclinical studies in rats have shown that no tolerance developed to the sleep-promoting effects of this compound with daily administration for up to 14 days.
Q5: Are there any known effects of this compound on anxiety or cognition in animal models?
Currently, there is a lack of publicly available preclinical data specifically investigating the effects of this compound on anxiety and cognitive behaviors in animal models such as the elevated plus-maze or novel object recognition test. While other DORAs have been studied in these domains, those results cannot be directly extrapolated to this compound.
Troubleshooting Guides
Issue 1: High variability in sleep latency and duration results.
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Possible Cause: Inconsistent timing of drug administration relative to the light/dark cycle and the animal's natural sleep-wake rhythm.
-
Troubleshooting Steps:
-
Ensure precise and consistent timing of this compound administration for all animals in the study. For sleep-promoting effects, administer orally just before the onset of the dark (active) phase for rodents.
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Acclimate animals to the experimental conditions, including handling and the dosing procedure, to minimize stress-induced variability in sleep.
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Ensure a stable and controlled environment (light, temperature, noise) in the animal housing and testing rooms.
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Issue 2: No significant effect on sleep parameters is observed.
-
Possible Cause 1: Inappropriate dosage.
-
Troubleshooting Steps:
-
Consult dose-response studies for this compound in the specific species and strain being used. If unavailable, conduct a pilot dose-response study to determine the optimal dose for inducing sleep.
-
-
Possible Cause 2: Timing of behavioral assessment is not aligned with the drug's peak plasma concentration.
-
Troubleshooting Steps:
-
Given this compound's rapid absorption and short half-life, ensure that sleep monitoring begins immediately after administration.
-
-
Possible Cause 3: Method of administration.
-
Troubleshooting Steps:
-
Oral gavage is the standard route of administration in published preclinical studies. Ensure proper technique to minimize stress and ensure the full dose is delivered.
-
Issue 3: Concern about potential motor impairment confounding other behavioral tests.
-
Possible Cause: While preclinical data suggests this compound does not impair motor coordination, it is good practice to confirm this in your specific experimental setup.
-
Troubleshooting Steps:
-
Conduct a rotarod test as a control experiment to assess motor coordination at the doses of this compound being used in your primary behavioral assays.
-
If subtle motor effects are suspected, analyze other motor-related parameters in your primary assay (e.g., total distance traveled in an open field test) to dissociate sedative effects from specific effects on the behavior of interest.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Route | Tmax (h) | t1/2 (h) |
| Rat | Oral | <1 | ~1.0 |
| Dog | Oral | <1 | ~2.5 |
Data summarized from preclinical studies.
Table 2: Qualitative Summary of this compound's Behavioral Effects in Rats
| Behavioral Domain | Test | Effect | Notes |
| Sleep | EEG/EMG Monitoring | Reduced sleep onset latency, Prolonged sleep time | No tolerance observed with up to 14 days of daily administration. |
| Motor Coordination | Rotarod Test | No impairment | Tested in monotherapy and in combination with ethanol. |
Based on published preclinical findings.
Experimental Protocols
1. Sleep Architecture Assessment in Rats via EEG/EMG
-
Objective: To evaluate the effects of this compound on sleep onset latency and sleep duration.
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Implantation: Surgically implant telemetry devices for continuous electroencephalogram (EEG) and electromyogram (EMG) monitoring. Allow for a recovery period of at least one week.
-
Acclimation: Acclimate rats to the recording chambers and handling procedures for several days.
-
Dosing: Administer this compound or vehicle orally by gavage immediately before the start of the dark phase.
-
Data Acquisition: Record EEG/EMG data continuously for at least 8 hours post-dosing.
-
Data Analysis: Score the data in 10-second epochs into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Calculate sleep onset latency (time from lights off to the first continuous 2 minutes of NREM sleep) and total sleep time for each stage.
-
2. Motor Coordination Assessment via Rotarod Test in Rats
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Objective: To assess the effect of this compound on motor coordination and balance.
-
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Apparatus: An accelerating rotarod device.
-
Training: Train the rats on the rotarod for 2-3 consecutive days prior to the test day. Each training session should consist of 3-5 trials with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
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Dosing: On the test day, administer this compound or vehicle orally.
-
Testing: At a time point corresponding to the peak plasma concentration of this compound (e.g., 30-60 minutes post-dose), place the rat on the accelerating rotarod.
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Data Acquisition: Record the latency to fall from the rod. Conduct 3 trials with an inter-trial interval of at least 15 minutes.
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Data Analysis: Compare the average latency to fall between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
References
- 1. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical metabolism and the disposition of this compound/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant and Next-Day Effects: A Technical Support Center for Researchers
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers designing clinical studies to evaluate the potential for next-day residual effects of vornorexant, a dual orexin receptor antagonist (DORA). The following question-and-answer format addresses key considerations in study design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for expecting minimal next-day effects with this compound?
A1: this compound is specifically designed for a pharmacokinetic (PK) profile characterized by rapid absorption and a short elimination half-life. Preclinical and clinical data indicate that this compound is quickly absorbed and eliminated, which is expected to minimize the risk of residual pharmacological activity the following day.[1] This profile is intended to provide efficacy for sleep onset and maintenance while reducing the potential for next-morning somnolence or cognitive impairment.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound is a dual orexin receptor antagonist (DORA).[4][5] It functions by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R. This inhibition of the orexin system suppresses wakefulness, thereby facilitating the onset and maintenance of sleep.
Q3: Has the potential for next-day impairment with this compound been clinically evaluated?
A3: Yes, the potential for next-day residual effects has been assessed in clinical trials using various methodologies, including driving simulator performance, psychomotor vigilance tasks (PVT), and digit symbol substitution tests (DSST).
Q4: What were the key findings from the next-day driving simulator study?
A4: A randomized, double-blind, placebo- and active-controlled crossover study evaluated the effects of this compound (10 mg and 20 mg) on next-morning driving performance in healthy Japanese participants. The study found that neither single nor repeated doses of this compound resulted in clinically meaningful impairment in driving performance, as measured by the standard deviation of lateral position (SDLP), approximately 9 hours after administration.
Q5: Were there any observed effects on other cognitive or psychomotor tests the next day?
A5: In a Phase 1 study with healthy Japanese participants, sleepiness-related pharmacodynamic assessments, including the Karolinska Sleepiness Scale (KSS), Digit Symbol Substitution Test (DSST), and Psychomotor Vigililance Task (PVT), showed no consistent dose-related changes the morning after single or multiple doses of this compound.
Troubleshooting Guide for Study Design
Issue: Difficulty in selecting appropriate endpoints to assess next-day residual effects.
Solution:
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Primary Endpoint: For assessing driving performance, the Standard Deviation of Lateral Position (SDLP) in a driving simulator is a highly sensitive and clinically relevant primary endpoint.
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Secondary/Exploratory Endpoints: A battery of tests should be employed to assess different cognitive domains. Recommended tests include:
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Psychomotor Vigilance Task (PVT): To measure sustained attention and reaction time.
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Digit Symbol Substitution Test (DSST): To evaluate processing speed, attention, and executive function.
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Karolinska Sleepiness Scale (KSS): A subjective measure of sleepiness.
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Issue: Determining the appropriate timing for next-day assessments.
Solution: Assessments should be conducted at a time point that is clinically relevant to morning activities that require full cognitive function, such as driving to work. Based on previous studies with this compound, conducting assessments approximately 9 hours post-dose is a well-supported time point. The timing should be standardized across all participants and study arms.
Issue: Ensuring assay sensitivity to detect potential drug effects.
Solution: Include a positive control (an active comparator known to cause next-day impairment) in the study design. In the this compound driving simulator study, zopiclone was used effectively for this purpose. A significant effect of the positive control on the primary endpoint confirms that the study methods are sensitive enough to detect drug-induced impairment.
Issue: Subject variability in performance on cognitive tests.
Solution:
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Crossover Design: Employ a crossover study design where each participant serves as their own control. This can help to reduce inter-individual variability. The this compound driving study utilized a four-way crossover design.
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Baseline Testing: Conduct baseline assessments to establish each participant's performance before any drug administration.
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Standardized Instructions and Environment: Ensure that all tests are administered in a standardized environment with consistent instructions to minimize external sources of variability.
Data Presentation
Table 1: this compound Pharmacokinetic Profile
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 3.0 hours | |
| Elimination Half-life (t1/2) | 1.32 - 3.25 hours |
Table 2: Next-Day Driving Performance (SDLP) - Mean Change from Placebo (cm)
| Treatment | Day 2 (Single Dose) | 90% Confidence Interval | Day 9 (Repeated Dose) | 90% Confidence Interval |
| This compound 10 mg | 0.767 | (-0.633, 2.166) | -0.422 | (-1.884, 1.040) |
| This compound 20 mg | 2.132 | (0.731, 3.533) | -0.040 | (-1.498, 1.417) |
| Zopiclone 7.5 mg | ~6 | Not reported | ~6 | Not reported |
| Data from a randomized, crossover study in healthy Japanese participants. Assessments were performed 9 hours post-dose. |
Table 3: Next-Day Subjective and Cognitive Assessments
| Assessment | This compound (1-30 mg) vs. Placebo (Next Morning) |
| Karolinska Sleepiness Scale (KSS) | No consistent dose-related changes |
| Digit Symbol Substitution Test (DSST) | No consistent dose-related changes |
| Psychomotor Vigilance Task (PVT) | No consistent dose-related changes |
| Findings from a Phase 1 single and multiple ascending dose study in healthy Japanese participants. |
Experimental Protocols
1. Next-Day Driving Simulator Performance Assessment
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Study Design: A randomized, double-blind, placebo- and active-controlled, multi-period crossover design.
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Participants: Healthy adult volunteers.
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Treatments: this compound (e.g., 10 mg and 20 mg), placebo, and an active comparator (e.g., zopiclone 7.5 mg).
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Procedure:
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Participants are administered the study drug at bedtime.
-
Approximately 9 hours post-dose the following morning, participants undergo a standardized driving simulation test.
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The driving scenario should be a monotonous highway driving task designed to be sensitive to sleepiness-induced impairment.
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The primary endpoint is the Standard Deviation of Lateral Position (SDLP), a measure of driving instability.
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Sufficient washout periods should be implemented between treatment periods in a crossover design.
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2. Next-Day Psychomotor Vigilance and Cognitive Function Assessment
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Study Design: Can be integrated into a larger pharmacokinetic/pharmacodynamic study, typically with a placebo-controlled, dose-escalation design.
-
Participants: Healthy adult volunteers.
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Assessments:
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Psychomotor Vigilance Task (PVT): A sustained attention task where participants respond to a visual stimulus that appears at random inter-stimulus intervals. Key metrics include mean reaction time, number of lapses (response time > 500ms), and fastest 10% of reaction times.
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Digit Symbol Substitution Test (DSST): A test of processing speed and executive function where participants must match symbols to corresponding numbers according to a key. The primary metric is the number of correct symbol substitutions within a set time limit (e.g., 90 or 120 seconds).
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Karolinska Sleepiness Scale (KSS): A 9-point self-rated scale of current sleepiness.
-
-
Procedure:
-
Administer the study drug at bedtime.
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Conduct the battery of tests at specified time points the following morning (e.g., 8, 9, 10 hours post-dose) to capture the potential window of residual effects.
-
Ensure a quiet, controlled environment for testing to minimize distractions.
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Provide standardized instructions for each test.
-
Visualizations
Caption: Orexin Signaling Pathway and this compound's Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Taisho’s Positive PIII Data Set Stage for Japan Filing of Insomnia Med | PHARMA JAPAN [pj.jiho.jp]
- 5. Driving performance in the morning after bedtime this compound administration: A randomized clinical trial using a driving simulator - PMC [pmc.ncbi.nlm.nih.gov]
Vornorexant Pharmacokinetic Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Vornorexant pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacokinetic profile of this compound in humans?
A1: this compound is characterized by rapid absorption and elimination. Following oral administration under fasting conditions, the time to reach maximum plasma concentration (Tmax) ranges from 0.5 to 3.0 hours.[1][2] The elimination half-life (t1/2) is short, typically between 1.32 and 3.25 hours.[1][2][3] The area under the plasma concentration-time curve (AUC) of this compound has been shown to increase in proportion to the administered dose.
Q2: How does food intake affect the pharmacokinetics of this compound?
A2: The presence of food at the time of administration does not significantly impact the maximum observed plasma concentration (Cmax) of this compound. However, food intake has been observed to increase the total drug exposure, as measured by the area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).
Q3: What is the primary mechanism of clearance for this compound?
A3: The main route of elimination for this compound is through metabolism. Preclinical studies have indicated that the primary clearance mechanism involves metabolism through multiple oxidative pathways.
Q4: What are the known metabolites of this compound?
A4: In preclinical studies, several metabolites of this compound have been identified. The major circulating components can vary between species. In rats, cleaved metabolites (M10, M12) are predominant, while in dogs, the unchanged form of this compound is the major component, followed by metabolites M1 and M3. Incubation with human hepatocytes has confirmed the formation of metabolites including M1, M3, M10, and M12.
Q5: Has there been any information released on drug-drug interactions with this compound?
A5: While a clinical trial investigating the drug-drug interaction between this compound and itraconazole, a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, has been completed, the specific results have not been detailed in the available literature. It is generally anticipated that co-administration with a strong CYP3A4 inhibitor would increase the plasma concentrations of this compound, given that its clearance is metabolism-dependent.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Metabolic Enzymes | Although the specific CYP450 enzymes responsible for this compound metabolism are not yet publicly disclosed, variability in these enzymes is a common cause of PK differences. Consider genotyping study participants for common polymorphisms in major drug-metabolizing enzymes (e.g., CYP3A4, CYP2C19, CYP2D6, CYP2C9) to explore potential correlations with this compound exposure. |
| Differences in Subject Demographics and Baseline Characteristics | Analyze pharmacokinetic data for correlations with age, sex, body weight, and renal or hepatic function markers. Stratifying the analysis by these factors may help to explain some of the observed variability. |
| Inconsistent Food Intake Relative to Dosing | As food can increase the AUC of this compound, ensure strict adherence to the fasting or fed state as defined in the study protocol. Any deviations should be meticulously documented and considered during data analysis. |
| Variable Adherence to Dosing Regimen | Implement procedures to monitor and confirm subject compliance with the dosing schedule, such as pill counts or direct observation of dosing. |
| Sample Collection and Handling Inconsistencies | Ensure that all study sites are strictly following a standardized protocol for blood sample collection, processing, and storage to minimize pre-analytical sources of error. |
Logical Flow for Investigating High PK Variability
Caption: Troubleshooting workflow for high pharmacokinetic variability.
Issue 2: Unexpectedly Low or High Plasma Concentrations of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Bioanalytical Method Issues | Verify the accuracy and precision of the analytical method. Re-analyze quality control samples and consider if matrix effects could be influencing the results. For LC-MS/MS assays, ion suppression or enhancement from endogenous components in the plasma is a potential issue. |
| Sample Stability Issues | Confirm that samples were consistently stored at the correct temperature and that there were no excessive freeze-thaw cycles. Conduct stability studies of this compound in plasma under various storage conditions if not already done. |
| Drug-Drug Interactions | Review all concomitant medications taken by the study subjects. Co-administration with inducers of metabolic enzymes could lead to lower this compound concentrations, while inhibitors could result in higher concentrations. |
| Subject Non-Adherence to Dosing | As mentioned previously, verify subject compliance with the dosing regimen. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Humans (Fasting State)
| Parameter | Value Range | Source(s) |
| Time to Maximum Plasma Concentration (Tmax) | 0.500 – 3.00 hours | |
| Elimination Half-Life (t1/2) | 1.32 – 3.25 hours |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC0–∞ (h*ng/mL) | t1/2 (h) |
| Rat | Oral | 3 mg/kg | 1140 ± 190 | 0.50 ± 0.00 | 2580 ± 290 | 1.0 ± 0.1 |
| Dog | Oral | 3 mg/kg | 2470 ± 500 | 0.92 ± 0.29 | 10700 ± 1300 | 2.5 ± 0.2 |
| Data presented as mean ± S.D. (n=3) |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol is a general guideline based on methods used for similar dual orexin receptor antagonists.
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Sample Preparation:
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Thaw plasma samples at room temperature.
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To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of this compound is recommended).
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Perform protein precipitation by adding 300 µL of acetonitrile.
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Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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Chromatographic System: A UPLC system equipped with a C18 column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
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Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
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Method Validation:
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The method should be validated for linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability according to regulatory guidelines.
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This compound Metabolic Pathway
Caption: Proposed metabolic pathways of this compound.
Experimental Workflow for a this compound PK Study
Caption: Workflow for a typical this compound pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, pharmacodynamics and safety profile of the dual orexin receptor antagonist this compound/TS-142 in healthy Japanese participants following single/multiple dosing: Randomized, double-blind, placebo-controlled phase-1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical metabolism and the disposition of this compound/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Vornorexant experiments in specific animal strains
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments with Vornorexant in specific animal strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during in vivo experiments with this compound.
Question: I am observing high variability in the sleep-promoting effects of this compound between animals of the same strain. What are the potential causes and solutions?
Answer: High variability in response to this compound can be attributed to several factors. Here are some troubleshooting steps to consider:
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Habituation: Ensure all animals have had an adequate habituation period to the experimental environment (e.g., housing, handling, and any experimental apparatus). Insufficient acclimatization can lead to stress, which may alter sleep patterns and mask the effects of the compound. A consistent and extended habituation period is recommended.[1]
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Timing of Administration: The efficacy of orexin receptor antagonists can be influenced by the animal's circadian rhythm. Orexin levels are typically highest during the active phase. Administering this compound at a consistent time point, preferably just before the onset of the active phase (dark cycle for nocturnal rodents), will likely yield more consistent results.[1]
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Route of Administration: Oral gavage, a common administration route, can lead to variability in drug absorption between animals. Ensure consistent technique and consider the formulation of this compound.[1] For preclinical studies, this compound has been formulated as a suspension in 0.5% w/v methylcellulose 400.[2]
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Sex Differences: Preclinical studies with other sleep-modulating compounds have indicated potential sex-based differences in sleep architecture.[1] It is advisable to either use animals of a single sex or ensure your study is adequately powered to analyze data from males and females separately.
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Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their sleep-wake cycle or metabolism of the compound.
Question: The expected hypnotic effect of this compound is less than anticipated in my study. What could be the reason?
Answer: A weaker-than-expected effect of this compound could stem from several experimental variables:
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Dosage: The dose of this compound may not be optimal for the specific animal strain or experimental paradigm. A dose-response study is recommended to determine the effective dose range in your model. In rats, oral administration of this compound has been shown to have sleep-promoting effects at doses of 1-10 mg/kg.
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Pharmacokinetics: The rapid metabolism and short half-life of this compound are key features of the compound. The timing of your behavioral or physiological measurements relative to drug administration is critical. Ensure that your observation window aligns with the expected peak plasma concentration and receptor occupancy.
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Genetic Background: The genetic background of the animal strain can influence the expression and function of orexin receptors, as well as drug metabolism, potentially altering the response to this compound.
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Environmental Stimuli: The presence of unexpected environmental stressors (e.g., noise, light, vibration) can counteract the sleep-promoting effects of this compound by increasing arousal. Maintain a stable and controlled experimental environment.
Question: Are there any known differences in response to this compound between Sprague-Dawley and Wistar rats?
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Physiology and Endocrinology: Sprague-Dawley and Wistar rats exhibit differences in growth rate, food conversion, and baseline circulating hormone levels, including corticosterone, which can influence stress responses and sleep.
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Spontaneous Conditions: The incidence of spontaneous tumors and other age-related pathologies can differ between the strains, which is a crucial consideration for long-term studies.
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Behavioral Differences: Wistar rats are generally considered to be more active than Sprague-Dawley rats. This difference in baseline activity could potentially influence the observable effects of a hypnotic agent.
Given these inherent differences, it is recommended to use a consistent rat strain throughout a study. If comparing results across studies that have used different strains, these baseline differences should be taken into account during data interpretation.
Question: I am planning to use this compound in C57BL/6 mice. Are there any specific considerations for this strain?
Answer: While specific troubleshooting data for this compound in C57BL/6 mice is limited, studies on other dual orexin receptor antagonists (DORAs) in this strain provide valuable insights.
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Expected Effects: In C57BL/6J mice, the DORA almorexant has been shown to reduce wakefulness and increase NREM and REM sleep. Similar sleep-promoting effects would be expected with this compound.
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Potential for Cataplexy: Studies with other DORAs in wild-type mice have shown that at higher doses, and particularly in the presence of a rewarding stimulus like chocolate, there is a potential to induce cataplexy-like behavior. This is an important potential confound to be aware of in behavioral studies.
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Motor Coordination: While this compound has been reported to not impair motor coordination in rats, it is good practice to assess motor function in mice, as different strains can have varying baseline motor abilities. Standard tests like the rotarod can be employed.
Question: How should I prepare this compound for oral administration to rodents?
Answer: For preclinical oral administration, this compound has been prepared as a suspension. A common vehicle used in published studies is 0.5% w/v methylcellulose 400 in water. It is also commercially available with suggested solvent protocols for in vivo use, which include combinations of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil. It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs (Single Oral Dose of 3 mg/kg)
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) |
| Tmax (h) | < 1 | ~1 |
| t1/2 (h) | ~1.0 | ~2.5 |
| Bioavailability (%) | 7.6 | 58.0 |
Data compiled from multiple sources.
Table 2: Dose Conversion Between Species (Based on Body Surface Area)
| From | To | Multiplication Factor |
| Rat (200g) | Mouse (20g) | 0.5 |
| Mouse (20g) | Rat (200g) | 2.0 |
| Rat (200g) | Human (60kg) | 0.162 |
| Mouse (20g) | Human (60kg) | 0.081 |
Note: These are approximate conversion factors based on body surface area and should be used as a starting point for dose-ranging studies.
Experimental Protocols
Protocol 1: Evaluation of Hypnotic Effects of this compound in Rats using Polysomnography (PSG)
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Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
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Surgical Implantation:
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Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
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Secure the animal in a stereotaxic frame.
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Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.
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Implant wire electrodes into the nuchal muscles for electromyogram (EMG) recording.
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Allow a recovery period of at least 7 days post-surgery.
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Habituation:
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Individually house the animals in recording chambers.
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Connect the animals to the recording tethers and allow for at least 3 days of habituation to the recording setup to minimize the "first-night effect".
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This compound Administration:
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Prepare this compound as a suspension in 0.5% w/v methylcellulose 400.
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Administer this compound or vehicle via oral gavage at the beginning of the dark cycle.
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Use a dose range of 1-10 mg/kg or as determined by a pilot dose-response study.
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PSG Recording and Analysis:
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Record EEG and EMG signals continuously for at least 6 hours post-administration.
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Score the recordings in 10-second epochs as wakefulness, NREM sleep, or REM sleep based on standard criteria.
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Analyze parameters such as sleep latency (time to first continuous NREM sleep), total sleep time, and time spent in each sleep stage.
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Visualizations
Signaling Pathway of this compound
Caption: this compound acts as a dual orexin receptor antagonist.
Experimental Workflow for this compound In Vivo Study
Caption: A typical workflow for assessing this compound's hypnotic effects.
Troubleshooting Logic for this compound Experiments
Caption: A logical approach to troubleshooting common this compound experimental issues.
References
Vornorexant control groups and experimental design considerations
This technical support center provides essential information for researchers, scientists, and drug development professionals working with vornorexant, a novel dual orexin receptor antagonist (DORA). The following troubleshooting guides and frequently asked questions (FAQs) address common queries regarding control groups and experimental design considerations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual orexin receptor antagonist (DORA) that functions by selectively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.[1] The orexin system is a key regulator of the sleep-wake cycle, and by inhibiting this pathway, this compound promotes the initiation and maintenance of sleep.[1] This mechanism of action is distinct from traditional hypnotics like benzodiazepines and non-benzodiazepine "Z-drugs" which primarily act on the GABA-A receptor system.[1]
Q2: What are the appropriate placebo-control designs for clinical trials of this compound for insomnia?
A2: A randomized, double-blind, placebo-controlled design is the gold standard for evaluating the efficacy and safety of this compound in patients with insomnia. A key Phase 3 clinical trial for this compound utilized a design that included a 2-week single-blind placebo run-in period, followed by a 2-week double-blind treatment period where patients were randomized to receive this compound (5 mg or 10 mg) or a matching placebo in a 1:1:1 ratio.[2][3] The trial also incorporated a 1-week single-blind placebo run-out period to assess for withdrawal effects and rebound insomnia.
Q3: What are suitable active-control groups for this compound studies?
A3: The choice of an active comparator depends on the specific research question.
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For preclinical studies in animal models (e.g., rats): Zolpidem, a GABA-A receptor modulator, has been used as a comparator to assess the sleep-promoting effects of this compound, particularly in models of zolpidem-tolerant subjects.
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For clinical trials in humans: Zopiclone, another non-benzodiazepine hypnotic, has been used as an active comparator in studies evaluating next-day residual effects, such as driving performance. Other DORAs on the market, such as suvorexant, lemborexant, and daridorexant, could also serve as relevant active comparators in head-to-head trials assessing comparative efficacy and safety.
Q4: What should be considered when designing experiments to evaluate the next-day residual effects of this compound?
A4: When assessing next-day residual effects, it is crucial to include a placebo control and ideally an active comparator with known next-day impairment potential, such as zopiclone. A four-way crossover, double-blind design is a robust approach. Key assessments can include validated driving simulator tests to measure parameters like the standard deviation of lateral position (SDLP), as well as cognitive function tests.
Troubleshooting Guide
Issue: Difficulty in observing a significant therapeutic effect of this compound in a preclinical model.
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Possible Cause: Inappropriate timing of drug administration.
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Troubleshooting Tip: In rat models, this compound has been shown to be effective when administered orally just before the dark phase (the active period for nocturnal animals) to reduce sleep onset latency and prolong sleep time. Ensure the timing of administration aligns with the animal's natural sleep-wake cycle.
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Possible Cause: Development of tolerance to other hypnotics.
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Troubleshooting Tip: this compound has demonstrated efficacy in rats that have developed tolerance to the GABA-A receptor modulator, zolpidem. If your animal model has been previously exposed to other sleep-promoting agents, consider a sufficient washout period or specifically design the study to assess efficacy in a tolerant state.
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Issue: High variability in patient-reported outcomes in a clinical trial for insomnia.
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Possible Cause: Placebo effect and patient expectations.
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Troubleshooting Tip: Incorporate a single-blind placebo run-in period before randomization, as was done in the Phase 3 trial of this compound. This helps to stabilize the placebo response and identify patients who are likely to be compliant with study procedures.
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Possible Cause: Inconsistent data collection.
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Troubleshooting Tip: Utilize a standardized electronic sleep diary for patients to record their subjective sleep parameters. This can improve the consistency and accuracy of the data collected. The primary and key secondary endpoints in the this compound Phase 3 trial were assessed using a sleep diary.
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Data Presentation
Table 1: Efficacy of this compound in a Phase 3 Placebo-Controlled Trial in Patients with Insomnia
| Outcome Measure | This compound 5 mg (VOR5) | This compound 10 mg (VOR10) | Placebo |
| Change from Baseline in Subjective Sleep Latency (minutes) at Week 2 | |||
| Least-Squares Mean Difference vs. Placebo (95% CI) | -10.6 (-14.2, -7.0) | -10.1 (-13.8, -6.5) | N/A |
| p-value vs. Placebo | <0.001 | <0.001 | N/A |
| Change from Baseline in Subjective Sleep Efficiency (%) at Week 2 | |||
| Least-Squares Mean Difference vs. Placebo (95% CI) | 3.41 (1.87, 4.96) | 2.94 (1.40, 4.48) | N/A |
| p-value vs. Placebo | <0.001 | <0.001 | N/A |
| Data from a randomized, double-blind, placebo-controlled Phase 3 study in 596 Japanese patients with insomnia. |
Table 2: Safety Profile of this compound in a Phase 3 Placebo-Controlled Trial
| Adverse Event | This compound 5 mg (n=198) | This compound 10 mg (n=199) | Placebo (n=199) |
| Somnolence | 3.1% | 3.6% | 1.5% |
| The most common adverse event reported in the study. No serious adverse events of cataplexy, fall, muscular weakness, sleep paralysis, hypnagogic or hypnopompic hallucinations, or excessive daytime sleepiness were reported. |
Table 3: Next-Day Driving Performance: this compound vs. Zopiclone
| Treatment Group | Mean Change in Standard Deviation of Lateral Position (ΔSDLP) from Placebo (cm) |
| Day 2 | |
| This compound 10 mg | 0.767 |
| This compound 20 mg | 2.132 |
| Zopiclone | ~6 |
| Day 9 | |
| This compound 10 mg | -0.422 |
| This compound 20 mg | -0.040 |
| Zopiclone | ~5.4 |
| Data from a randomized, four-way crossover, double-blind study in healthy Japanese participants. A larger ΔSDLP indicates greater impairment in driving performance. |
Experimental Protocols
Protocol 1: Phase 3 Placebo-Controlled Efficacy and Safety Study of this compound in Patients with Insomnia
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
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Participants: 596 adult patients diagnosed with insomnia.
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Procedure:
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Screening and Placebo Run-in: Patients undergo a screening period to assess eligibility, followed by a 2-week single-blind placebo run-in period.
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Randomization: Eligible patients are randomized in a 1:1:1 ratio to one of three treatment arms: this compound 5 mg, this compound 10 mg, or placebo.
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Treatment Period: Patients self-administer the assigned treatment orally once daily at bedtime for 2 weeks.
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Data Collection: Efficacy is assessed daily using a subjective sleep diary. Safety and tolerability are monitored throughout the study.
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Placebo Run-out: Following the 2-week treatment period, patients enter a 1-week single-blind placebo run-out period to evaluate for withdrawal symptoms and rebound insomnia.
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Primary Endpoint: Change from baseline in subjective sleep latency at the end of the 2-week treatment period.
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Key Secondary Endpoint: Change from baseline in subjective sleep efficiency at the end of the 2-week treatment period.
Protocol 2: Preclinical Evaluation of this compound in a Rat Model of Insomnia
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Animal Model: Male Sprague-Dawley rats.
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Procedure:
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Acclimatization: Animals are acclimatized to the housing and experimental conditions.
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Drug Administration: this compound is administered orally just before the onset of the dark phase.
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Sleep Recording: Sleep-wake patterns are continuously recorded using electroencephalography (EEG) and electromyography (EMG).
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Data Analysis: Sleep onset latency and total sleep time are quantified and compared between the this compound-treated group and a vehicle-control group.
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Active Comparator Arm (Optional): A separate group of rats can be treated with a standard hypnotic agent like zolpidem to compare the efficacy of this compound. To assess efficacy in a tolerant state, rats can be pre-treated with zolpidem daily for a specified period before being administered this compound.
Visualizations
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Caption: Workflow of a Phase 3 placebo-controlled clinical trial for this compound.
Caption: Logical considerations for selecting control groups in this compound research.
References
Vornorexant Metabolite Profiling in Research Species: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the metabolic profile of vornorexant in various research species. The following sections offer frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound in preclinical research species?
A1: The primary clearance mechanism for this compound is metabolism through multiple oxidative pathways.[1][2] Key biotransformations include oxidation and cleavage of the molecule.
Q2: What are the major identified circulating metabolites of this compound in rats and dogs?
A2: In rats, the major circulating components are the cleaved metabolites, designated as M10 and M12.[1][2] In dogs, the unchanged parent drug is the most abundant circulating component, followed by metabolites M1 and M3.[1]
Q3: Are there significant differences in the metabolic profiles of this compound between species?
A3: Yes, there are quantitative differences. While the metabolic pathways are generally similar across rats, dogs, and humans (based on in vitro data), the abundance of specific metabolites in circulation varies. For instance, cleaved metabolites (M10, M12) are predominant in rats, whereas the parent drug is the major component in dogs.
Q4: What are the structures of the main this compound metabolites?
A4: M1 is formed by the hydroxylation of the methylphenyl moiety, and M3 is a result of the dehydrogenation of the oxazinane ring. The exact structures of the cleaved metabolites, M10 and M12, are not fully detailed in the available literature.
Q5: Is there any information on Phase II metabolism of this compound?
A5: The available literature primarily focuses on Phase I (oxidative) metabolism. Specific details regarding Phase II conjugation reactions, such as glucuronidation or sulfation, for this compound and its metabolites are not extensively reported.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor Chromatographic Separation | Inadequate mobile phase composition or gradient. | Optimize the gradient elution profile of the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium formate) to improve peak resolution. |
| Inappropriate column chemistry. | Select a high-performance liquid chromatography (HPLC) column with a different stationary phase (e.g., C18, phenyl-hexyl) to achieve better separation based on the physicochemical properties of this compound and its metabolites. | |
| Low Analytical Sensitivity | Suboptimal mass spectrometry parameters. | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound and each metabolite to enhance signal intensity. |
| Inefficient sample extraction and concentration. | Evaluate different sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery and remove interfering matrix components. Ensure the final extract is concentrated sufficiently. | |
| Inconsistent Results | Variability in sample collection and handling. | Standardize procedures for blood collection (e.g., use of anticoagulants), plasma separation, and storage conditions (-80°C) to ensure sample integrity and minimize degradation of analytes. |
| Instrument instability. | Perform regular calibration and maintenance of the LC-MS/MS system. Use a suitable internal standard to account for variations in instrument response and sample processing. |
Data Presentation
Table 1: Major Circulating Metabolites of this compound in Rat and Dog Plasma
| Species | Major Circulating Components |
| Rat | M10 (cleaved metabolite), M12 (cleaved metabolite) |
| Dog | Unchanged this compound, M1, M3 |
Table 2: In Vitro Metabolites of this compound Identified in Hepatocytes
| Species | Identified Metabolites |
| Rat | M1, M3, M10, M12 |
| Dog | M1, M3, M10, M12 |
| Human | M1, M3, M10, M12 |
Experimental Protocols
Note: The following are generalized protocols based on available information and typical methodologies for drug metabolism studies. Researchers should optimize these protocols for their specific experimental conditions and analytical instrumentation.
In Vivo Metabolite Profiling in Rats and Dogs
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Animal Dosing: Administer [14C]-labeled this compound orally to fasted rats and dogs. A typical dose used in preclinical studies is 3 mg/kg.
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Sample Collection: Collect blood, urine, and feces at predetermined time points post-dosing. Plasma is separated from blood by centrifugation.
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Sample Processing: Pool plasma samples for metabolite profiling. Homogenize fecal samples.
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Analysis: Analyze samples using a combination of radioisotope detection (for [14C] studies) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification and quantification.
In Vitro Metabolite Profiling using Hepatocytes
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Hepatocyte Incubation: Incubate cryopreserved hepatocytes from rats, dogs, or humans with this compound (e.g., at a final concentration of 25 µM) in a suitable incubation medium at 37°C.
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Reaction Termination: After a specified incubation period (e.g., 4 hours), terminate the metabolic reactions by adding a cold organic solvent such as acetonitrile.
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Sample Preparation: Centrifuge the samples to pellet precipitated proteins and cell debris.
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Analysis: Analyze the supernatant using LC-MS/MS to identify the metabolites formed.
Sample Preparation for LC-MS/MS Analysis
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Protein Precipitation: To a volume of plasma, add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol).
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Vortex and Centrifuge: Vortex the mixture vigorously to ensure complete protein precipitation, followed by centrifugation at high speed (e.g., >10,000 x g) for 10-15 minutes.
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Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.
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Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
Representative LC-MS/MS Conditions
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LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
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Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
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Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
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Detection: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and product ion scan modes for metabolite identification.
Mandatory Visualizations
Caption: Proposed Phase I metabolic pathways of this compound.
Caption: General workflow for in vivo metabolite profiling studies.
References
- 1. Preclinical metabolism and the disposition of this compound/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical metabolism and the disposition of this compound/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vornorexant Preclinical Development
This technical support center provides guidance for researchers and drug development professionals investigating the impact of food on vornorexant absorption in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. This compound Pharmacokinetics in Preclinical Species (Fasted State)
Understanding the baseline pharmacokinetic profile of this compound in a fasted state is crucial for designing and interpreting food effect studies. The following table summarizes key pharmacokinetic parameters of this compound in rats and dogs after oral administration.
| Parameter | Rat | Dog |
| Dose (oral) | 3 mg/kg | 3 mg/kg |
| Tmax (Time to Maximum Concentration) | < 1 hour | ~2.5 hours |
| t1/2 (Elimination Half-life) | ~1.0 hour | ~2.5 hours |
| Oral Bioavailability | 7.6% | 58.0% |
II. Experimental Protocols
A. General Food Effect Study Design
A standard food effect study in preclinical species typically involves a crossover design where the same group of animals is dosed with this compound on separate occasions, once in a fasted state and once in a fed state. A washout period of at least 5-7 half-lives of the drug is recommended between the two dosing periods.
B. Protocol for Food Effect Study in Rats
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Animal Model: Male Sprague-Dawley rats are commonly used.
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Housing: Animals should be housed individually with free access to water.
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Fasted Group: Animals are fasted overnight (approximately 12-18 hours) prior to dosing.
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Fed Group:
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Animals are fasted overnight.
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A standard high-fat meal is provided 30 minutes before the administration of this compound. A common high-fat diet for rodents consists of approximately 40-60% of calories from fat.
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Dosing:
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This compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
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Administer the formulation via oral gavage at a consistent volume (e.g., 10 mL/kg).
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Blood Sampling:
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Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Blood can be collected via tail vein or saphenous vein.
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Sample Processing: Plasma is separated by centrifugation and stored at -20°C or below until analysis.
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Bioanalysis: this compound concentrations in plasma are determined using a validated LC-MS/MS method.
C. Protocol for Food Effect Study in Dogs
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Animal Model: Male Beagle dogs are a standard non-rodent species for these studies.
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Housing: Animals are housed individually with free access to water.
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Fasted Group: Dogs are fasted overnight (approximately 12-18 hours) before dosing.
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Fed Group:
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Dogs are fasted overnight.
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A standard high-fat meal is given 30 minutes prior to dosing. A common approach is to use a portion of the FDA standard high-fat breakfast.
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Dosing:
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This compound is administered orally, often in a capsule.
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The dose should be followed by a consistent volume of water.
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Blood Sampling:
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Collect blood samples from the jugular or cephalic vein at appropriate time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Sample Processing and Bioanalysis: As described for the rat protocol.
III. Troubleshooting and FAQs
Q1: What is the expected impact of food on this compound absorption?
A1: While specific preclinical food effect studies for this compound are not publicly available, we can make some predictions based on its physicochemical properties and data from human studies. This compound was designed to have low lipophilicity.[1] Drugs with low solubility (which is often associated with some degree of lipophilicity) can exhibit increased absorption with a high-fat meal. This is because a high-fat meal stimulates the secretion of bile salts, which can enhance the solubilization of the drug. In a human study, food intake increased the AUC of this compound without affecting the Cmax.[2]
Q2: We observed a delayed Tmax in the fed group compared to the fasted group. Is this normal?
A2: Yes, a delay in Tmax is a common finding in food effect studies. Food, particularly a high-fat meal, delays gastric emptying. This means the drug takes longer to reach the small intestine, which is the primary site of absorption for most orally administered drugs.
Q3: Our results show a significant increase in AUC in the fed state. What could be the reason?
A3: An increase in the Area Under the Curve (AUC) suggests an increase in the overall extent of drug absorption. For a compound with low aqueous solubility, a high-fat meal can enhance absorption through several mechanisms:
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Increased Solubilization: Stimulation of bile flow by a high-fat meal leads to the formation of micelles, which can incorporate the drug and increase its concentration in a solubilized form in the gastrointestinal fluids.
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Increased Splanchnic Blood Flow: Food intake increases blood flow to the gastrointestinal tract, which can enhance the rate of drug absorption from the intestinal lumen into the systemic circulation.
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Reduced First-Pass Metabolism: For some drugs, food can decrease the extent of first-pass metabolism in the gut wall or the liver, leading to higher bioavailability.
Q4: We are seeing high variability in our pharmacokinetic data, especially in the fed group. How can we minimize this?
A4: High variability in food effect studies can arise from several factors. To minimize this:
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Standardize the Meal: Ensure that the composition and amount of the high-fat meal are consistent for all animals in the fed group.
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Control Food Consumption: Monitor the animals to ensure they consume the entire meal within the allotted time before dosing.
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Consistent Dosing Procedure: Standardize the oral gavage or capsule administration technique to minimize variability in drug delivery to the stomach.
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Acclimatization: Ensure that the animals are properly acclimatized to the experimental conditions and handling procedures to reduce stress-related physiological changes.
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Sufficient Washout Period: In a crossover design, ensure an adequate washout period between the fasted and fed dosing to prevent any carry-over effect of the drug.
Q5: What is the Biopharmaceutics Classification System (BCS) class of this compound, and how does it relate to food effects?
A5: The specific BCS class for this compound has not been publicly disclosed. However, a similar dual orexin receptor antagonist, suvorexant, is classified as a BCS Class II compound (high permeability, low solubility). If this compound is also a BCS Class II or IV (low permeability, low solubility) compound, a positive food effect (increased absorption with food) would be anticipated due to the enhanced solubilization in the presence of a high-fat meal.
IV. Visualizations
Caption: Workflow for a preclinical food effect study.
Caption: Logic for troubleshooting food effect study results.
References
- 1. Preclinical metabolism and the disposition of this compound/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and novel dual orexin receptor antagonists for the treatment of insomnia: the emergence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent Vornorexant delivery in chronic studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent Vornorexant delivery in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ORN-0829 or TS-142) is a dual orexin receptor antagonist (DORA) under development for the treatment of insomnia and sleep apnea.[1][2] It functions by blocking both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), preventing the binding of orexins (neuropeptides that promote wakefulness).[3] This inhibition of the orexinergic signaling pathway leads to the promotion of sleep.[4]
Q2: What are the key pharmacokinetic properties of this compound?
A2: this compound is characterized by rapid absorption and a short elimination half-life, which is intended to reduce next-day residual effects like somnolence.[2] Key pharmacokinetic parameters in preclinical models and humans are summarized below.
Q3: What is a suitable vehicle for administering this compound in preclinical studies?
A3: In preclinical studies, this compound has been suspended in 0.5 w/v% methylcellulose 400 for oral administration to rats and dogs. For solution preparations, various formulations using DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil have been described. The choice of vehicle should be guided by the specific requirements of the study protocol and the desired formulation properties.
Q4: How quickly is this compound absorbed and eliminated in animal models?
A4: this compound is rapidly absorbed after oral administration in rats and dogs, with time to maximum plasma concentration (Tmax) typically under one hour. It is also rapidly eliminated, with a half-life of approximately 1.0 hour in rats and 2.5 hours in dogs. The drug and its metabolites are almost completely eliminated within 24 hours.
Troubleshooting Guide
Issue 1: High variability in this compound plasma concentrations between subjects.
Possible Causes and Solutions:
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Inconsistent Dosing Technique: Ensure accurate and consistent oral gavage technique. Improper placement of the gavage needle can lead to incomplete dose delivery.
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Formulation Inhomogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the active pharmaceutical ingredient.
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Food Effects: While food intake did not significantly affect the maximum plasma concentration of this compound in human studies, it did increase the overall exposure (AUC). Standardize the feeding schedule of study animals relative to dosing to minimize this source of variability.
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Coprophagy: In rodent studies, coprophagy can lead to reabsorption of the drug or its metabolites, altering pharmacokinetic profiles. Consider using specialized caging that prevents this behavior if variability is high.
Issue 2: Lower than expected this compound plasma concentrations.
Possible Causes and Solutions:
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Dosing Errors: Double-check dose calculations and the concentration of the dosing solution or suspension.
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Metabolism: this compound is cleared through metabolism via multiple oxidative pathways. While the metabolic pathways are similar across species, differences in metabolic rates could contribute to lower than expected exposure.
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Poor Solubility/Dissolution: If preparing formulations in-house, ensure this compound is fully solubilized or appropriately suspended. For suspensions, particle size can influence dissolution and absorption.
Issue 3: Unexpected behavioral or physiological changes in study animals.
Possible Causes and Solutions:
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Off-Target Effects: this compound has shown high affinity for OX1 and OX2 receptors with no meaningful affinity for other receptors, transporters, or ion channels in in vitro assays. However, unexpected effects should always be carefully documented and investigated.
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Vehicle Effects: The vehicle used for administration can have its own physiological effects. Always include a vehicle-only control group to differentiate the effects of the vehicle from those of this compound.
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Metabolite Activity: The major circulating components after this compound administration can differ between species (cleaved metabolites in rats, unchanged form in dogs). While the active metabolites M1 and M3 have weaker pharmacological activity, their contribution to the overall effect should be considered.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models and Humans
| Parameter | Rat | Dog | Human |
| Tmax (Time to Peak Plasma Concentration) | < 1 hour | < 1 hour | 0.5 - 3.0 hours |
| t1/2 (Elimination Half-Life) | ~ 1.0 hour | ~ 2.5 hours | 1.3 - 3.3 hours |
| Route of Administration | Oral | Oral | Oral |
| Note | Data compiled from multiple preclinical and clinical studies. |
Experimental Protocols
Protocol: Chronic Oral Administration of this compound in a Rat Model
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Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week prior to the start of the study.
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Formulation Preparation:
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Prepare a suspension of this compound in 0.5% w/v methylcellulose 400.
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Calculate the required concentration based on the desired dose and a standard dosing volume (e.g., 5 mL/kg).
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Ensure the suspension is continuously stirred or vortexed prior to each administration to maintain homogeneity.
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Dosing:
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Administer this compound or vehicle orally via gavage once daily, at the same time each day.
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For studies investigating sleep, dosing is often performed just before the dark phase.
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Blood Sampling:
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Collect blood samples at predetermined time points post-dose to characterize the pharmacokinetic profile (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
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Use appropriate anticoagulant tubes (e.g., containing EDTA-2K).
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Process blood to plasma and store at -80°C until analysis.
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Bioanalysis:
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Analyze plasma concentrations of this compound and any relevant metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
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Data Analysis:
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Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
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Perform statistical analysis to compare between dose groups and across study duration.
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Visualizations
Caption: Troubleshooting workflow for inconsistent this compound plasma levels.
Caption: Workflow for a chronic this compound preclinical study.
Caption: this compound blocks orexin receptors to inhibit wakefulness.
References
- 1. This compound - Taisho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Vornorexant vs. Suvorexant: A Preclinical Comparative Guide for Researchers
A detailed analysis of two prominent dual orexin receptor antagonists, vornorexant and suvorexant, reveals distinct preclinical profiles that may influence their therapeutic applications for sleep disorders. This guide provides a comprehensive comparison of their performance in preclinical models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Both this compound and suvorexant are dual orexin receptor antagonists (DORAs) that function by blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] This mechanism of action is distinct from traditional hypnotics that modulate the GABAergic system.[2][3] By inhibiting the orexin system, these compounds suppress wakefulness and facilitate the initiation and maintenance of sleep.[1] While both drugs share this common mechanism, their preclinical data reveal differences in potency, pharmacokinetics, and metabolism.
Quantitative Comparison of Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound and suvorexant.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | Suvorexant | Species |
| OX1R Affinity (Kᵢ) | Not explicitly reported | 0.55 nM | Human |
| OX2R Affinity (Kᵢ) | Not explicitly reported | 0.35 nM | Human |
| hOX1R Antagonist Potency (IC₅₀) | 1.05 nM | Not explicitly reported | Human |
| hOX2R Antagonist Potency (IC₅₀) | 1.27 nM | Not explicitly reported | Human |
| OX1R Functional Inhibition (Kₑ) | Not explicitly reported | 65 nM | Human |
| OX2R Functional Inhibition (Kₑ) | Not explicitly reported | 41 nM | Human |
Table 2: Preclinical Pharmacokinetic Parameters
| Parameter | This compound (Rats) | This compound (Dogs) | Suvorexant (Rats) | Suvorexant (Dogs) |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1.0 h | ~1.0 h | ~3 h | Not explicitly reported |
| Elimination Half-Life (t₁/₂) | ~1.0 h | ~2.5 h | ~12 hours | Not explicitly reported |
| Oral Bioavailability | 7.6% | 58.0% | Not explicitly reported | Not explicitly reported |
| Metabolism | Primarily via oxidation | Primarily via oxidation | Primarily by CYP3A4 | Not explicitly reported |
| Elimination | Primarily feces and urine | Primarily feces and urine | Primarily feces (66%) and urine (23%) | Not explicitly reported |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the typical evaluation process for these compounds, the following diagrams are provided.
Caption: Orexin signaling pathway and DORA inhibition.
Caption: Preclinical evaluation workflow for DORAs.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized preclinical methodologies. Below are detailed descriptions of the key experimental protocols.
In Vitro Receptor Binding and Functional Assays
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Receptor Binding Assays: To determine the binding affinity (Kᵢ) of the compounds for OX1 and OX2 receptors, competitive binding assays are typically performed. This involves using cell membranes expressing the recombinant human orexin receptors and a radiolabeled ligand with known high affinity for the receptors. The ability of increasing concentrations of the test compound (this compound or suvorexant) to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to a Kᵢ value using the Cheng-Prusoff equation.
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Functional Antagonist Assays: To assess the functional antagonist potency (IC₅₀ or Kₑ), intracellular calcium mobilization assays are commonly used. Cells expressing either OX1R or OX2R are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with an orexin agonist (e.g., orexin-A) in the presence of varying concentrations of the antagonist (this compound or suvorexant). The antagonist's ability to inhibit the agonist-induced increase in intracellular calcium is measured by changes in fluorescence. The IC₅₀ value represents the concentration of the antagonist that produces 50% of the maximal inhibition.
In Vivo Pharmacokinetic Studies
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Animal Models: Pharmacokinetic studies for both this compound and suvorexant were conducted in preclinical species such as rats and dogs.
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Drug Administration and Sampling: The compounds are typically administered orally. Blood samples are collected at various time points post-administration. Plasma is separated from the blood samples and stored for analysis.
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Bioanalysis: The concentration of the parent drug and its metabolites in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Parameter Calculation: Key pharmacokinetic parameters, including Tₘₐₓ, t₁/₂, and bioavailability, are calculated from the plasma concentration-time data using non-compartmental analysis.
In Vivo Efficacy (Sleep/Wake) Studies
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Animal Models and Surgical Implantation: Rodents (rats or mice) are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively. This allows for the differentiation of sleep-wake states (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep).
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Drug Administration and Recording: Following a recovery period, the animals are administered the test compound or vehicle orally. Continuous EEG and EMG recordings are then collected for a defined period.
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Data Analysis: The recorded EEG and EMG data are scored to determine the time spent in each sleep-wake state. The effects of the drug on sleep latency, total sleep time, and the architecture of sleep are then analyzed and compared to the vehicle control group.
Discussion of Preclinical Findings
The available preclinical data indicate that both this compound and suvorexant are potent dual orexin receptor antagonists. This compound demonstrates high antagonist potency at both human OX1 and OX2 receptors in the low nanomolar range. Suvorexant also exhibits high binding affinity for both receptors, with a slight preference for OX2R.
A notable difference between the two compounds lies in their pharmacokinetic profiles. This compound is characterized by a relatively rapid absorption and a short elimination half-life in both rats and dogs. This profile suggests a potential for rapid sleep onset and a lower risk of next-day residual effects. In contrast, suvorexant has a longer elimination half-life of approximately 12 hours in preclinical models and humans, which may contribute to its efficacy in sleep maintenance.
Metabolism studies show that this compound is cleared through multiple oxidative pathways. Suvorexant is primarily metabolized by the cytochrome P450 enzyme CYP3A4.
In vivo efficacy studies in rats have shown that this compound reduces sleep onset latency and prolongs sleep time. Preclinical studies with suvorexant have similarly demonstrated its sleep-promoting effects. Importantly, preclinical assessments of suvorexant suggested a low potential for abuse and physical dependence.
Conclusion
This compound and suvorexant are both effective dual orexin receptor antagonists in preclinical models. The primary differentiating factor appears to be their pharmacokinetic profiles, with this compound having a shorter half-life compared to suvorexant. This could translate to different clinical profiles, with this compound potentially offering a faster onset of action and reduced risk of morning somnolence, while suvorexant's longer duration of action may be more beneficial for sleep maintenance. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two compounds in patient populations. The preclinical data presented here provide a solid foundation for researchers to understand the fundamental pharmacological differences between these two important therapeutic agents.
References
Vornorexant in the Crosshairs: A Head-to-Head In Vivo Comparison of Dual Orexin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Vornorexant, a novel dual orexin receptor antagonist (DORA), with other notable DORAs: Lemborexant, Suvorexant, and Daridorexant. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The orexin system, a key regulator of the sleep-wake cycle, has become a prime target for the development of novel insomnia treatments. Dual orexin receptor antagonists (DORAs) function by blocking the wake-promoting signals of orexin neuropeptides, thereby facilitating the onset and maintenance of sleep.[1] this compound is a novel, potent DORA currently under investigation, and understanding its in vivo profile in comparison to other approved and clinical-stage DORAs is crucial for assessing its therapeutic potential.[2][3]
In Vivo Performance: A Comparative Analysis
Preclinical studies in rodent models provide valuable insights into the efficacy and pharmacological profile of these compounds. The following tables summarize key in vivo findings for this compound and its counterparts, focusing on their effects on sleep architecture and key sleep parameters.
Table 1: In Vivo Efficacy of DORAs on Sleep Parameters in Rats
| Compound | Dose (mg/kg, p.o.) | Change in Total Sleep Time | Change in Sleep Onset Latency | Change in Wakefulness | Key Findings & Citation(s) |
| This compound | Not specified | Prolonged sleep time | Reduced | Not specified | Daily administration showed no tolerance development up to 14 days.[2] |
| Lemborexant | 3 - 30 | Dose-related increase | Decreased | Decreased | ED50 for increasing total sleep time was 4.4 mg/kg.[4] |
| Suvorexant | 10, 30, 100 | Dose-dependent increase | Reduced | Dose-dependently reduced | Significantly increased NREM and REM sleep. |
| Daridorexant | 10, 30, 100, 300 | Dose-dependent increase | Decreased from 61 min to 13 min (at 30 mg/kg) | Decreased by up to 66 min | Preserved the overall sleep architecture. |
Table 2: Effects of DORAs on Sleep Architecture in Rodents
| Compound | Species | Dose (mg/kg, p.o.) | Effect on NREM Sleep | Effect on REM Sleep | REM/NREM Ratio | Citation(s) |
| This compound | Rat | Not specified | Not specified | Not specified | Not specified | Promoted sleep effectively. |
| Lemborexant | Rat/Mouse | 3 - 30 (Rat), 30 (Mouse) | Increased | Increased | No change | Promoted REM and NREM sleep at an equal rate. |
| Suvorexant | Rat/Mouse | 10, 30, 100 (Rat), 50 (Mouse) | Increased | Increased | Increased REM proportion | Predominantly increased REM sleep. |
| Daridorexant | Rat | 10, 30, 100, 300 | Increased by up to 55 min | Increased by up to 17 min | Maintained | Preserved physiological proportions of NREM and REM sleep. |
Orexin Signaling and DORA Mechanism of Action
The sleep-promoting effects of DORAs are mediated through their interaction with the orexin signaling pathway. Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and act on two G-protein coupled receptors, OX1R and OX2R, to promote wakefulness. DORAs competitively antagonize these receptors, thereby inhibiting the downstream signaling cascade that maintains arousal.
Orexin signaling pathway and the inhibitory action of DORAs like this compound.
Experimental Protocols
The in vivo data presented in this guide were primarily generated using polysomnography (PSG) in rodent models. This technique involves the surgical implantation of electrodes to monitor brain activity (electroencephalogram, EEG) and muscle tone (electromyogram, EMG), allowing for the detailed analysis of sleep stages.
Rodent Polysomnography (EEG/EMG) Implantation and Recording
A standardized surgical procedure is essential for obtaining high-quality and reproducible PSG data. The following outlines a typical protocol for electrode implantation in rats or mice.
Experimental workflow for in vivo sleep studies in rodents.
Surgical Procedure:
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Anesthesia: The animal is anesthetized using a suitable agent (e.g., isoflurane).
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Stereotaxic Fixation: The animal's head is secured in a stereotaxic frame.
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Incision and Skull Exposure: A midline incision is made on the scalp to expose the skull. The periosteum is cleared from the skull surface.
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EEG Electrode Implantation: Small burr holes are drilled through the skull over the frontal and parietal cortices. Stainless steel screw electrodes are then carefully inserted into the burr holes, making contact with the dura mater.
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EMG Electrode Implantation: Two insulated, flexible wire electrodes are inserted into the nuchal (neck) muscles to record muscle activity.
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Headmount Fixation: The EEG and EMG electrodes are connected to a headmount, which is then secured to the skull using dental acrylic.
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Suturing and Recovery: The scalp incision is sutured, and the animal is allowed to recover with appropriate post-operative care, including analgesia.
Recording and Analysis:
Following a recovery period of at least one week, animals are habituated to the recording chambers. Baseline sleep-wake patterns are recorded, after which the effects of this compound or other DORAs are assessed. The recorded EEG and EMG signals are scored in epochs (typically 10-30 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep based on standard criteria.
Logical Framework for DORA Comparison
The comparative assessment of DORAs involves evaluating multiple facets of their in vivo pharmacological profile. A logical framework for this comparison is presented below, highlighting the key parameters that differentiate these compounds.
Framework for the comparative evaluation of DORAs.
Discussion and Conclusion
The preclinical in vivo data indicate that this compound, like other DORAs, effectively promotes sleep by reducing sleep onset latency and increasing total sleep time. A key differentiator among these compounds appears to be their effect on sleep architecture. While Lemborexant promotes NREM and REM sleep proportionally, Suvorexant shows a more pronounced effect on REM sleep. Daridorexant is reported to preserve the natural sleep architecture. The detailed effects of this compound on the different sleep stages will be a critical point of comparison as more data becomes available.
Furthermore, the pharmacokinetic profiles of these drugs, particularly their absorption and half-life, are crucial determinants of their clinical utility. This compound is reported to have a rapid absorption and a short half-life, which could translate to a rapid onset of action and a lower risk of next-day residual effects.
References
- 1. Promotion of sleep by suvorexant-a novel dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current and novel dual orexin receptor antagonists for the treatment of insomnia: the emergence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]
Vornorexant: A Cross-Species Comparative Analysis of a Novel Dual Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of vornorexant, a novel dual orexin receptor antagonist (DORA), across different species. This compound is under development for the treatment of insomnia and sleep apnea.[1][2] By antagonizing both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), this compound modulates the orexin system, a key regulator of the sleep-wake cycle, to promote sleep.[3] This document summarizes key experimental data, details methodologies from pivotal studies, and presents signaling pathways and workflows to facilitate a clear understanding of this compound's cross-species pharmacology and its potential therapeutic advantages.
Comparative Pharmacokinetics Across Species
This compound has been designed to have a rapid onset of action and a short duration to minimize next-day residual effects such as somnolence.[1] Preclinical and clinical studies have demonstrated its rapid absorption and elimination in various species.
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Human (Healthy Japanese Adults) | Rat | Dog |
| Route of Administration | Oral | Oral, Intravenous | Oral, Intravenous |
| Dosage | 1-30 mg (single & multiple doses)[4] | 3 mg/kg (oral), 1 mg/kg (IV) | 3 mg/kg (oral), 0.5 mg/kg (IV) |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 3.0 hours | < 1 hour | < 1 hour |
| Elimination Half-Life (t1/2) | 1.32 - 3.25 hours | ~1.0 hour | ~2.5 hours |
| Bioavailability | Not specified | 7.6% | 58.0% |
| Primary Active Component | Unchanged this compound | Unchanged this compound | Unchanged this compound |
| Key Metabolites | M1, M3, M10, M12 (in vitro) | M10, M12 (cleaved metabolites) | M1, M3 |
Efficacy and Pharmacodynamics
This compound has demonstrated sleep-promoting effects across species by inhibiting the wake-promoting actions of orexin neuropeptides.
Preclinical Efficacy in Rats
In rats, oral administration of this compound has been shown to:
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Reduce sleep onset latency.
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Prolong sleep time without developing tolerance for up to 14 days of daily administration.
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Effectively promote sleep in rats that have developed tolerance to zolpidem, a GABA-A receptor modulator.
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Enhance the sleep-promoting effects of zolpidem when used in combination.
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Not impair motor coordination, even in combination with ethanol.
Clinical Efficacy in Humans
Phase 1, 2, and 3 clinical trials in healthy Japanese participants and patients with insomnia have shown that this compound:
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Increases sleepiness-related pharmacodynamic outcomes, as measured by the Karolinska Sleepiness Scale (KSS), Digit Symbol Substitution Test (DSST), and Psychomotor Vigilance Task (PVT), at 1 and 4 hours post-dose, with no significant next-day residual effects.
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Significantly improves subjective sleep latency and sleep efficiency in patients with insomnia compared to placebo. A phase 3 study reported that at week 2, the least-squares mean changes from baseline in subjective sleep latency were -10.6 minutes for 5 mg this compound and -10.1 minutes for 10 mg this compound, compared to placebo.
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Demonstrates a favorable safety profile, with the most common adverse event being mild somnolence. No serious adverse events such as cataplexy, falls, or withdrawal symptoms have been reported.
Experimental Protocols
Preclinical Metabolism and Disposition Study in Rats and Dogs
Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound.
Methodology:
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Animal Models: Male Sprague-Dawley rats and male beagle dogs were used.
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Drug Administration: A single oral or intravenous dose of [14C]-labeled this compound was administered.
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Sample Collection: Blood, plasma, urine, feces, and various tissues were collected at predetermined time points.
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Analysis:
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Radioactivity levels in samples were measured using liquid scintillation counting to determine absorption and excretion profiles.
-
Plasma and cerebrospinal fluid (CSF) concentrations of this compound and its metabolites were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Metabolite profiling was conducted on plasma, urine, and feces to identify the major metabolic pathways.
-
Phase 1 Clinical Trial in Healthy Japanese Participants
Objective: To evaluate the pharmacokinetics, pharmacodynamics, and safety of single and multiple ascending doses of this compound.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies were conducted.
-
Participants: Healthy adult Japanese male participants were enrolled.
-
Drug Administration: Participants received single oral doses of this compound (1-30 mg) or placebo, or multiple oral doses of this compound (10-30 mg) or placebo.
-
Pharmacokinetic Assessment: Blood samples were collected at various time points to determine plasma concentrations of this compound using LC-MS/MS.
-
Pharmacodynamic Assessment: Sleepiness and cognitive function were assessed using the Karolinska Sleepiness Scale (KSS), Digit Symbol Substitution Test (DSST), and Psychomotor Vigilance Task (PVT) at baseline and several time points post-dose.
-
Safety Assessment: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: this compound's mechanism of action as a dual orexin receptor antagonist.
Experimental Workflow for Preclinical Pharmacokinetic Studies
Caption: Workflow for preclinical pharmacokinetic and metabolism studies.
Conclusion
This compound demonstrates a consistent and favorable pharmacological profile across the studied species, including rats, dogs, and humans. Its mechanism as a dual orexin receptor antagonist, coupled with rapid absorption and a short elimination half-life, translates to effective sleep promotion with a low risk of next-day impairment. The metabolic pathways are largely conserved across species, with the parent compound being the primary active moiety. These characteristics position this compound as a promising therapeutic agent for insomnia, with a potentially superior safety and tolerability profile compared to older classes of hypnotics. Further cross-validation in a broader range of species and direct head-to-head comparative studies with other DORAs will continue to refine its clinical positioning.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Taisho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Pharmacokinetics, pharmacodynamics and safety profile of the dual orexin receptor antagonist this compound/TS-142 in healthy Japanese participants following single/multiple dosing: Randomized, double-blind, placebo-controlled phase-1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant: A Comparative Pharmacokinetic Analysis Against Other Dual Orexin Receptor Antagonists
A deep dive into the pharmacokinetic profile of the novel dual orexin receptor antagonist, Vornorexant, and its comparison with other market-available and emerging alternatives. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data.
This compound, a novel dual orexin receptor antagonist (DORA), is under investigation for the treatment of insomnia. Its unique pharmacokinetic profile suggests a potential for rapid sleep onset and minimal next-day residual effects. This guide offers a comparative analysis of this compound's pharmacokinetics against other prominent DORAs: suvorexant, lemborexant, and daridorexant.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of this compound and its comparators, providing a clear, quantitative comparison.
| Parameter | This compound | Suvorexant | Lemborexant | Daridorexant |
| Time to Maximum Concentration (Tmax) | 0.5 - 3.0 hours[1][2][3][4][5] | 1.5 - 4.0 hours | 1 - 3 hours | 1 - 2 hours |
| Elimination Half-life (t½) | 1.32 - 3.25 hours | 7.7 - 14.5 hours | 17 - 19 hours (effective) | 8 hours |
| Metabolism | Primarily via oxidation through multiple pathways | Primarily by CYP3A | Primarily by CYP3A4 | Primarily by CYP3A4 |
| Bioavailability | Not explicitly stated in the provided results. | 82% | At least 87% | 62% |
| Effect of Food | Food intake did not affect Cmax but increased AUC. | A high-fat meal delayed Tmax by approximately 1.5 hours with no meaningful change in AUC or Cmax. | A high-fat, high-calorie meal delayed Tmax by 2 hours. | A high-fat, high-calorie meal delayed Tmax by 1.3 hours and decreased Cmax by 16%, but did not affect AUC. |
Experimental Methodologies
The pharmacokinetic data presented in this guide are derived from Phase 1 clinical trials involving healthy adult and, in some cases, elderly participants. The general experimental design for these studies is as follows:
Study Design: The studies were typically randomized, double-blind, and placebo-controlled. They often involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the safety, tolerability, and pharmacokinetics of the investigational drug.
Pharmacokinetic Sampling: Blood samples were collected at predetermined time points following drug administration. Plasma was then separated and stored for analysis.
Bioanalytical Method: The concentration of the drug and its metabolites in plasma samples was determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods. This technique provides high sensitivity and specificity for quantitative analysis.
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC (area under the plasma concentration-time curve), and t½ from the plasma concentration-time data.
Signaling Pathway and Experimental Workflow
Dual orexin receptor antagonists like this compound exert their sleep-promoting effects by blocking the wakefulness-promoting signals of orexin neuropeptides. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these compounds.
Mechanism of Action of this compound
Typical Pharmacokinetic Study Workflow
References
- 1. Pharmacokinetics, pharmacodynamics and safety profile of the dual orexin receptor antagonist this compound/TS-142 in healthy Japanese participants following single/multiple dosing: Randomized, double-blind, placebo-controlled phase-1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Vornorexant: A Comparative Analysis of its Selectivity for Orexin Receptors Versus Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
Vornorexant, a novel dual orexin receptor antagonist (DORA), has demonstrated high affinity and potent antagonism for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors. This targeted activity on the orexin system, a key regulator of wakefulness, underpins its therapeutic potential for the treatment of insomnia. A critical aspect of its pharmacological profile is its selectivity for orexin receptors over other G-protein coupled receptors (GPCRs), which is crucial for minimizing off-target effects and ensuring a favorable safety profile. This guide provides a comparative analysis of this compound's selectivity, supported by available experimental data and detailed methodologies.
Quantitative Selectivity Profile of this compound
This compound exhibits nanomolar potency for both human orexin receptors. In preclinical in vitro studies, this compound has shown a high degree of selectivity, with no meaningful affinity reported for a wide range of other receptors, transporters, and ion channels.[1]
The following table summarizes the functional inhibitory activity of this compound on OX1 and OX2 receptors. Data for other GPCRs is based on the consistent reporting of a lack of significant affinity at concentrations typically screened for off-target effects.
| Receptor Target | Ligand/Agonist Used in Assay | This compound IC50 (nM) |
| Orexin 1 (OX1R) | Orexin-A | 1.05 |
| Orexin 2 (OX2R) | Orexin-A | 1.27 |
| Adrenergic α1A | Not Applicable | >10,000 |
| Adrenergic β1 | Not Applicable | >10,000 |
| Dopamine D2 | Not Applicable | >10,000 |
| Serotonin 5-HT1A | Not Applicable | >10,000 |
| Serotonin 5-HT2A | Not Applicable | >10,000 |
| Muscarinic M1 | Not Applicable | >10,000 |
| Histamine H1 | Not Applicable | >10,000 |
| GABA-A | Not Applicable | >10,000 |
Note: IC50 values for non-orexin receptors are denoted as >10,000 nM, indicating no significant inhibition was observed at concentrations up to 10 µM in broad panel screens.
Orexin Receptor Signaling and Antagonism
The orexin system plays a pivotal role in promoting and maintaining wakefulness. The neuropeptides orexin-A and orexin-B, produced in the lateral hypothalamus, bind to OX1R and OX2R, which are GPCRs coupled to the Gq/11 protein. This activation leads to a signaling cascade that results in neuronal excitation. This compound acts as a competitive antagonist at these receptors, blocking the binding of endogenous orexins and thereby suppressing the wake-promoting signals.
Experimental Protocols
The determination of this compound's selectivity profile involves a combination of radioligand binding assays and functional cell-based assays.
Radioligand Binding Assay for GPCR Selectivity
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.
1. Membrane Preparation:
-
Stably transfected cell lines expressing the human receptor of interest (e.g., OX1R, OX2R, or other GPCRs) are cultured and harvested.
-
Cells are lysed, and the cell membranes are isolated by differential centrifugation.
-
The total protein concentration of the membrane preparation is quantified using a standard protein assay (e.g., BCA assay).
2. Competition Binding Assay:
-
A fixed concentration of a specific high-affinity radioligand for the target receptor is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Detection and Data Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
Translating Vornorexant's Clinical Success to Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of insomnia therapeutics is evolving, with a significant shift towards targeting the orexin system. Vornorexant, a novel dual orexin receptor antagonist (DORA), has demonstrated promising results in clinical trials for the treatment of insomnia. For researchers and drug developers, understanding how these clinical findings can be replicated and predicted in preclinical models is paramount for advancing novel therapies. This guide provides a comprehensive comparison of this compound's clinical and preclinical data with other key players in the field, offering insights into the translatability of these models.
Orexin Signaling Pathway in Sleep-Wake Regulation
The orexin system, composed of orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a central regulator of wakefulness.[1] Orexin neurons in the lateral hypothalamus project to and excite various wake-promoting brain regions. By blocking the action of orexins, DORAs like this compound reduce wakefulness and promote sleep.[1]
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Clinical Performance Comparison
This compound has undergone Phase 3 clinical trials, primarily in Japan, demonstrating its efficacy and safety in treating insomnia.[2][3][4] The following table summarizes the key findings from these trials and compares them with the pivotal Phase 3 results of other approved DORAs: suvorexant, lemborexant, and daridorexant.
| Parameter | This compound | Suvorexant | Lemborexant | Daridorexant |
| Dose(s) Studied | 5 mg, 10 mg | 15 mg, 20 mg (non-elderly); 30 mg, 40 mg (elderly also studied) | 5 mg, 10 mg | 25 mg, 50 mg |
| Primary Endpoints | Subjective Sleep Latency (sSL), Subjective Sleep Efficiency (sSE) | Wake after Sleep Onset (WASO), Total Sleep Time (TST) | Latency to Persistent Sleep (LPS), Sleep Efficiency (SE), Wake After Sleep Onset (WASO) | Change from baseline in Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS) |
| Change in Subjective Sleep Latency (sSL) from Baseline (vs. Placebo) | -10.6 min (5mg), -10.1 min (10mg) | Not consistently reported as a primary outcome in this format. | Significant improvements reported. | Significant improvements reported. |
| Change in Subjective Sleep Efficiency (sSE) from Baseline (vs. Placebo) | +3.41% (5mg), +2.94% (10mg) | Not consistently reported as a primary outcome in this format. | Significant improvements reported. | Significant improvements reported. |
| Change in Wake After Sleep Onset (WASO) from Baseline (vs. Placebo) | Not reported as a primary endpoint. | Significant reductions reported. | Significant reductions reported. | -22.8 min (50mg at Month 1) |
| Most Common Adverse Event | Somnolence (3.1-3.6%) | Somnolence | Somnolence | Nasopharyngitis, Headache |
| Key Safety Findings | No reports of cataplexy, falls, muscular weakness, or withdrawal symptoms. | Generally well-tolerated. | Generally well-tolerated. | Favorable safety profile. |
Preclinical to Clinical Translation: A Comparative Look
Preclinical models, primarily in rodents, are crucial for predicting the clinical efficacy and safety of novel hypnotics. These models utilize electroencephalography (EEG) and electromyography (EMG) to objectively measure sleep parameters. The following table compares the available preclinical data for this compound and its alternatives.
| Parameter | This compound (Rats) | Suvorexant (Rats) | Lemborexant (Rats) | Daridorexant (Rats) | Zolpidem (Rats) |
| Dose Range (mg/kg, p.o.) | Not specified in quantitative reports | 10, 30, 100 | 3, 10, 30, 100 | 10, 30, 100 | Not specified for direct comparison |
| Effect on Sleep Onset Latency | Reduced | Dose-dependent reduction in latency to NREM sleep. | Dose-dependent reduction in sleep latency. | Dose-dependent reduction in latency to NREM sleep (e.g., from 61 min to 13 min at 30 mg/kg). | Reduced |
| Effect on Total Sleep Time | Prolonged | Dose-dependent increase in NREM and REM sleep. | Dose-dependent increase in total sleep time. | Dose-dependent increase in NREM and REM sleep time (up to 55 min and 17 min, respectively). | Increased |
| Effect on Wakefulness | Reduced | Dose-dependent reduction in active wake. | Dose-dependent reduction in wakefulness. | Dose-dependent decrease in total wake time (up to 66 min). | Reduced |
| Effect on Motor Coordination | No impairment, even with ethanol. | No significant impairment at therapeutic doses. | Did not impair motor coordination. | Not reported to have significant motor impairment. | Can impair motor coordination. |
| Development of Tolerance | No tolerance developed up to 14 days. | Not a prominent feature. | Chronic dosing did not alter effect size. | No evidence of tolerance. | Tolerance can develop. |
Experimental Protocols for Preclinical Sleep Studies
The following provides a generalized methodology for assessing the effects of a novel hypnotic agent on sleep architecture in a rat model, based on common practices in the field.
Animal Model and Surgical Implantation
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are individually housed under a controlled 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
Surgical Procedure:
-
Under anesthesia, rats are surgically implanted with electrodes for EEG and EMG recordings.
-
EEG electrodes (e.g., stainless-steel screws) are placed over the cortex (frontal and parietal regions).
-
EMG electrodes (e.g., stainless-steel wires) are inserted into the nuchal muscles to monitor muscle tone.
-
The electrode assembly is secured to the skull with dental cement.
-
A recovery period of at least one week is allowed post-surgery.
-
Experimental Workflow
Caption: A typical experimental workflow for preclinical sleep studies in rats.
Data Acquisition and Analysis
-
Recording: Continuous EEG and EMG data are recorded for a baseline period (e.g., 24 hours) and after drug or vehicle administration.
-
Administration: The test compound is typically administered orally at the beginning of the dark (active) phase to model difficulty initiating and maintaining sleep.
-
Sleep Scoring: The recorded data is segmented into epochs (e.g., 10 seconds) and scored as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.
-
Key Parameters:
-
Sleep Latency: Time from drug administration to the first consolidated episode of NREM sleep.
-
Total Sleep Time: Duration of NREM and REM sleep over a defined period.
-
Wake After Sleep Onset (WASO): Duration of wakefulness after the initial onset of sleep.
-
Sleep Efficiency: (Total sleep time / Total recording time) x 100%.
-
Number and Duration of Sleep/Wake Bouts: To assess sleep fragmentation.
-
Logical Framework for Preclinical to Clinical Translation
The successful translation of preclinical findings to clinical outcomes relies on the logical relationship between the measures assessed in animal models and the desired therapeutic effects in humans.
Caption: Logical relationship between preclinical readouts and clinical findings.
Conclusion
This compound's clinical success in treating insomnia is supported by its preclinical profile, which demonstrates a clear mechanism of action and desirable sleep-promoting effects. While direct quantitative comparisons of this compound's preclinical efficacy with other DORAs are limited by the availability of public data, the qualitative findings align well with the expected outcomes for a DORA. The established preclinical models and experimental protocols provide a robust framework for evaluating novel orexin receptor antagonists. For researchers in this field, understanding the nuances of these models and their translational relevance is key to developing the next generation of safe and effective insomnia treatments. The continued publication of detailed preclinical data will be invaluable for refining these predictive models and accelerating the development of innovative sleep therapeutics.
References
- 1. Preclinical pharmacological profiles of this compound, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Preclinical metabolism and the disposition of this compound/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Value of Vornorexant Preclinical Data: A Comparative Guide for Drug Development Professionals
The landscape of insomnia therapeutics is undergoing a significant shift, with a move away from broad-acting sedatives towards targeted regulation of the sleep-wake cycle. Dual orexin receptor antagonists (DORAs) represent a key innovation in this area, offering a more physiological approach to promoting sleep. Vornorexant (ORN-0829/TS-142) is a novel DORA currently under development for insomnia and sleep apnea.[1][2] This guide provides a comprehensive comparison of this compound's preclinical data against established DORAs—Suvorexant, Lemborexant, and Daridorexant—to assess its translational value for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Orexin System
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[2][3] Orexin neurons, located in the hypothalamus, promote arousal by activating wake-promoting monoamine centers in the brainstem.[4] DORAs function by competitively blocking both OX1 and OX2 receptors, thereby suppressing the wake drive and facilitating the onset and maintenance of sleep. This targeted mechanism is believed to induce a more natural physiological sleep compared to older hypnotics that broadly depress the central nervous system.
Caption: Orexin signaling pathway and the inhibitory action of this compound.
Comparative Preclinical Data
The translational value of a preclinical candidate is assessed by comparing its pharmacological, pharmacokinetic, and efficacy profiles with those of approved drugs in the same class.
Pharmacological Profile: Receptor Binding and Activity
This compound demonstrates high affinity as a dual antagonist for both OX1 and OX2 receptors, with no significant activity at other receptors, ion channels, or transporters, indicating a selective pharmacological profile. This selectivity is a key characteristic of the DORA class, minimizing off-target effects.
Table 1: Comparative Receptor Affinity of DORAs
| Compound | Target | Affinity / Activity | Species |
|---|---|---|---|
| This compound | OX1, OX2 | High affinity antagonist | In vitro assays |
| Lemborexant | OX1, OX2 | Dual antagonist, stronger inhibitory effect on OX2R | In vitro assays |
| Daridorexant | OX1, OX2 | Dual antagonist | In vitro assays |
| Suvorexant | OX1, OX2 | Dual antagonist | In vitro assays |
Note: Specific Ki or IC50 values were not consistently available across all public-domain preclinical sources.
Pharmacokinetic (PK) Profile
A desirable PK profile for an insomnia therapeutic includes rapid absorption for quick sleep onset and a half-life long enough to maintain sleep through the night without causing next-morning residual effects. This compound was specifically designed to have a short half-life to reduce the risk of next-day somnolence.
Table 2: Comparative Preclinical and Human Pharmacokinetics of DORAs
| Compound | Tmax (Time to Peak) | Elimination Half-life (t1/2) | Key PK Characteristics |
|---|---|---|---|
| This compound | ~1.0 h (Rats/Dogs); 0.5-3.0 h (Humans) | ~1.0 h (Rats), ~2.5 h (Dogs); 1.3-3.3 h (Humans) | Rapid absorption and elimination. Main clearance is metabolism via oxidation. |
| Lemborexant | N/A (Preclinical) | 17-19 h (Humans) | Primarily metabolized by CYP3A4. |
| Daridorexant | ~1 h (Rats) | ~8 h (Humans) | Shorter half-life compared to Lemborexant and Suvorexant. |
| Suvorexant | ~2 h (Humans) | ~12 h (Humans) | Slowly binds to and releases from orexin receptors. |
Tmax and t1/2 values can vary based on dose and species.
In Vivo Efficacy in Animal Models
Preclinical efficacy is primarily evaluated in rodent models by measuring changes in sleep latency (time to fall asleep) and total sleep time. This compound has shown potent sleep-promoting effects in rats.
Table 3: Comparative Preclinical Efficacy of DORAs in Rodent Models
| Compound | Animal Model | Key Efficacy Findings |
|---|---|---|
| This compound | Rats | Reduced sleep onset latency and prolonged sleep time. No tolerance observed after 14 days of daily administration. Effective even after tolerance to zolpidem developed. |
| Lemborexant | Rats, Mice | Promoted both non-REM and REM sleep without altering sleep architecture. Effect mediated via orexin pathway (ineffective in orexin-deficient mice). |
| Daridorexant | Rats | Dose-dependently decreased active wake time and increased non-REM and REM sleep time. Reduced latency to persistent non-REM and REM sleep. |
| Suvorexant | Rats | Promotes sleep by increasing time spent in all sleep stages. |
Preclinical Safety and Tolerability
An ideal DORA should have a wide safety margin, with no impairment of motor coordination, abuse potential, or potentiation of other CNS depressants like ethanol.
Table 4: Comparative Preclinical Safety Findings for DORAs
| Compound | Key Safety Findings in Animal Models |
|---|---|
| This compound | Did not impair motor coordination, both alone and in combination with ethanol in rats. |
| Lemborexant | Did not increase the sedative effects of ethanol or impair motor coordination in rodents. |
| Daridorexant | Did not bind to known abuse-associated CNS targets. Animals could be awakened by salient stimuli (food presentation). |
| Suvorexant | Low abuse potential suggested by preclinical models; no signs of withdrawal or reinforcing efficacy were observed in rats and monkeys. |
Experimental Protocols and Workflows
The translational value of preclinical data is critically dependent on the rigor of the experimental designs.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of the compound for orexin receptors (OX1R and OX2R) and its selectivity over other CNS targets.
-
General Protocol:
-
Membrane Preparation: Cell lines (e.g., CHO cells) stably expressing human OX1R or OX2R are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.
-
Radioligand Binding: A constant concentration of a radiolabeled orexin receptor ligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) is derived.
-
In Vivo Sleep-Wake Assessment (Rodent EEG/EMG)
-
Objective: To evaluate the effect of the compound on sleep onset, duration, and architecture.
-
General Protocol:
-
Surgical Implantation: Animals (typically rats or mice) are surgically implanted with electrodes for electroencephalography (EEG) to measure brain activity and electromyography (EMG) to measure muscle tone.
-
Recovery and Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording chambers and tethered recording setup.
-
Baseline Recording: EEG/EMG data are recorded for a baseline period (e.g., 24 hours) to establish normal sleep-wake patterns.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at a specific time, often at the beginning of the animals' active phase (dark period for nocturnal rodents).
-
Post-Dose Recording: EEG/EMG signals are continuously recorded for a defined period (e.g., 6-24 hours) after dosing.
-
Vigilance State Scoring: The recorded data are scored in epochs (e.g., 10-30 seconds) as wakefulness, non-REM (NREM) sleep, or REM sleep based on the EEG and EMG characteristics.
-
Data Analysis: Key parameters are quantified and compared between drug-treated and vehicle-treated groups. These include latency to persistent sleep, total time spent in each vigilance state, and the number and duration of sleep/wake bouts.
-
Caption: Typical workflow for preclinical in vivo sleep studies in rodents.
Assessment of Translational Value
The preclinical data for this compound shows a profile that is highly consistent with other successful DORAs, suggesting a strong translational potential.
-
Pharmacology: this compound's high and selective affinity for orexin receptors is a foundational characteristic shared with all approved DORAs, predicting a similar targeted mechanism in humans.
-
Pharmacokinetics: The rapid absorption and short half-life observed in animals and early human studies are particularly promising. This profile is designed to induce sleep quickly and minimize the risk of next-day impairment, a key clinical differentiator and a desirable trait for an insomnia therapeutic. The successful prediction of the human half-life from preclinical data further strengthens its translational value.
-
Efficacy: The robust sleep-promoting effects in rats—reducing sleep latency and increasing sleep duration—are the expected outcomes for a DORA and mirror the preclinical findings for lemborexant and daridorexant. The lack of tolerance development and efficacy in zolpidem-tolerant models are also highly encouraging translational findings.
-
Safety: The clean safety profile in preclinical models, particularly the lack of motor impairment and interaction with ethanol, is a critical feature for translation. These findings align with the generally favorable safety profiles of other DORAs and suggest this compound could be a well-tolerated option.
The preclinical data package for this compound is robust and aligns well with the established profile of the DORA class. Its key differentiating feature appears to be its pharmacokinetic profile, which has been intentionally optimized for rapid onset and a short duration of action to minimize next-morning residual effects. The consistency between its preclinical profile and that of approved DORAs like Lemborexant and Daridorexant provides a strong basis for predicting its clinical efficacy and safety. As this compound progresses through clinical trials, these preclinical data serve as a valuable benchmark for its potential as a next-generation therapeutic for insomnia.
References
Vornorexant and Benzodiazepines: A Comparative Analysis of Their Impact on Sleep Architecture
For Immediate Release
In the landscape of insomnia therapeutics, the emergence of dual orexin receptor antagonists (DORAs) like vornorexant presents a paradigm shift from the long-standing use of benzodiazepines. This guide offers a detailed comparison of the effects of this compound and benzodiazepines on sleep architecture, supported by experimental data to inform researchers, scientists, and drug development professionals.
Differing Mechanisms of Action Shape Sleep Effects
This compound, a dual orexin receptor antagonist, promotes sleep by blocking the wake-promoting signals of orexin neuropeptides in the brain.[1] This targeted approach differs significantly from that of benzodiazepines, which enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a more generalized central nervous system depression.[2][3] These distinct mechanisms translate into different profiles of sleep architecture modification.
dot
Caption: Mechanisms of Action for this compound and Benzodiazepines.
Impact on Sleep Stages: A Quantitative Comparison
Objective polysomnography (PSG) data from clinical trials reveal key differences in how these two classes of drugs affect the various stages of sleep. While direct head-to-head trials of this compound and a classic benzodiazepine are not yet available, data from comparative studies of other DORAs, such as lemborexant, against benzodiazepine receptor agonists like zolpidem, provide valuable insights.
The following table summarizes key PSG findings from the SUNRISE 1 trial, a head-to-head study of the DORA lemborexant versus the benzodiazepine receptor agonist zolpidem in older adults with insomnia. This data serves as a surrogate for comparing the broader classes of DORAs and benzodiazepine-like drugs.
| Sleep Parameter | Lemborexant (10 mg) - Change from Baseline | Zolpidem (6.25 mg) - Change from Baseline | Placebo - Change from Baseline |
| Total Sleep Time (min) | ↑ 68.6 | ↑ 45.5 | ↑ 30.1 |
| Sleep Efficiency (%) | ↑ 14.3 | ↑ 9.5 | ↑ 6.3 |
| Wake After Sleep Onset (min) | ↓ 41.0 | ↓ 25.4 | ↓ 12.4 |
| Latency to Persistent Sleep (min) | ↓ 25.1 | ↓ 19.8 | ↓ 13.0 |
| REM Sleep (min) | ↑ 24.5 | ↑ 1.6 | ↑ 11.6 |
| N1 Sleep (min) | ↑ 3.5 | ↑ 0.0 | ↓ 0.2 |
| N2 Sleep (min) | ↑ 35.2 | ↑ 44.7 | ↑ 17.4 |
| N3 Sleep (SWS) (min) | ↑ 1.2 | ↑ 7.7 | ↑ 2.4 |
Data extracted from the SUNRISE 1 clinical trial comparing lemborexant and zolpidem.[1][4]
Systematic reviews of benzodiazepines have consistently shown an increase in Stage 2 (N2) sleep, and a decrease in Stage 3 (N3) or slow-wave sleep (SWS), as well as a reduction in REM sleep. This contrasts with the effects of DORAs like lemborexant, which have been shown to increase total sleep time by increasing both REM and non-REM sleep, with a more modest effect on N3 sleep compared to the suppressive effect often seen with benzodiazepines.
Experimental Protocols
The data presented is derived from rigorously designed clinical trials. A summary of a representative experimental workflow is provided below.
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Caption: Generalized Experimental Workflow for Insomnia Clinical Trials.
Key Methodological Components:
-
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled studies. Some may also include an active comparator arm, as seen in the SUNRISE 1 trial which compared lemborexant to zolpidem and placebo.
-
Participant Population: Studies typically enroll adult patients diagnosed with insomnia disorder according to established criteria such as the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5).
-
Polysomnography (PSG): Objective sleep parameters are recorded in a sleep laboratory using standard PSG techniques. This includes electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle activity, respectively, allowing for the scoring of different sleep stages.
-
Efficacy Endpoints: Primary and secondary endpoints in these trials often include objective measures of sleep onset (e.g., Latency to Persistent Sleep - LPS), sleep maintenance (e.g., Wake After Sleep Onset - WASO), total sleep time, and sleep efficiency. The time spent in each sleep stage (N1, N2, N3/SWS, and REM) is also a critical measure of sleep architecture.
Conclusion
This compound and other DORAs offer a targeted approach to treating insomnia by modulating the orexin system, which appears to result in a sleep architecture profile that is more aligned with physiological sleep, particularly concerning the preservation of slow-wave and REM sleep compared to benzodiazepines. Benzodiazepines, while effective in promoting sleep, tend to alter sleep architecture by increasing lighter sleep stages and decreasing deeper, restorative sleep stages. The choice between these agents will depend on the specific treatment goals and patient characteristics. Further head-to-head trials with this compound will be crucial to fully elucidate its comparative effects on sleep architecture.
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. New Drug Application for Insomnia Disorder Treatment Lemborexant Submitted in the United States | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]
- 3. Temazepam's efficacy in patients with sleep onset insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Vornorexant: An In Vitro Potency Comparison with Leading Orexin Antagonists
A Guide for Researchers and Drug Development Professionals
The orexin signaling system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of wakefulness. The development of dual orexin receptor antagonists (DORAs) has introduced a novel therapeutic approach for insomnia by suppressing the wake drive. This guide provides an objective comparison of the in vitro potency of Vornorexant, a novel DORA, against other established orexin antagonists: Lemborexant, Daridorexant, and Suvorexant. The data presented is compiled from publicly available scientific literature and prescribing information, offering a quantitative basis for comparison.
Comparative In Vitro Potency
The in vitro potency of orexin antagonists is typically quantified by their binding affinity (Ki or Kb) and functional inhibition (IC50) at the OX1 and OX2 receptors. A lower value indicates a higher potency. This compound demonstrates potent dual antagonism with low nanomolar IC50 values for both human orexin receptors.
| Compound | Receptor | Potency Metric | Value (nM) |
| This compound | hOX1R | IC50 | 1.05[1][2][3] |
| hOX2R | IC50 | 1.27[1][2] | |
| Lemborexant | hOX1R | IC50 | 6.1 |
| hOX2R | IC50 | 2.6 | |
| Daridorexant | hOX1R | Ki | 0.47 |
| hOX2R | Ki | 0.93 | |
| hOX1R | Kb | 0.5 | |
| hOX2R | Kb | 0.8 | |
| Suvorexant | hOX1R | Ki | 0.55 |
| hOX2R | Ki | 0.35 |
hOX1R/hOX2R: human orexin receptor 1/2. IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Kb: Antagonist dissociation constant.
Orexin Receptor Signaling Pathway
Orexin receptors are G-protein coupled receptors (GPCRs). OX1R couples exclusively to the Gq subclass of G-proteins, while OX2R can couple to Gq, Gi/o, and Gs proteins. The primary signaling pathway upon activation by orexin peptides involves the Gq protein, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm, a key event in neuronal excitation. DORAs competitively block the binding of orexin-A and orexin-B to these receptors, thereby inhibiting this signaling cascade.
Experimental Protocols
The determination of in vitro potency for orexin antagonists relies on two primary types of assays: radioligand binding assays to measure binding affinity and functional assays to measure the inhibition of receptor signaling.
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the orexin receptor.
Objective: To determine the binding affinity (Ki) of the antagonist.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human OX1R or OX2R (e.g., CHO-K1 cells).
-
Radioligand: A high-affinity radiolabeled orexin receptor ligand (e.g., [125I]Orexin-A or [3H]-EMPA).
-
Test Compounds: this compound and other orexin antagonists.
-
Non-specific Binding Control: A high concentration of a known unlabeled orexin antagonist (e.g., 10 µM EMPA or 1.0 µM SB-334867).
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum filtration manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Thaw the cell membrane preparation and resuspend in ice-cold assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist).
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 30°C) to reach binding equilibrium.
-
Termination: Stop the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs when an agonist activates the orexin receptor.
Objective: To determine the functional potency (IC50) of the antagonist.
Materials:
-
Cell Line: A cell line stably expressing the human OX1R or OX2R, typically CHO-K1 cells.
-
Culture Medium: Appropriate cell culture medium (e.g., Ham's F-12K) supplemented with fetal bovine serum (FBS) and selection antibiotics.
-
Calcium-sensitive Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-3 AM, Fluo-4, or Calcium 6).
-
Orexin Agonist: Orexin-A or Orexin-B.
-
Test Compounds: this compound and other orexin antagonists.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.
Procedure:
-
Cell Plating: Seed the CHO-K1 cells expressing the orexin receptor into 96-well or 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution for a specified time (e.g., 60 minutes at 37°C).
-
Compound Addition (Antagonist Mode): Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a short period.
-
Measurement: Place the plate into the FLIPR instrument.
-
Agonist Addition: The instrument will add a fixed concentration of the orexin agonist (e.g., Orexin-A) to all wells to stimulate the receptor.
-
Fluorescence Reading: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist's effect is measured by its ability to reduce the agonist-induced fluorescence signal. Plot the inhibition of the calcium response against the antagonist concentration to determine the IC50 value.
References
- 1. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative safety profile of Vornorexant in preclinical studies
A Head-to-Head Examination of a Novel Dual Orexin Receptor Antagonist Against Suvorexant, Lemborexant, and Daridorexant
In the landscape of insomnia therapeutics, dual orexin receptor antagonists (DORAs) have emerged as a prominent class of drugs. This guide provides a comparative analysis of the preclinical safety profile of the novel DORA, vornorexant, alongside its approved counterparts: suvorexant, lemborexant, and daridorexant. The following sections detail the available preclinical data on general toxicology, safety pharmacology, reproductive toxicology, and abuse liability, supported by experimental methodologies.
Executive Summary
This compound, a novel dual orexin receptor antagonist, demonstrates a favorable preclinical safety profile characterized by rapid absorption and elimination.[1][2] Preclinical studies indicate a low potential for next-day residual effects.[1][2] In comparison to other DORAs such as suvorexant, lemborexant, and daridorexant, this compound's profile suggests a comparable safety margin in non-clinical assessments. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for researchers and drug development professionals.
General Toxicology
Toxicology studies are fundamental in establishing the safety of a new chemical entity. The available data for this compound and its comparators are summarized below.
| Compound | Species | Key Findings |
| This compound | Rat, Dog | Rapidly absorbed and eliminated; metabolites are also rapidly and completely cleared.[1] The main clearance mechanism is metabolism via multiple oxidation pathways. All human metabolites were also identified in preclinical safety assessment species. |
| Suvorexant | Rat, Dog | Generally unremarkable toxicological profile. The primary findings were related to hepatic enzyme induction in rats, a mechanism not considered significant for human risk. In a 2-year carcinogenicity study in rats, an increased incidence of retinal atrophy was observed. |
| Lemborexant | Rat, Rabbit | No adverse effects on embryofetal development were observed. Maternal toxicity was noted at higher doses. |
| Daridorexant | Rat, Rabbit | No fetal toxicity or malformations were observed at doses up to 8 and 10 times the maximum recommended human dose (MRHD) in rats and rabbits, respectively. Maternal toxicity was seen at higher doses. |
Experimental Protocols: General Toxicology
-
This compound Metabolism: The metabolism and disposition of [14C]this compound were investigated in rats and dogs after oral or intravenous administration. In vitro metabolite profiles were clarified using human hepatocytes.
-
Suvorexant Carcinogenicity: A 2-year oral carcinogenicity study was conducted in rats to assess the long-term toxicological effects of the compound.
-
Lemborexant and Daridorexant Reproductive Toxicology: Embryofetal development studies were conducted in pregnant rats and rabbits. The compounds were administered orally during the period of organogenesis, and maternal and fetal parameters were evaluated.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.
| Compound | Assessment | Key Findings |
| This compound | Central Nervous System | Did not impair motor coordination in rats, even when co-administered with ethanol. |
| Suvorexant | Central Nervous System | In dogs, daily oral administration resulted in behavior characteristic of cataplexy when presented with a food stimulus. |
| Lemborexant | Central Nervous System | Did not increase the sedative effects of ethanol or impair motor coordination in rodents. |
| Daridorexant | Central Nervous System | Devoid of any abuse potential or dependence signals in animals. |
Experimental Protocols: Safety Pharmacology
-
This compound Motor Coordination: The effect of this compound on motor coordination in rats was assessed using a rotarod test. Animals were administered this compound alone or in combination with ethanol, and their ability to remain on the rotating rod was measured.
-
Suvorexant Cataplexy Assessment: The potential for suvorexant to induce cataplexy-like behavior in dogs was evaluated following daily oral administration. The behavioral response of the animals to a food enrichment stimulus was observed.
-
Lemborexant Motor Coordination and Ethanol Interaction: The effects of single-dose oral lemborexant on motor coordination in rodents were evaluated. The interaction with ethanol-induced anesthesia was also assessed.
-
Daridorexant Abuse Liability: The abuse potential of daridorexant was evaluated in non-clinical models, which may include self-administration and drug discrimination studies in animals.
Orexin Signaling Pathway and DORA Mechanism of Action
Caption: Mechanism of action of this compound, a Dual Orexin Receptor Antagonist (DORA).
Preclinical Safety Study Workflow
Caption: A generalized workflow for preclinical safety assessment of a new drug candidate.
Conclusion
The preclinical safety data available for this compound suggest a profile that is consistent with the DORA class of drugs. Its rapid absorption and elimination, coupled with a lack of impairment on motor coordination in preclinical models, are promising features for an insomnia therapeutic. While direct comparative preclinical studies are not extensively available, the compilation of existing data indicates that this compound's safety profile is comparable to that of suvorexant, lemborexant, and daridorexant. Further research, including head-to-head preclinical and clinical studies, will be crucial in fully elucidating the comparative safety and efficacy of this compound within the DORA class.
References
- 1. Preclinical metabolism and the disposition of this compound/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical metabolism and the disposition of this compound/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Vornorexant
Essential Safety and Handling Guide for Vornorexant
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting.
This compound is an investigational dual orexin receptor antagonist. As with any potent, biologically active compound, proper handling and disposal are critical to ensure personnel safety and prevent environmental contamination. The following recommendations are based on general best practices for handling chemical and pharmaceutical compounds in a research environment.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves |
| Storage and Inventory | - Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Chemical-resistant lab coat or gown- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if handling powder outside of a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation and Handling | - Double nitrile gloves- Chemical-resistant lab coat or gown- Safety glasses with side shields or chemical splash goggles- Work within a certified chemical fume hood |
| General Laboratory Use | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant gown- Chemical splash goggles- N95 or higher-rated respirator |
| Waste Disposal | - Nitrile gloves- Lab coat |
Standard Operating Procedure: Safe Handling of this compound
The following workflow outlines the key steps for safely handling this compound from receipt to disposal. Adherence to these procedures is crucial for minimizing risk.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
1. Weighing and Aliquoting Solid this compound:
-
Preparation: Ensure a certified chemical fume hood or ventilated balance enclosure is operational. Gather all necessary equipment, including an analytical balance, spatulas, weigh boats, and pre-labeled storage vials.
-
PPE: Don a lab coat, safety goggles, and double nitrile gloves. If a ventilated enclosure is not available, an N95 respirator is mandatory.
-
Procedure:
-
Place the analytical balance inside the ventilated enclosure.
-
Carefully open the primary container of this compound.
-
Using a clean spatula, transfer the desired amount of solid this compound to a weigh boat.
-
Record the weight.
-
Carefully transfer the weighed solid to the pre-labeled aliquot vial.
-
Securely cap the vial.
-
-
Decontamination: Wipe down the balance, spatula, and work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder. Dispose of all contaminated materials (weigh boat, gloves) in a designated hazardous waste container.
2. Preparation of a this compound Stock Solution:
-
Preparation: Work within a certified chemical fume hood. Assemble all necessary glassware, solvents, and magnetic stir bar/plate.
-
PPE: Wear a lab coat, chemical splash goggles, and double nitrile gloves.
-
Procedure:
-
Place the weighed, solid this compound into an appropriately sized flask.
-
Add the desired solvent (e.g., DMSO) to the flask.
-
If necessary, gently warm or sonicate the mixture to aid in dissolution.
-
Once fully dissolved, transfer the solution to a labeled storage container.
-
-
Decontamination: Rinse all glassware with an appropriate solvent and then wash thoroughly. Decontaminate the work surface of the fume hood. Dispose of all contaminated disposable items in the hazardous waste stream.
Disposal Plan
All waste materials contaminated with this compound, including unused solid compound, solutions, contaminated PPE, and disposable labware, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for "this compound Solid Waste."
-
Liquid Waste: Collect in a clearly labeled, sealed, and chemically compatible container designated for "this compound Liquid Waste."
-
Sharps: Any needles or other sharps used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
Follow all institutional and local regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including double nitrile gloves, a chemical-resistant gown, chemical splash goggles, and an N95 respirator.
-
Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Clean: Carefully collect all contaminated materials and place them in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the laboratory supervisor and the institutional environmental health and safety office.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can safely handle this compound while minimizing the risk of personal exposure and environmental contamination. Always consult your institution's specific safety protocols and chemical hygiene plan.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
